molecular formula C21H24N2O4 B8228076 Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Cat. No.: B8228076
M. Wt: 368.4 g/mol
InChI Key: GUUASGOQNPMIHK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUASGOQNPMIHK-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate (CAS 102181-95-3), designed for researchers and drug development professionals.[1]

A Critical Chiral Scaffold for Next-Generation Therapeutics[1]

Executive Summary

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate (CAS 102181-95-3), often referred to as (R)-1,4-bis(Cbz)-2-methylpiperazine , represents a high-purity, protected form of the "privileged" (R)-2-methylpiperazine scaffold.[1] In modern medicinal chemistry, the 2-methylpiperazine moiety is a cornerstone structural motif found in blockbuster antivirals (e.g., Ledipasvir), kinase inhibitors (e.g., Avapritinib), and GPCR ligands.

This guide analyzes the compound’s role as a stabilized chiral precursor .[2] Unlike the hygroscopic and air-sensitive free amine, this bis-protected derivative offers superior shelf-stability, defined stereochemistry, and a versatile entry point for synthesizing enantiopure active pharmaceutical ingredients (APIs).[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]
PropertyData
CAS Number 102181-95-3
IUPAC Name Dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Synonyms (R)-1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine; (R)-N,N'-Bis-Cbz-2-methylpiperazine
Molecular Formula C₂₀H₂₂N₂O₄
Molecular Weight 354.40 g/mol
Stereochemistry (R)-Enantiomer (C2-Methyl)
Physical State Viscous oil or low-melting solid (Rotameric)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stereochemical Significance

The (R)-methyl group at the C2 position induces a conformational bias in the piperazine ring, typically favoring a specific chair conformation.[1] This "chiral memory" is crucial for binding affinity in target proteins, where the methyl group often occupies a hydrophobic pocket or restricts conformational entropy.[2]

NMR & Rotamerism

Critical Analytical Insight: Researchers analyzing this compound via ¹H-NMR (CDCl₃ or DMSO-d₆) will observe broadened signals or split peaks .[1] This is not an indication of impurity.

  • Cause: The restricted rotation around the N–C(O) carbamate bonds creates distinct rotamers (cis/trans isomers relative to the carbonyl oxygen) that exchange slowly on the NMR time scale at room temperature.

  • Validation: High-temperature NMR (>60°C) will typically coalesce these signals into sharp, defined peaks, confirming the structural integrity.

Synthetic Utility & Mechanism[2][12]

The bis-Cbz protection strategy is employed not merely for blocking nitrogen reactivity, but as a purification and stabilization tactic .[1]

Why Bis-Cbz?
  • Enantiomeric Upgrading: The free amine (R)-2-methylpiperazine can be difficult to purify to >99% ee due to its polarity and volatility.[1] The bis-Cbz derivative is lipophilic, allowing for rigorous purification via silica gel chromatography or crystallization.[1]

  • Orthogonality: The Cbz (benzyloxycarbonyl) group is stable to acidic and basic conditions often used in other synthetic steps, but is cleanly removed via hydrogenolysis .[2]

  • Storage Stability: It prevents the formation of carbamates (from CO₂ in air) or oxidation, which are common issues with the free diamine.[2]

Deprotection Pathways

The primary utility of CAS 102181-95-3 is as a donor of the pure (R)-2-methylpiperazine core.[1]

  • Global Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes both groups simultaneously to yield the free amine.[1]

  • Partial Deprotection (Theoretical): While selective removal of one Cbz group is chemically difficult due to symmetry, partial hydrogenolysis can sometimes yield the mono-protected species, though this is low-yielding.[1] For asymmetric differentiation, researchers typically start with a Boc/Cbz orthogonal strategy rather than this Bis-Cbz compound.[1]

Workflow Diagram: The Purification Loop

The following diagram illustrates how this compound serves as a "quality firewall" in API synthesis.

SynthesisWorkflow Start Crude (R)-2-Methylpiperazine (Low ee% / Impure) Protection Bis-Protection (Cbz-Cl, Base) Start->Protection Schotten-Baumann Intermediate CAS 102181-95-3 (Bis-Cbz Derivative) Protection->Intermediate Purification Purification Step (Crystallization/Chromatography) >> Upgrade ee% >> Intermediate->Purification Deprotection Global Deprotection (H2, Pd/C) Purification->Deprotection Hydrogenolysis Final Pure (R)-2-Methylpiperazine (>99% ee, API Grade) Deprotection->Final

Figure 1: The "Purification Loop" strategy using CAS 102181-95-3 to generate high-purity chiral building blocks.[1]

Applications in Drug Design[1][13][14]

The (R)-2-methylpiperazine core derived from this intermediate is a "privileged structure" in medicinal chemistry.[1]

Therapeutic AreaDrug ExampleRole of Scaffold
Virology (HCV) LedipasvirThe (S)-isomer is often cited, but the (R)-isomer is used in structure-activity relationship (SAR) studies to optimize binding in the NS5A replication complex.[1]
Oncology (Kinase Inhibitors) Avapritinib (Analogues)Methyl substitution on the piperazine ring restricts conformation, improving selectivity for specific kinase domains (e.g., KIT, PDGFRA).
GPCR Ligands Various CandidatesUsed to modulate basicity and lipophilicity (LogD) of CNS-active agents, improving blood-brain barrier penetration.[1]
Experimental Protocols
Protocol A: Global Deprotection (Standard)

To regenerate the free amine for immediate use.[1]

  • Setup: Dissolve Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support, 50% water).

  • Reaction: Purge with N₂ followed by H₂. Stir under H₂ balloon pressure (1 atm) at Room Temperature for 4–12 hours.

    • Monitoring: Monitor via TLC (stain with Ninhydrin; product is a free amine) or LCMS.[2]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the pure (R)-2-methylpiperazine.[1]

    • Note: The free amine is volatile and hygroscopic.[2] Store under Argon or convert immediately to a salt (e.g., HCl or Tosylate) for handling.[2]

Protocol B: Quality Control (Chiral HPLC)

To verify enantiomeric excess (ee) of the protected intermediate.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (detecting the Cbz phenyl rings).[2]

  • Expectation: The (R)-enantiomer should elute as a single sharp peak.[1] The (S)-enantiomer (impurity) will have a distinct retention time.[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Handling: Wear standard PPE (gloves, goggles, lab coat).

  • Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption, although the Cbz form is relatively stable.[2]

  • Deprotection Safety: Warning: Palladium catalysts on carbon (Pd/C) can be pyrophoric when dry.[2] Always keep the catalyst wet with solvent (water/methanol) during filtration.[2]

References
  • Structural Characterization & Rotamers

    • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Royal Society of Chemistry.[2][4]

  • Synthetic Methodology (Cbz Protection/Deprotection)

    • Felpin, F.-X., & Fouquet, E. (2010).[1] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst. Chemistry – A European Journal.[2] [1]

  • Medicinal Chemistry Applications (HCV/Kinase Inhibitors)

    • Link, J. O., et al. (2014).[5] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1][5] Journal of Medicinal Chemistry.

  • Chiral Piperazine Synthesis

    • Zhang, M., et al. (2010).[6] Crystal structure of 1,4-dibenzylpiperazine derivatives. Acta Crystallographica Section E.

Sources

Technical Monograph: 1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine is a specialized, symmetrically protected diamine scaffold used extensively in medicinal chemistry and peptide synthesis. By masking both nucleophilic nitrogen atoms of the 2-methylpiperazine core with benzyloxycarbonyl (Cbz or Z) groups, this compound serves as a stable, lipophilic intermediate that allows for rigorous purification and stereochemical preservation before downstream functionalization.

This guide details the physicochemical properties, synthetic pathways, and deprotection strategies for this compound, providing researchers with a roadmap for its utilization in the development of conformationally restricted pharmacophores, particularly in the realm of GPCR ligands and protease inhibitors.

Part 1: Physicochemical Profile[1][2]

The bis-protection of 2-methylpiperazine significantly alters its solubility and stability profile compared to the free base. The Cbz groups eliminate the basicity of the amines and increase lipophilicity, facilitating extraction and chromatography.

Table 1: Key Technical Specifications

PropertySpecification
Chemical Name 1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine
Synonyms 1,4-Di-Cbz-2-methylpiperazine; Dibenzyl 2-methylpiperazine-1,4-dicarboxylate
Molecular Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol
Physical State Viscous oil or low-melting solid (enantiomer dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Chirality Exists as (

), (

), or (

)-mixture.[1] The 2-methyl group creates the chiral center.
Stability Stable under ambient conditions; sensitive to strong acids and hydrogenolysis conditions.

Part 2: Synthetic Methodology

The synthesis of 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine is a nucleophilic acyl substitution reaction. The protocol below ensures complete protection of both the sterically hindered N1 (adjacent to the methyl group) and the more accessible N4 nitrogen atoms.

Reaction Mechanism & Workflow

The reaction utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) or in a single organic phase with a tertiary amine base.

SynthesisWorkflow Start 2-Methylpiperazine (Free Base or HCl Salt) Intermediate Reaction Mixture (Biphasic or DCM) Start->Intermediate Dissolve Reagent Benzyl Chloroformate (Cbz-Cl, 2.2-2.5 eq) Reagent->Intermediate Dropwise Addn (0°C) Base Base (NaOH/Na2CO3 or TEA) Base->Intermediate pH Control (>10) Workup Workup (Acid Wash/Extraction) Intermediate->Workup Stir 2-4h @ RT Product 1,4-Bis(benzyloxycarbonyl)- 2-methylpiperazine Workup->Product Purification

Caption: Synthetic workflow for the global protection of 2-methylpiperazine using Cbz-Cl.

Experimental Protocol: Bis-Protection

Objective: Synthesis of 1,4-di-Cbz-2-methylpiperazine from 2-methylpiperazine.

Reagents:

  • 2-Methylpiperazine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (2.5 eq)

  • Triethylamine (TEA) (3.0 eq) or Na₂CO₃ (aq)

  • Dichloromethane (DCM) (Solvent)[2]

Procedure:

  • Preparation: Dissolve 2-methylpiperazine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (30 mmol) to the stirred solution. If using a Schotten-Baumann protocol, suspend the amine in water/dioxane and add Na₂CO₃.

  • Acylation: Add Benzyl chloroformate (25 mmol) dropwise over 30 minutes via an addition funnel. Critical: Maintain temperature <5°C to prevent decomposition of the chloroformate and minimize exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the mono-protected intermediate.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove excess Cbz-Cl byproducts (benzyl alcohol/CO₂).

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: The resulting oil can often be used directly. If crystallization is required, triturating with hexanes/ether or column chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the pure bis-carbamate.

Part 3: Deprotection & Reactivity[6]

The primary utility of the Cbz group is its orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc). However, in the bis-Cbz form, the compound is typically used as a storage vehicle or purified intermediate. Deprotection regenerates the free diamine or allows for global functionalization.

Deprotection Strategies

Two primary methods exist for removing the Cbz groups.[4][5] The choice depends on the sensitivity of other functional groups in the molecule (if the scaffold has been further modified, though typically bis-Cbz is the starting point).

Method A: Catalytic Hydrogenolysis (Preferred)

  • Mechanism: Pd-catalyzed cleavage of the benzyl-oxygen bond followed by decarboxylation.

  • Conditions: H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOH, RT.

  • Advantages: Neutral conditions, quantitative yield, clean workup (filtration).

  • Selectivity: Removes both Cbz groups simultaneously.

Method B: Acidolysis

  • Mechanism: S_N1 or S_N2 cleavage of the benzyl cation.

  • Conditions: 33% HBr in Acetic Acid or Triflic Acid.

  • Advantages: Useful if the molecule contains sulfur (which poisons Pd catalysts).

  • Disadvantages: Harsh conditions; may racemize sensitive chiral centers (though 2-methylpiperazine is generally robust).

Deprotection Pathway Diagram

Deprotection cluster_Methods Deprotection Methods BisCbz 1,4-Bis(Cbz)-2-methylpiperazine H2 H₂ / Pd/C (Hydrogenolysis) BisCbz->H2 Acid HBr / AcOH (Acidolysis) BisCbz->Acid FreeAmine 2-Methylpiperazine (Free Base or Salt) H2->FreeAmine - Toluene - CO₂ Acid->FreeAmine - Benzyl Bromide - CO₂

Caption: Pathways for the global deprotection of the bis-Cbz scaffold.

Part 4: Applications in Drug Development[1]

Stereochemical Control

The 2-methyl group introduces chirality. Using the bis-Cbz derivative allows researchers to purify the enantiomers via chiral HPLC if the starting material was racemic. The lipophilic Cbz groups improve interaction with chiral stationary phases compared to the polar free amine.

  • (S)-2-Methylpiperazine: Often the bioactive isomer in many CNS drugs.

  • (R)-2-Methylpiperazine: Used in specific kinase inhibitors.

Orthogonal Synthesis Precursor

While the bis-Cbz compound itself is fully protected, it serves as a reference standard or a precursor to mono-protected derivatives via controlled hydrolysis or partial hydrogenolysis (though difficult). More commonly, it is synthesized to confirm the structure of a final piperazine core in a drug molecule during retrospective structural analysis.

Strategic Note: For asymmetric functionalization (e.g., adding different groups to N1 and N4), researchers should not start with bis-Cbz. Instead, they should utilize the inherent nucleophilic difference between N1 (hindered) and N4 (accessible) on the free diamine to install orthogonal protection (e.g., N4-Boc-2-methylpiperazine) directly.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store at 2-8°C (refrigerated) to prevent slow degradation or carbamate exchange. Keep dry.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Cbz Protection Protocols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Piperazine Scaffolds in Drug Design

    • Brockunier, L. L., et al. (2004). "Human B3 adrenergic receptor agonists containing a 2-methylpiperazine linker." Bioorganic & Medicinal Chemistry Letters, 14(10), 2599-2602.

  • Deprotection Methodologies

    • Felpin, F.-X., & Fouquet, E. (2010).[6] "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 16(41), 12440–12445.

  • Stereochemical Resolution

    • Ager, D. J., et al. (2000). "The Synthesis of Chiral Piperazines." Organic Process Research & Development, 4(6), 527-537.

Sources

Chiral Piperazine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Indinavir).[1][2][3] However, the historical reliance on achiral or simple N-substituted piperazines has contributed to the "flatland" problem in drug discovery. This guide focuses on chiral carbon-substituted piperazines , which offer a robust solution for increasing fraction sp3 (


) character, improving solubility, and enabling precise vector control of substituents.

This technical document outlines the synthesis, regioselective functionalization, and application of these building blocks, designed for medicinal chemists requiring high-fidelity control over molecular architecture.

The Pharmacophore: Escaping Flatland

The transition from "flat" aromatic compounds to three-dimensional architectures is a proven strategy for improving clinical success rates.[4]

The Advantage

According to Lovering et al. (2009), increasing the saturation of a molecule (measured as


) correlates with improved solubility and reduced promiscuity [1]. Chiral piperazines introduce 

centers directly into the core scaffold, unlike their planar pyrazine or pyridazine counterparts.
Structural Vectors and pKa Modulation
  • Conformational Locking: A substituent at C2 or C3 forces the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a protein target.

  • Basicity Tuning: Unsubstituted piperazine has a

    
     and 
    
    
    
    . Introducing electron-withdrawing groups (EWGs) or steric bulk at chiral centers allows chemists to fine-tune the basicity of the adjacent nitrogen, optimizing membrane permeability and metabolic stability.

Primary Synthesis: The Diketopiperazine (DKP) Platform

While modern catalytic methods (e.g., Ir-catalyzed hydrogenation) exist, the Diketopiperazine (DKP) route remains the industry standard for generating diverse building blocks because it leverages the chiral pool of natural and unnatural amino acids.

Mechanism and Causality

The DKP route is preferred because it guarantees enantiopurity. By coupling two amino acids, a dipeptide is formed, which undergoes cyclization to a 2,5-diketopiperazine. Subsequent reduction yields the chiral piperazine.

  • Critical Control Point: The cyclization step can induce epimerization if harsh bases are used. Thermal cyclization in neutral solvents (e.g., butanol/toluene) is recommended to preserve chiral integrity.

Workflow Visualization

The following diagram illustrates the logic flow from amino acid selection to the final chiral building block.

DKP_Synthesis AA1 Chiral Amino Acid 1 (e.g., L-Alanine) Dipeptide Linear Dipeptide (Boc-protected) AA1->Dipeptide Peptide Coupling (EDC/HOBt) AA2 Amino Acid 2 (e.g., Glycine/Sarcosine) AA2->Dipeptide DKP 2,5-Diketopiperazine (Cyclic Intermediate) Dipeptide->DKP Deprotection & Thermal Cyclization Reduction Global Reduction (LiAlH4 or BH3) DKP->Reduction Reductive Removal of Carbonyls Product Chiral Piperazine (>98% ee) Reduction->Product Fieser Workup

Caption: Figure 1. The Diketopiperazine (DKP) synthetic pathway ensures retention of stereochemistry from the amino acid starting materials.

Regioselective Functionalization

The most common challenge in using 2-substituted piperazines is distinguishing between the


 (adjacent to the chiral center) and 

(distal) nitrogens.
Steric Differentiation

In a 2-substituted piperazine (e.g., (S)-2-methylpiperazine):

  • 
     Position:  Sterically hindered by the C2 substituent.
    
  • 
     Position:  Sterically accessible and more nucleophilic.
    
Strategic Protection Logic

To selectively functionalize these positions, one must exploit their steric differences.

Desired ProductStrategyKey Reagent
N4-Functionalized Direct electrophilic attack (Kinetic control)

(0.9 eq) or

N1-Functionalized Protection of N4

Alkylation of N1

Deprotection

then

N1, N4-Hetero Orthogonal protection (e.g., N1-Benzyl from synthesis)Start with N-Benzyl AA
Decision Tree Diagram

Regioselectivity Start Start: (S)-2-Methylpiperazine Target Target Identification Start->Target N4_Target Target: N4-Substituted Target->N4_Target N1_Target Target: N1-Substituted Target->N1_Target Direct Direct Electrophilic Attack (Stoichiometry Control) N4_Target->Direct Sterics favor N4 Protect Step 1: N4-Protection (Boc2O, 0.95 eq) N1_Target->Protect Block N4 first Alkylate Step 2: N1-Alkylation (Strong Base + R-X) Protect->Alkylate Deprotect Step 3: N4-Deprotection (TFA/DCM) Alkylate->Deprotect

Caption: Figure 2. Regioselective logic for functionalizing 2-substituted piperazines. N4 is the kinetic product; N1 requires protection strategies.

Experimental Protocols

Protocol A: Reduction of Diketopiperazine to Chiral Piperazine

Context: This step converts the cyclic diamide (DKP) into the saturated amine. Safety:


 is pyrophoric. Reacts violently with water.
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon.

  • Reagent Prep: Charge flask with

    
     (4.0 equiv) and anhydrous THF (0.5 M relative to DKP). Cool to 0°C.
    
  • Addition: Dissolve the Diketopiperazine (1.0 equiv) in anhydrous THF (warming if necessary for solubility) and add dropwise to the LAH suspension.

    • Note: Gas evolution (

      
      ) will occur. Control rate to maintain gentle bubbling.
      
  • Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin). Amides are hard to reduce; ensure complete consumption.

  • Fieser Quench (Critical): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% aqueous NaOH.
      
    • 
       mL water.
      
  • Workup: Warm to RT and stir for 30 mins until a white granular precipitate forms. Filter through Celite. Dry filtrate over

    
     and concentrate.
    
  • Purification: Distillation (for simple alkyl piperazines) or recrystallization of the HCl salt.

Protocol B: Regioselective N4-Boc Protection

Context: Selective protection of the less hindered nitrogen in 2-methylpiperazine.

  • Dissolve (S)-2-methylpiperazine (1.0 equiv) in DCM (0.2 M).

  • Cool to 0°C.

  • Add

    
     (1.1 equiv).
    
  • Add

    
     (0.95 equiv) dissolved in DCM dropwise over 1 hour.
    
    • Why 0.95 eq? Using a slight deficit prevents bis-protection.

  • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Wash with water and brine. Dry organic layer.

  • Result: (S)-1-Boc-3-methylpiperazine (N4-protected product) is obtained in >90% regioselectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters. [Link][7]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[8][9][10] Organic Letters. [Link]

  • Magriotis, P. A. (2014). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1][8][11] RSC Medicinal Chemistry. [Link]

  • Beilstein Institute. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Chiral Piperazine Derivatives: A Technical Guide to (R)-2-Methylpiperazine-1,4-Dicarboxylic Acid Dibenzyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, chiral piperazines are indispensable building blocks, frequently utilized to impart conformational rigidity and favorable pharmacokinetic properties to active pharmaceutical ingredients (APIs). Among these, (R)-(-)-2-Methylpiperazine [1] is a highly valued synthon. However, the presence of two secondary amines in its core structure necessitates orthogonal protection strategies to prevent unwanted side reactions during complex multi-step syntheses.

This whitepaper provides an in-depth technical analysis of its fully protected form: (R)-2-methylpiperazine-1,4-dicarboxylic acid dibenzyl ester . We will deconstruct its nomenclature (synonyms), explore the chemical rationale behind bis-carboxybenzyl (di-Cbz) protection, and provide field-proven, self-validating protocols for both its synthesis and subsequent deprotection.

Chemical Identity and Nomenclature (Synonyms)

The chemical literature and commercial vendor catalogs frequently use varying nomenclature for complex protected heterocycles. Understanding the synonyms for (R)-2-methylpiperazine-1,4-dicarboxylic acid dibenzyl ester is critical for accurate literature retrieval, regulatory documentation, and procurement.

The base compound, (R)-(-)-2-Methylpiperazine (CAS: 75336-86-6) [1], undergoes di-acylation with benzyl chloroformate to yield the target molecule. Depending on the naming convention applied (IUPAC vs. traditional peptide chemistry nomenclature), the compound is identified by the following synonyms:

  • IUPAC Name: 1,4-dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate

  • Peptide Chemistry Nomenclature: (R)-1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine

  • Abbreviated Structural Name: (R)-1,4-Cbz₂-2-methylpiperazine

  • Vendor/Commercial Synonyms: Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate; (R)-2-Methyl-piperazine-1,4-dicarboxylic acid dibenzyl ester.

The Chemical Rationale: Why Di-Cbz Protection?

The selection of a protecting group is dictated by the principles of orthogonality. The carboxybenzyl (Cbz or Z) group is a cornerstone amine protecting group because it forms a highly stable carbamate[2].

Causality in Experimental Design:

  • Stability: Unlike Boc (tert-butyloxycarbonyl) which is acid-labile, or Fmoc (fluorenylmethyloxycarbonyl) which is base-labile, the Cbz group is highly resistant to both moderate acids (e.g., TFA) and bases (e.g., piperidine) [2]. This allows chemists to perform rigorous functionalizations on other parts of the molecule without premature amine deprotection.

  • Clean Cleavage: Cbz groups are removed via catalytic hydrogenolysis. This reaction is highly favored because the byproducts (toluene and carbon dioxide) are volatile or benign, eliminating the need for harsh aqueous workups or complex chromatography [3].

Workflow A (R)-2-Methylpiperazine B Di-Cbz Protection (Cbz-Cl, Base) A->B Schotten-Baumann C Orthogonal Synthesis (Harsh Acid/Base) B->C High Stability D Hydrogenolysis (Pd/C, H2) C->D Mild Cleavage E Target API D->E CO2 + Toluene

Logical workflow of Cbz protection, orthogonal synthesis, and deprotection.

Quantitative Data: Protecting Group Comparison

To justify the use of the dibenzyl ester (Cbz) over other common carbamates, the following table summarizes the comparative stability and cleavage conditions.

Protecting GroupReagent UsedCleavage ConditionStability ProfileByproducts of Cleavage
Cbz (Dibenzyl ester) Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)Stable to TFA, mild bases, nucleophiles.Toluene, CO₂
Boc Di-tert-butyl dicarbonateStrong Acid (TFA or HCl)Stable to bases, nucleophiles. Labile to acid.Isobutylene, CO₂
Fmoc Fmoc-Cl or Fmoc-OSuMild Base (20% Piperidine)Stable to acids. Labile to bases.Dibenzofulvene, CO₂

Experimental Methodologies

As a self-validating system, the following protocols incorporate in-process analytical monitoring to ensure reaction fidelity.

Protocol 1: Synthesis of (R)-2-methylpiperazine-1,4-dicarboxylic acid dibenzyl ester

Mechanism: Biphasic Schotten-Baumann conditions are employed to prevent the aqueous hydrolysis of Benzyl chloroformate while keeping the piperazine nitrogens sufficiently nucleophilic.

Materials:

  • (R)-(-)-2-Methylpiperazine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (2.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) and Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve (R)-(-)-2-Methylpiperazine in the THF/Water mixture. Add NaHCO₃ and stir until fully dissolved. Cool the reaction vessel to 0°C using an ice bath.

  • Addition: Dissolve Cbz-Cl in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of unwanted oligomeric byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

  • Validation (In-Process): Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material is consumed and a single peak corresponding to the di-Cbz mass [M+H]⁺ (Base mass + 268 Da) is observed.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, saturated brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude dibenzyl ester.

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzyl-oxygen bond, forming an unstable carbamic acid intermediate that spontaneously decarboxylates.

Materials:

  • (R)-2-methylpiperazine-1,4-dicarboxylic acid dibenzyl ester (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate)

  • Hydrogen Gas (H₂)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the di-Cbz protected substrate in anhydrous MeOH within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of Argon. Safety Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. Argon blanketing prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a positive pressure of H₂ (balloon or 1-2 atm via Parr shaker) at room temperature for 4-6 hours[4].

  • Validation (In-Process): Monitor CO₂ evolution and analyze via TLC (Ninhydrin stain). The free amine will stain strongly positive (purple/pink).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure (R)-2-methylpiperazine free base.

Mechanism N1 Di-Cbz Protected Amine R-N(Cbz)₂ N2 Hydrogenolysis Pd/C + H₂ N1->N2 N3 Carbamic Acid Intermediate R-N(COOH)₂ N2->N3 Cleaves Benzyl-O Bond N4 Spontaneous Decarboxylation - 2 CO₂ N3->N4 Unstable Intermediate N5 Free (R)-2-Methylpiperazine R-NH₂ N4->N5 Yields Free Amine

Reaction mechanism of Cbz deprotection via hydrogenolysis and decarboxylation.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry (2018). Available at: [Link]

  • American Chemical Society. "Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst". ACS (2025). Available at:[Link]

Molecular weight of dibenzyl 2-methylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, synthesis, and physicochemical profile of dibenzyl 2-methylpiperazine-1,4-dicarboxylate . This document is structured to support researchers in medicinal chemistry and drug development who utilize this compound as a chiral building block.

Executive Summary

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (also known as 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine ) is a protected heterocyclic scaffold widely used in the synthesis of chiral pharmaceutical agents. By masking both amine functionalities of the 2-methylpiperazine core with carboxybenzyl (Cbz) groups, this intermediate allows for controlled storage, purification, and subsequent selective deprotection strategies in the design of kinase inhibitors, antipsychotics, and peptidomimetics.

Parameter Data
CAS Number 671198-52-0
IUPAC Name Dibenzyl 2-methylpiperazine-1,4-dicarboxylate
Common Synonyms 1,4-Bis(Cbz)-2-methylpiperazine; Bis-Z-2-methylpiperazine
Molecular Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol

Molecular Weight & Formula Analysis

Precise molecular weight determination is critical for stoichiometry in synthesis and for identifying the parent ion in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Calculation Breakdown

The molecular weight is derived from the atomic composition of the 2-methylpiperazine core modified by two benzyloxycarbonyl protecting groups.

  • Core Scaffold: 2-Methylpiperazine (

    
    )[1]
    
  • Modifications: Replacement of two amine protons (

    
    ) with two carboxybenzyl groups (
    
    
    
    ).
  • Net Formula:

    
    
    
Mass Spectrometry Values

For high-resolution mass spectrometry (HRMS), the distinction between average and monoisotopic mass is vital.

Mass Type Value (Da) Application
Average Mass 368.43 Stoichiometric calculations (reagent weighing).
Monoisotopic Mass 368.1736 HRMS identification (M+H⁺ peak expected at ~369.18).

Synthesis Protocol

The synthesis of dibenzyl 2-methylpiperazine-1,4-dicarboxylate is typically achieved via a Schotten-Baumann reaction . This protocol ensures the exhaustive protection of both the secondary amines (N1 and N4) using benzyl chloroformate (Cbz-Cl).

Reaction Logic

The reaction relies on the nucleophilic attack of the piperazine nitrogens on the carbonyl carbon of Cbz-Cl. A base (typically NaOH or


) is required to neutralize the HCl byproduct and drive the equilibrium forward.

SynthesisWorkflow cluster_0 Reaction Conditions Start 2-Methylpiperazine (C5H12N2) Intermediate Tetrahedral Intermediate Start->Intermediate + Cbz-Cl Reagent Benzyl Chloroformate (2.2 - 2.5 equiv) Reagent->Intermediate Conditions Base (NaOH/Et3N) 0°C to RT, 4-12 h Conditions->Intermediate Catalysis/pH Control Product Dibenzyl 2-methylpiperazine- 1,4-dicarboxylate Intermediate->Product - HCl

Figure 1: Synthetic workflow for the bis-protection of 2-methylpiperazine.

Step-by-Step Methodology
  • Preparation: Dissolve 2-methylpiperazine (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (3.0 equiv).

  • Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (2.5 equiv) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. The product is typically obtained as a viscous oil which may solidify upon standing or triturating with cold hexane.
    

Physicochemical & Analytical Properties[2][3]

Physical State
  • Appearance: Colorless to pale yellow viscous oil; may crystallize into a low-melting solid upon prolonged storage at 4°C.

  • Solubility: Highly soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Insoluble in water.

Analytical Characterization (Expected Data)

Researchers should validate the compound using the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 10H, Aromatic  protons of Cbz groups).
      
    • 
       5.10–5.20 (m, 4H, Benzylic 
      
      
      
      protons).
    • 
       3.80–4.50 (broad m, Piperazine ring  protons).
      
    • 
       1.10–1.20 (d, 3H, Methyl  group at C2).
      
    • Note: Broadening of piperazine signals is common due to rotamers around the carbamate bond.

  • Mass Spectrometry (ESI):

    • 
       
      
      
      
      .
    • 
       
      
      
      
      .
    • Fragmentation often shows loss of a benzyl group (

      
       91) or decarboxylation.
      

MS_Fragmentation Parent Parent Ion [M+H]+ = 369.2 Frag1 Loss of Cbz [M-Cbz+2H]+ ~ 235 Parent->Frag1 - C8H6O2 Frag2 Tropylium Ion [C7H7]+ = 91 Parent->Frag2 Benzyl cleavage

Figure 2: Common ESI-MS fragmentation logic for Cbz-protected amines.

Applications in Drug Development[4][5][6][7]

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate serves as a "masked" form of the chiral 2-methylpiperazine scaffold. Its utility lies in its ability to be selectively deprotected.

  • Chiral Resolution: The bis-Cbz derivative can be synthesized from racemic 2-methylpiperazine and then subjected to chiral HPLC separation if the starting material was not enantiopure.

  • Orthogonal Deprotection: While both groups are Cbz, controlled hydrogenolysis (

    
    , Pd/C) can sometimes be tuned, or the compound is used as a standard to compare against mono-protected derivatives (e.g., N1-Boc-N4-Cbz).
    
  • Storage: Free 2-methylpiperazine is hygroscopic and can absorb

    
     from the air. The bis-Cbz form is stable, non-hygroscopic, and easy to weigh for precise stoichiometry.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15733281, Dibenzyl piperazine-1,4-dicarboxylate. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of Cbz-Protected Methylpiperazine

[1][2][3][4]

Executive Summary & Chemical Identity

1-Cbz-4-methylpiperazine is a bifunctional heterocycle featuring a lipophilic carbobenzyloxy (Cbz) protecting group at the N1 position and a basic tertiary amine at the N4 position.[1][2][3][4] This structural duality governs its solubility: the Cbz group imparts significant lipophilicity, facilitating dissolution in organic solvents, while the N4-methylamine provides a "pH-switchable" handle for aqueous solubility.[2]

  • Molecular Formula:

    
    [2][4]
    
  • Molecular Weight: ~248.32 g/mol [4]

  • Physical State: Viscous oil or low-melting solid (depending on purity/polymorph).[2][3][4]

  • Key Solubility Driver: The basicity of the N4 nitrogen (pKa

    
     8.0–8.5).[4][5]
    

Solubility Landscape

The solubility of Cbz-protected methylpiperazine is dictated by the "Like Dissolves Like" principle, modified by the specific interaction of the carbamate and tertiary amine moieties.[2][6]

Quantitative Solubility Profile (Estimated @ 25°C)
Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Est.)Mechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent >500 mg/mLPrimary solvation via dipole-dipole interactions with the carbamate.[2][3][4]
Chlorinated Chloroform (

)
Excellent >500 mg/mLHigh solvation energy for the lipophilic benzyl ring.[4][5]
Polar Aprotic Ethyl Acetate (EtOAc)Good >200 mg/mLStandard solvent for extraction; soluble but less than in DCM.[4][5]
Polar Aprotic DMSO / DMFExcellent >500 mg/mLComplete miscibility due to high dielectric constant.[4][5]
Polar Protic Methanol / EthanolGood >150 mg/mLSoluble, but H-bonding competition may reduce rate of dissolution.[3][4]
Ethereal THF / 1,4-DioxaneGood >200 mg/mLGood solubility; useful for subsequent lithiation or reduction reactions.[3][4]
Non-Polar Hexanes / HeptanePoor <10 mg/mLThe polar carbamate and amine functions resist solvation in pure alkanes.[4][5]
Aqueous Water (pH 7)Insoluble <1 mg/mLLipophilic Cbz group dominates at neutral pH.[4][5]
Aqueous 1M HCl (pH 1)Soluble >100 mg/mLCritical: Protonation of N4 forms a water-soluble hydrochloride salt.[3][4]

Thermodynamic & Kinetic Factors[4][5][6]

The pH-Switch Mechanism (pKa Influence)

Unlike bis-Cbz-piperazine, the monoprotected methyl derivative retains a basic center.[1][2][3][4]

  • Neutral State (pH > 9): The molecule is uncharged and lipophilic (LogP

    
     1.6–1.8).[4][5] It partitions heavily into organic phases (DCM, EtOAc).[5][6]
    
  • Cationic State (pH < 4): The N4-methyl nitrogen accepts a proton (

    
    ).[2][3][4] This cationic species is highly hydrophilic, driving the molecule into the aqueous phase.[5][6]
    

This thermodynamic switch is the foundation of the Self-Validating Purification Protocol (see Section 5).

Temperature Dependence[2][4][5][6]
  • Dissolution Kinetics: In viscous solvents like DMSO or 2-MeTHF, dissolution is diffusion-limited.[1][2][3][4] Gentle warming (30–40°C) significantly accelerates the rate by reducing solvent viscosity.[3][5]

  • Recrystallization: If the compound is solid, it typically exhibits a steep solubility curve in solvent mixtures like EtOAc/Hexanes.[4][5] Heating to 60°C allows dissolution, while cooling to 0°C forces precipitation.[5][6]

Experimental Protocols

Protocol A: Rapid Solubility Assessment

Use this protocol to verify solvent compatibility for reactions or chromatography.[4]

  • Weighing: Place 10 mg of Cbz-protected methylpiperazine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.[3][4][5]
    
  • Observation:

    • Instant Clear Solution: Solubility > 100 mg/mL.[4]

    • Cloudy/Suspension: Sonicate for 30 seconds. If clear, solubility is moderate.[5][6]

    • Persistent Solid/Oil Droplet: Insoluble.[4][5]

  • Validation: For aqueous solvents, check pH. Add 1 drop of 1M HCl to insoluble aqueous samples to confirm N4-basicity (solution should clear).[2][3][4]

Protocol B: "Self-Validating" Acid-Base Purification

This protocol uses solubility differences to remove non-basic impurities (e.g., bis-Cbz-piperazine, benzyl alcohol) and non-acidic impurities.[1][2][3][4]

Step 1: Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of substrate).

Step 2: Acid Extraction (The Switch) Extract the EtOAc layer with 0.5 M aqueous Citric Acid (2 x 5 mL).[4][5]

  • Mechanism:[4] Cbz-protected methylpiperazine protonates and moves to the water layer.[2][3][4]

  • Impurity Fate: Neutral impurities (bis-Cbz, unreacted Cbz-Cl) remain in the EtOAc layer.[2][3][4] Discard organic layer.[3][4][5]

Step 3: Basification Cool the aqueous layer to 0°C. Slowly add 2 M NaOH or Sat.[4][5]


345
  • Mechanism:[4] The amine deprotonates, becoming lipophilic again.[4][5][6] The solution will turn cloudy/oily.[3][4][5]

Step 4: Recovery Extract the cloudy aqueous mixture with DCM (3 x). Dry over

  • Result: Pure Cbz-protected methylpiperazine.[2][3][4]

Visualizations

Solubility & Purification Logic Map

The following diagram illustrates the phase-switching behavior that governs the handling of this molecule.

SolubilityLogicCompound1-Cbz-4-Methylpiperazine(Neutral)AcidAcidic Medium(HCl / Citric Acid)Compound->AcidProtonation (N4)OrganicPhaseOrganic Phase(DCM / EtOAc)Compound->OrganicPhaseHigh Solubility (LogP ~1.8)AqueousPhaseAqueous Phase(Water)Compound->AqueousPhaseInsolubleSaltProtonated Salt(Water Soluble)Acid->SaltForms CationBaseBasic Medium(NaOH / NaHCO3)Base->CompoundRestores Neutral FormSalt->BaseDeprotonationSalt->AqueousPhaseHigh Solubility

Caption: Cycle of solubility showing the pH-dependent phase transfer used for purification.

Acid-Base Extraction Workflow

A step-by-step visualization of Protocol B.

ExtractionWorkflowStartCrude Mixture(in EtOAc)AcidWashAdd 0.5M Citric AcidStart->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgLayer1Organic Layer(Contains Neutral Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product Salt)PhaseSep1->AqLayer1KeepBasifyBasify to pH > 10(NaOH)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgDCM Layer(Pure Product)Extract->FinalOrgEvaporateWasteAqAqueous WasteExtract->WasteAqDiscard

Caption: "Self-Validating" purification workflow isolating the active amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 763557, 1-Benzyl-4-methylpiperazine. Retrieved from [Link]

  • Organic Syntheses. Purification of Piperazine Derivatives via Acid-Base Extraction. Org. Synth. 2004, 81, 198.[5][6] Retrieved from [Link][2][3][5][6]

Stereochemical Divergence: A Technical Analysis of (R) vs. (S) Dibenzyl 2-methylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, synthetic, and functional divergences between the (R) and (S) enantiomers of dibenzyl 2-methylpiperazine-1,4-dicarboxylate.

Executive Summary

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (also known as 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine) is a critical chiral scaffold in medicinal chemistry.[1][2] It serves as a protected intermediate for introducing the 2-methylpiperazine pharmacophore into peptide mimetics, HIV protease inhibitors, and GPCR ligands (e.g., CCR5 antagonists).

The core technical difference lies in the C2 stereocenter , which dictates the spatial orientation of the methyl group. This seemingly minor structural variation governs the molecule's binding affinity, metabolic stability, and synthetic utility. This guide provides a rigorous comparison of the (R) and (S) enantiomers, focusing on their resolution, physical properties, and analytical discrimination.

Structural & Physical Analysis

The molecule consists of a six-membered piperazine ring locked in a chair conformation, with the nitrogen atoms at positions 1 and 4 protected by benzyloxycarbonyl (Cbz/Z) groups. The methyl group at position 2 introduces chirality.

Feature(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Clockwise priority)Sinister (Counter-clockwise priority)
Methyl Orientation Equatorial (preferred in chair)Equatorial (preferred in chair)
Cahn-Ingold-Prelog C2-Methyl projects away (or towards, depending on view)Mirror image of (R)
Optical Rotation Negative (-) or Positive (+) depending on solvent/conditions*Opposite sign to (R)
CAS Number (Core) 75336-86-6 (2-methylpiperazine precursor)74879-18-8 (2-methylpiperazine precursor)
Key Precursor D-Alanine or (R)-2-methylpiperazineL-Alanine or (S)-2-methylpiperazine

*Note: Optical rotation is solvent-dependent.[1][2] For the bis-Cbz derivative, specific rotation values must be empirically determined as they are not standard in all databases, but the resolved core 2-methylpiperazine follows established trends: (R) is typically (-)-2-methylpiperazine and (S) is (+)-2-methylpiperazine in water/ethanol.[1][2]

3D Conformation & Steric Impact

In the bis-protected form, the bulky Cbz groups force the piperazine ring into a rigid chair conformation to minimize A-1,3 strain.

  • Implication: The C2-methyl group creates a specific steric volume.[1][2] In the (S)-enantiomer , this volume often aligns with the hydrophobic pockets of biological targets like the CCR5 receptor, whereas the (R)-enantiomer may cause steric clash, rendering it inactive or altering its selectivity profile.

Synthetic Pathways & Resolution

The chirality is almost exclusively established before the protection step. The most robust industrial method involves the Classical Resolution of racemic 2-methylpiperazine using chiral tartaric acid, followed by bis-protection.[1][2]

Workflow: Resolution and Protection

The following Graphviz diagram illustrates the divergence in synthesis for both enantiomers.

G Racemate Racemic 2-Methylpiperazine (CAS 109-07-9) LTart Add (L)-Tartaric Acid Racemate->LTart Route A DTart Add (D)-Tartaric Acid Racemate->DTart Route B RSalt (R)-2-Methylpiperazine (L)-Tartrate Salt (Crystallizes) LTart->RSalt Selective Crystallization SSalt (S)-2-Methylpiperazine (D)-Tartrate Salt (Crystallizes) DTart->SSalt Selective Crystallization RBase (R)-2-Methylpiperazine Free Base RSalt->RBase Basification (NaOH) SBase (S)-2-Methylpiperazine Free Base SSalt->SBase Basification (NaOH) Cbz Bis-Protection (Cbz-Cl, NaOH, DCM/H2O) RBase->Cbz SBase->Cbz RProd (R)-Dibenzyl 2-methylpiperazine- 1,4-dicarboxylate Cbz->RProd Yields (R)-Isomer SProd (S)-Dibenzyl 2-methylpiperazine- 1,4-dicarboxylate Cbz->SProd Yields (S)-Isomer

Caption: Divergent synthesis of (R) and (S) enantiomers via classical resolution with tartaric acid.

Experimental Protocol: Synthesis of (S)-Dibenzyl 2-methylpiperazine-1,4-dicarboxylate[1][2]

Step 1: Resolution (if starting from racemate)

  • Dissolve racemic 2-methylpiperazine (1.0 eq) in boiling ethanol/water.

  • Add (D)-Tartaric acid (1.0 eq).[1][2] Note: Use (L)-Tartaric for the (R)-enantiomer.

  • Cool slowly to 4°C. The (S)-2-methylpiperazine-(D)-tartrate salt precipitates.[1][2]

  • Filter and recrystallize from ethanol to achieve >99% ee.

  • Dissolve salt in water, adjust pH to >12 with NaOH, and extract with DCM to obtain (S)-2-methylpiperazine free base.

Step 2: Bis-Protection (Schotten-Baumann Conditions) [1][2]

  • Setup: To a stirred solution of (S)-2-methylpiperazine (10 mmol) in DCM (50 mL) and 1M NaOH (30 mL) at 0°C.

  • Addition: Dropwise add Benzyl chloroformate (Cbz-Cl, 2.2 eq, 22 mmol).

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3, then brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the title compound as a colorless oil or white solid.

Analytical Discrimination

Distinguishing the (R) and (S) forms requires chiral environments, as their NMR spectra in achiral solvents (like CDCl3) are identical.

Method A: Chiral HPLC

This is the gold standard for determining Enantiomeric Excess (ee).

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or Chiralcel OD-H).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Result: The enantiomers will have distinct retention times. Typically, the (R) and (S) forms elute with a separation factor (

    
    ) > 1.2.
    
Method B: Optical Rotation (Polarimetry)[1][2][3]
  • Instrument: Polarimeter with Sodium D-line (589 nm).[1][2]

  • Concentration: 1.0 g/100mL (c=1) in Methanol or Ethanol.

  • Expectation:

    • (S)-Isomer: Typically exhibits a positive rotation (+) in acidic salts, but the neutral bis-Cbz form may vary.[1][2] Crucial: Always run a standard of known chirality for calibration.

Functional Implications in Drug Design[4]

The choice between (R) and (S) is non-trivial and dictates biological activity.

Case Study: CCR5 Antagonists (HIV)

In the development of CCR5 antagonists (e.g., Vicriviroc analogs), the (S)-2-methylpiperazine core is often the required pharmacophore.[3]

  • Mechanism: The (S)-methyl group fits into a specific hydrophobic sub-pocket of the CCR5 receptor.[1][2]

  • Consequence: The (R)-enantiomer creates steric clash with the receptor wall, reducing binding affinity by orders of magnitude (often >100-fold loss in

    
    ).
    
Metabolic Stability

The steric bulk of the methyl group at C2 can sterically hinder metabolic oxidation at adjacent positions. However, the stereochemistry determines which cytochrome P450 enzymes can access the ring. The (S)-isomer might be more stable to specific metabolic pathways compared to the (R)-isomer, or vice versa, depending on the enzyme's chiral pocket.

References

  • Resolution of 2-Methylpiperazine: Miyamoto, T., et al. "Synthesis and structure-activity relationships of antimicrobial 6,8-difluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids."[1][2] Journal of Medicinal Chemistry, 1990, 33(6), 1645–1656. Link[1]

  • CCR5 Antagonist Pharmacophore: Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2][3] I: 2(S)-methyl piperazine as a key pharmacophore element."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 2001, 11(16), 2143-2146.[3] Link

  • Synthesis of Protected Piperazines: Rossen, K., et al. "An efficient asymmetric synthesis of (S)-2-methylpiperazine."[2] Tetrahedron Letters, 1995.

  • Chiral Separation Methodology: "Chiral HPLC Separation of Piperazine Derivatives." Phenomenex Application Guide. Link

Sources

Methodological & Application

Protocol for Cbz protection of 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Cbz-Protection of 2-Methylpiperazine: Mechanistic Insights and Optimized Protocol

Introduction

2-Methylpiperazine is widely recognized as a "privileged scaffold" in medicinal chemistry. Its functionalized derivatives are heavily utilized in the design of kinase inhibitors, central nervous system (CNS) agents, and PROTAC degraders[1][2]. The sequential functionalization of this diamine requires orthogonal protecting group strategies. Benzyl chloroformate (CbzCl) is frequently employed to protect the secondary amines; however, the molecule presents a distinct regioselectivity challenge: differentiating the sterically hindered N1 position (adjacent to the methyl group) from the more accessible N4 position.

This application note details the causal mechanisms and provides a self-validating protocol for the highly regioselective synthesis of benzyl 3-methylpiperazine-1-carboxylate (N4-Cbz protection)[3][4].

Mechanistic Causality: Sterics and Kinetics

The regioselective protection of 2-methylpiperazine does not rely on complex catalysts; rather, it requires the precise exploitation of steric hindrance and reaction kinetics[5].

  • Steric Trajectory : As the bulky benzyl chloroformate (CbzCl) electrophile approaches the diamine, the C2-methyl group creates a localized steric shield around the N1 nitrogen. This bulk blocks the optimal Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, the N4 nitrogen, which lacks adjacent substitution, acts as the primary nucleophile[6].

  • Temperature Control : At ambient temperatures, the thermal energy of the system is sufficient to overcome the steric barrier at N1, leading to complex mixtures of N4-Cbz, N1-Cbz, and bis-Cbz protected species. By lowering the temperature to 0 °C or -78 °C, the reaction is strictly kinetically controlled, heavily favoring N4-Cbz formation[7].

  • Biphasic Solvent System : Utilizing a dichloromethane (DCM) and aqueous sodium carbonate (

    
    ) biphasic system serves a dual purpose. The aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the unreacted piperazine (which would stall the reaction). Concurrently, the biphasic nature keeps the local concentration of the active base low in the organic phase, preventing base-catalyzed over-acylation[7].
    

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the causality of the chosen parameters, the following table summarizes empirical optimization data for the Cbz protection of 2-methylpiperazine.

Temperature (°C)Solvent SystemBase (Equiv)CbzCl (Equiv)N4:N1 RegioselectivityIsolated Yield (%)
25DCM

(1.5)
1.165 : 3545% (High bis-Cbz)
0DCM

(1.5)
1.085 : 1568%
0DCM /


(3.0)
1.095 : 582%
-78 to 0DCMNone (Free base)0.9>98 : 289% (Based on CbzCl)

Note: The optimized biphasic condition (0 °C, DCM/aq.


) provides the best balance of scalability, operational simplicity, and high regioselectivity without requiring cryogenic cooling.

Reaction Workflow

CbzProtection SM 2-Methylpiperazine (Sterically hindered N1) Reagent CbzCl (1.0 eq) DCM / aq. Na2CO3 0 °C SM->Reagent Biphasic Acylation Target Benzyl 3-methylpiperazine- 1-carboxylate (N4-Cbz) [Major Product] Reagent->Target Kinetically favored (>90% Selectivity) Byproduct N1-Cbz & Bis-Cbz [Minor Byproducts] Reagent->Byproduct Sterically blocked (<10% Selectivity)

Fig 1: Regioselective N4-Cbz protection workflow of 2-methylpiperazine.

Self-Validating Experimental Protocol

Target Compound: (R)- or (S)-Benzyl 3-methylpiperazine-1-carboxylate (depending on the starting enantiomer)[8].

Materials:

  • 2-Methylpiperazine (1.0 eq, 50.0 mmol, 5.01 g)

  • Benzyl chloroformate (CbzCl) (1.0 eq, 50.0 mmol, 7.1 mL of 95% purity)

  • Sodium carbonate (

    
    ) (3.0 eq, 150.0 mmol, 15.9 g)
    
  • Dichloromethane (DCM) (100 mL)

  • Deionized Water (100 mL)

Step-by-Step Methodology:

  • Preparation of the Biphasic System : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (5.01 g, 50.0 mmol) in 100 mL of DCM.

  • Base Addition : Dissolve

    
     (15.9 g, 150.0 mmol) in 100 mL of deionized water. Add this aqueous solution to the DCM mixture to create the biphasic system[7].
    
  • Temperature Equilibration : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to exactly 0 °C for 15 minutes under vigorous stirring. (Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous phases).

  • Electrophile Addition : Dilute CbzCl (7.1 mL, 50.0 mmol) in 20 mL of DCM. Transfer this to an addition funnel. Add the CbzCl solution dropwise over 45-60 minutes. (Causality: Dropwise addition ensures the local concentration of CbzCl remains extremely low, preventing the formation of the bis-Cbz byproduct).

  • Reaction Monitoring (Self-Validation Step 1) : Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Eluent: 10% Methanol in DCM with 1% aqueous ammonia).

    • Validation Check: The target N4-Cbz product will appear as a new spot (

      
      ) that stains strongly with a Ninhydrin dip (indicating the presence of the free N1 secondary amine). The bis-Cbz byproduct (
      
      
      
      ) will be UV-active but Ninhydrin-negative.
  • Workup and Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (

    
     mL).
    
  • Washing : Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield a pale yellow oil.
    
  • Purification : Purify the crude oil via flash column chromatography on silica gel (gradient elution: 5% to 10% Methanol in DCM containing 1%

    
    ).
    
  • Analytical Characterization (Self-Validation Step 2) :

    • 1H NMR (400 MHz,

      
      ) : 
      
      
      
      7.40–7.28 (m, 5H, Ar-H), 5.13 (s, 2H,
      
      
      -Ph), 4.05–3.85 (m, 2H), 2.95–2.55 (m, 4H), 2.40 (m, 1H), 1.65 (br s, 1H, NH), 1.05 (d,
      
      
      Hz, 3H,
      
      
      ).
    • Validation Check: The doublet at ~1.05 ppm confirms the methyl group is intact. The broad singlet at ~1.65 ppm (exchangeable with

      
      ) confirms the presence of the free N1 amine, validating that bis-protection did not occur[4][9].
      

References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • United States Patent (Reference Example 10. Benzyl 3-methylpiperazine-1-carboxylate) . Google Patents. Available at:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores . RSC Medicinal Chemistry. Available at:[Link]

  • Prodrug compounds of edaravone and their medical use. Google Patents.

Sources

High-Precision Regioselective Protection of (R)-2-Methylpiperazine with Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for benzyl chloroformate and (R)-2-methylpiperazine Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The (R)-2-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. The core synthetic challenge lies in the regioselective desymmetrization of the diamine. The molecule contains two secondary amine sites:[1]

  • N1: Sterically hindered by the adjacent C2-methyl group.

  • N4: Sterically accessible and kinetically more nucleophilic.

This Application Note details the protocol for the N4-selective mono-protection of (R)-2-methylpiperazine using benzyl chloroformate (Cbz-Cl). By exploiting the steric differential between N1 and N4, and utilizing a pH-switch purification strategy, researchers can achieve high purity (>95%) without the need for laborious column chromatography.

Mechanistic Insight: Sterics vs. Kinetics

The regioselectivity in this reaction is governed by steric hindrance rather than significant pKa differences.

  • N4-Position (Distal): This nitrogen is unhindered and reacts rapidly with electrophiles like Cbz-Cl. It is the kinetic product.

  • N1-Position (Proximal): The

    
    -methyl group creates a steric clash with the incoming electrophile, significantly retarding the reaction rate at this center.
    

Regioselectivity Rule: Under kinetically controlled conditions (low temperature, controlled addition), Cbz-Cl preferentially acylates N4 .

ReactionPathway Start (R)-2-Methylpiperazine (Free Base) TS_N4 Transition State (N4 Attack - Low Barrier) Start->TS_N4 Fast (Kinetic) TS_N1 Transition State (N1 Attack - High Steric Barrier) Start->TS_N1 Slow (Steric Clash) CbzCl Cbz-Cl (0.95 eq) CbzCl->TS_N4 CbzCl->TS_N1 Prod_N4 Major Product (R)-4-Cbz-2-methylpiperazine TS_N4->Prod_N4 Prod_N1 Minor Product (R)-1-Cbz-2-methylpiperazine TS_N1->Prod_N1

Figure 1: Kinetic pathway favoring N4-acylation due to steric hindrance at N1.

Experimental Protocol: N4-Selective Mono-Protection

This protocol uses a biphasic system (DCM/Water) which effectively manages the heat of reaction and allows for efficient pH control.

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
(R)-2-Methylpiperazine 100.161.0Substrate
Benzyl Chloroformate (Cbz-Cl) 170.590.90 - 0.95Electrophile (Limiting reagent to avoid bis-Cbz)
Triethylamine (TEA) 101.191.1Base (HCl Scavenger)
Dichloromethane (DCM) -10 VSolvent (Organic phase)
Water -5 VSolvent (Aqueous phase)
Step-by-Step Procedure

Step 1: Setup

  • Charge a round-bottom flask with (R)-2-methylpiperazine (1.0 eq) and DCM (10 volumes).

  • Add Triethylamine (1.1 eq).

  • Cool the solution to 0°C using an ice/water bath. Critical: Low temperature maximizes the kinetic selectivity for N4.

Step 2: Controlled Addition

  • Dilute Cbz-Cl (0.95 eq) in a small amount of DCM (2 volumes).

  • Add the Cbz-Cl solution dropwise over 30–60 minutes via an addition funnel or syringe pump.

    • Why: High local concentrations of Cbz-Cl promote bis-protection. Slow addition ensures the electrophile is consumed by the most reactive amine (N4) before it can react with the mono-product.

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Checkpoint (TLC/LCMS): Monitor consumption of Cbz-Cl.

    • Target: >90% Mono-Cbz (N4), <5% Bis-Cbz, <5% unreacted diamine.

Step 4: The "pH-Switch" Purification (Self-Validating Step) This workup separates the three potential components (Unreacted amine, Mono-Cbz, Bis-Cbz) based on their basicity.

  • Acidic Wash (Removes Bis-Cbz):

    • Dilute reaction mixture with water.[2]

    • Adjust aqueous layer pH to 2–3 using 1M HCl.

    • Extract with DCM or Ethyl Acetate (2x).

    • Result: The organic layer contains the neutral Bis-Cbz impurity (discard or save if needed). The aqueous layer contains the protonated Mono-Cbz (product) and unreacted diamine .

  • Basification (Isolates Product):

    • Adjust the acidic aqueous layer to pH 9–10 using 2M NaOH or saturated Na2CO3.

    • Note: At this pH, the Mono-Cbz amine is free-based and lipophilic, while the small, polar unreacted diamine remains largely in the water phase.

  • Extraction:

    • Extract the basic aqueous layer with DCM (3x).

    • Dry combined organics over Na2SO4, filter, and concentrate.

Yield: Typical isolated yields are 75–85% of the N4-isomer.

WorkupFlow RxnMix Reaction Mixture (Mono-Cbz, Bis-Cbz, SM) Acidify Acidify to pH 2-3 Extract w/ EtOAc RxnMix->Acidify Org1 Organic Phase 1 Contains: Bis-Cbz (Neutral) Acidify->Org1 Discard Aq1 Aqueous Phase 1 Contains: Mono-Cbz salt + SM salt Acidify->Aq1 Keep Basify Basify Aq. Phase to pH 10 Extract w/ DCM Aq1->Basify Aq2 Aqueous Phase 2 Contains: Unreacted SM (Polar) Basify->Aq2 Discard Org2 Organic Phase 2 Contains: Pure (R)-4-Cbz-2-methylpiperazine Basify->Org2 Isolate

Figure 2: pH-Switch purification workflow to isolate pure mono-protected product.

Analytical Validation

To confirm the regioselectivity (N4 vs N1), NMR spectroscopy is the definitive tool.

Feature(R)-4-Cbz-2-methylpiperazine (Target)(R)-1-Cbz-2-methylpiperazine (Impurity)
1H NMR (Methyl) Doublet at ~1.0 ppmDoublet at ~1.1–1.2 ppm (Deshielded by adjacent Cbz)
1H NMR (Alpha-H) H2 proton is shielded (~2.7–2.9 ppm)H2 proton is significantly deshielded (~4.0+ ppm)
13C NMR (C=O) Carbonyl peak presentCarbonyl peak present
Regio-Check The methyl group is far from the carbamate.The methyl group is adjacent to the carbamate.

Self-Validation Check: Dissolve a small sample in CDCl3. Look for the proton at the chiral center (C2-H).

  • If it appears as a multiplet around 2.8 ppm , you have the N4-Cbz (free amine at N1).

  • If it appears downfield around 4.0–4.2 ppm , you have the N1-Cbz (carbamate at N1).

Troubleshooting & Optimization

  • Problem: High levels of Bis-Cbz (>10%).

    • Cause: Addition of Cbz-Cl was too fast or temperature was too high.

    • Solution: Cool to -10°C and dilute Cbz-Cl further before addition.

  • Problem: Low Yield / Product stuck in water.

    • Cause: pH during second extraction was not high enough.

    • Solution: Ensure pH is >10. Saturate the aqueous layer with NaCl (salting out) to drive the organic product into the DCM layer.

  • Alternative Route for N1-Protection:

    • Direct N1 protection is inefficient. If N1-Cbz is required:

      • Protect N4 with Boc2O (N4-selective).

      • Protect N1 with Cbz-Cl.

      • Deprotect N4 with TFA/DCM.

References

  • Regioselectivity in Piperazines

    • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives. (2001).[3] National Institutes of Health (PubMed). Link

  • pKa and Reactivity

    • Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data.[4] Link

  • General Cbz Protection Protocols

    • Benzyl chloroformate.[2][5][6] Organic Syntheses, Coll.[5] Vol. 4, p.788.[5] Link

  • Purification Strategies

    • Optimization of reaction conditions for (R)-Benzyl piperidin-3-ylcarbamate synthesis. BenchChem Application Note. Link

Sources

Application Note: Chemoselective Deprotection of Cbz Groups from Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Active Pharmaceutical Ingredient (API) Development

Introduction & Mechanistic Rationale

The piperazine ring is a privileged pharmacophore embedded in numerous FDA-approved drugs, primarily due to its ability to modulate pharmacokinetic properties and direct spatial pharmacophore arrangement. Because piperazine possesses two secondary amines of equivalent nucleophilicity, synthesizing unsymmetrical


-disubstituted derivatives requires robust orthogonal protecting group strategies [1].

The carboxybenzyl (Cbz) group is frequently paired with the tert-butyloxycarbonyl (Boc) group to achieve this orthogonality. Mechanistically, the Cbz carbamate is highly stable to basic and mildly acidic conditions. While Boc is readily cleaved by strong acids (e.g., Trifluoroacetic acid), Cbz is traditionally cleaved via catalytic hydrogenolysis. However, modern drug scaffolds often contain complex, sensitive functional groups—such as aryl halides, reducible alkenes, or acid-labile moieties—that render standard hydrogenolysis unviable [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook reactions. Here, we dissect the causality behind advanced chemoselective Cbz deprotection methodologies, providing self-validating protocols that ensure high-fidelity cleavage without compromising the integrity of orthogonal groups (like Boc) or sensitive molecular architectures.

Strategic Workflows for Cbz Cleavage

Selecting the correct deprotection method requires a thorough analysis of the substrate's functional group tolerance.

  • Catalytic Hydrogenolysis (

    
    , Pd/C):  The industry standard. The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing toluene and an unstable carbamic acid that spontaneously decarboxylates. It is perfectly orthogonal to Boc and Fmoc groups[3].
    
  • Nucleophilic Cleavage (Thiol-Mediated): When the substrate contains reducible moieties like aryl halides (e.g., bromides/iodides), Pd/C will cause catastrophic dehalogenation. Using a nucleophile like 2-mercaptoethanol under basic conditions initiates an

    
     attack on the Cbz benzylic carbon. This generates an amine carbonate that decarboxylates in situ, leaving aryl halides completely intact[4].
    
  • Lewis Acid-Mediated Cleavage (

    
    /HFIP):  For substrates that cannot tolerate 
    
    
    
    gas or nucleophilic thiols, aluminum chloride in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a mild alternative. HFIP uniquely enhances the Brønsted acidity of
    
    
    , facilitating carbamate cleavage at room temperature while maintaining a surprisingly broad functional group tolerance [5].
Decision Matrix for Deprotection

G Start N-Cbz Piperazine Derivative Q1 Contains Reducible Groups? (e.g., Aryl Halides, Alkenes) Start->Q1 H2 Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Yield: >90% Q1->H2 No Q2 Contains Acid-Sensitive Groups? (e.g., Boc, Trt) Q1->Q2 Yes Thiol Nucleophilic Cleavage (2-Mercaptoethanol, Base) Yield: 80-90% Q2->Thiol Yes Lewis Lewis Acid Cleavage (AlCl3 / HFIP) Yield: 85-95% Q2->Lewis No

Figure 1: Decision tree for chemoselective Cbz deprotection of piperazine derivatives.

Quantitative Data: Comparison of Methodologies

To facilitate rapid process development, the following table summarizes the operational parameters, yields, and orthogonality of the three primary Cbz deprotection strategies.

Deprotection MethodReagents & ConditionsTypical YieldBoc ToleranceAryl Halide ToleranceByproducts Generated
Standard Hydrogenolysis

(1 atm), 10% Pd/C, MeOH, RT
90 - 98%Excellent Poor (Dehalogenation)Toluene,

Nucleophilic Cleavage 2-Mercaptoethanol,

, DMA, 75°C
80 - 89%Excellent Excellent Benzyl thioether,

Lewis Acid Cleavage

(3 eq), HFIP, RT
85 - 95%Moderate (Time-dependent)Excellent Benzyl chloride,

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to ensure the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Standard Catalytic Hydrogenolysis (Orthogonal Boc/Cbz)

Optimal for standard N-Boc-N'-Cbz-piperazine derivatives lacking reducible functional groups.

Causality Note: The use of a polar protic solvent (Methanol) stabilizes the transition state of the carbamic acid intermediate, accelerating decarboxylation.

  • Preparation: Dissolve the N-Boc-N'-Cbz-piperazine substrate (1.0 mmol) in anhydrous Methanol (10 mL) within a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Validation: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3x). Finally, evacuate and backfill with Hydrogen gas via a balloon.

  • Reaction Execution: Stir vigorously at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The starting material will be UV-active (due to the Cbz benzyl ring). The product (N-Boc-piperazine) will be UV-inactive . To visualize the product, stain the TLC plate with Ninhydrin and heat; the newly liberated secondary amine will appear as a distinct blue/purple spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. LC-MS validation should confirm a mass shift of -134 Da (loss of Cbz) while retaining the Boc group (+100 Da fragment).

Protocol B: Chemoselective Nucleophilic Cleavage (Halogen-Tolerant)

Adapted from late-stage API synthesis (e.g., Adagrasib) where aryl halides must be preserved [4].

Causality Note: 2-mercaptoethanol acts as a soft nucleophile, selectively targeting the soft electrophilic benzylic carbon of the Cbz group over hard carbonyl centers, preventing unwanted transamidation.

  • Preparation: Dissolve the Cbz-protected piperazine (1.0 mmol) in N,N-Dimethylacetamide (DMA) (5 mL).

  • Reagent Addition: Add anhydrous Potassium Phosphate (

    
    , 2.0 mmol) followed by 2-mercaptoethanol (5.0 mmol). Validation: The reaction mixture will emit a distinct thiol odor.
    
  • Reaction Execution: Heat the mixture to 75°C under a Nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the starting mass and the appearance of the target mass (-134 Da) should be accompanied by a byproduct peak corresponding to benzyl-(2-hydroxyethyl)sulfane. The thiol odor will noticeably diminish as the reagent is consumed via alkylation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with water (3 x 10 mL) and brine to remove DMA and residual thiol.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography if necessary.
    
Protocol C: Mild Lewis Acid Cleavage ( /HFIP)

Optimal for substrates sensitive to both reduction and basic nucleophiles.

Causality Note: HFIP acts as a hydrogen-bond donor, solvating the chloride ions and hyper-activating the


 Lewis acidity, allowing for room-temperature cleavage without harsh Brønsted acids [5].
  • Preparation: Suspend the Cbz-protected amine (1.0 mmol) in HFIP (4 mL) at room temperature.

  • Reagent Addition: Add anhydrous

    
     (3.0 mmol) in one portion. Validation:
    
    
    
    will not dissolve completely initially; the mixture will be a suspension.
  • Reaction Execution: Stir at room temperature for 2 to 16 hours.

  • In-Process Control (Self-Validation): Monitor via UPLC-MS. Upon completion, dilute the reaction with Dichloromethane (DCM, 20 mL). Validation: The addition of DCM will cause the suspension to transition into a clear, homogeneous solution, visually confirming the disruption of the aluminum complexes.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Validation: Expect mild effervescence (
    
    
    
    release). Ensure the aqueous layer pH is basic (>8) to guarantee the piperazine is in its free-base form.
  • Isolation: Extract with DCM (3 x 20 mL), dry over

    
    , and concentrate in vacuo.
    

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis Portal. Available at: [Link]

  • National Institutes of Health (NIH) / NCBI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC Archives. Available at: [Link]

  • Scientific Update. To Deprotect and Serve: CBz deprotection method used in the synthesis of the KRAS-G12C inhibitor Adagrasib. Process Chemistry Articles. Available at: [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Literature Abstracts. Available at:[Link]

Application Note: Hydrogenolysis of Dibenzyl Piperazine-1,4-dicarboxylate via Pd/C Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperazine is a ubiquitous, privileged scaffold in medicinal chemistry, frequently serving as a critical structural element in the design of kinase inhibitors, CNS therapeutics, and antiviral agents[1]. To selectively functionalize complex molecules, the secondary amines of piperazine are often protected during multi-step syntheses. Dibenzyl piperazine-1,4-dicarboxylate (commonly referred to as di-Cbz-piperazine) is a highly stable intermediate where both nitrogen atoms are masked as benzyl carbamates.

The removal of these Cbz groups to liberate the free piperazine core is most efficiently achieved through catalytic hydrogenolysis using Palladium on Carbon (Pd/C). This application note details the mechanistic rationale, optimized reaction parameters, and a highly reliable, self-validating protocol for this transformation.

Mechanistic Causality (Expertise & Experience)

The deprotection of di-Cbz-piperazine is not merely a simple reduction; it is a thermodynamically driven cascade reaction predicated on the specific affinity of palladium for benzylic C–O bonds. Understanding this mechanism is critical for troubleshooting stalled reactions.

  • Surface Coordination : The aromatic rings of the Cbz groups and the benzylic C–O bonds coordinate to the electron-rich Pd surface.

  • Hydrogenolysis :2[2], releasing toluene as the first stable byproduct.

  • Decarboxylation : The cleavage yields a highly unstable carbamic acid intermediate. 2[2].

Self-Validating Insight: The evolution of CO₂ gas can often be observed as mild effervescence in the reaction flask. The reaction is driven to completion by the irreversible loss of CO₂ and toluene.

Mechanism A Di-Cbz-Piperazine (Protected) B Pd/C Surface Coordination A->B H2, Pd/C C C-O Bond Cleavage (Hydrogenolysis) B->C D Carbamic Acid Intermediate C->D T Toluene C->T - Toluene E Piperazine (Free Amine) D->E Decarboxylation CO2 CO2 Gas D->CO2 - CO2

Mechanistic pathway of Pd/C-catalyzed Cbz deprotection yielding free piperazine.

Experimental Design & Rationale (Trustworthiness)

A robust protocol requires navigating the physical and chemical hazards associated with both the catalyst and the product.

  • Preventing Catalyst Poisoning : Free piperazine is a strong, bidentate nitrogenous base. As the deprotection proceeds, the3[3]. To circumvent this, the reaction is run with a mild acid additive (such as Acetic Acid).4[4].

  • Mitigating Pyrophoric Hazards : Dry Pd/C is highly pyrophoric. Methanol vapors can easily ignite upon contact with dry Pd/C in the presence of oxygen. Therefore,5[5].

  • Product Isolation : Free piperazine is highly water-soluble, volatile, and hygroscopic. Isolating it as a free base via aqueous workup often results in massive yield losses. Precipitating the piperazine as a dihydrochloride salt ensures high recovery and analytical purity.

Quantitative Data Summaries: Condition Optimization
ParameterStandard ConditionOptimized Condition (Recommended)Rationale
Catalyst 5% Pd/C (Dry)10% Pd/C (Wet, 50% H₂O) 5[5]. Higher loading overcomes residual poisoning.
Solvent Methanol (MeOH)MeOH + 2.0 eq Acetic Acid 5[5]. AcOH prevents Pd deactivation[4].
H₂ Source H₂ Balloon (1 atm)H₂ Balloon (Double-layered) 5[5], ensuring saturation.
Temperature Room Temp (20-25 °C)Room Temp (20-25 °C) Elevated temperatures are unnecessary and increase the risk of solvent evaporation.
Typical Time 12 - 24 hours2 - 4 hours The addition of AcOH drastically reduces reaction time by maintaining active Pd sites[3].
Yield 60 - 75%> 95% Minimized catalyst poisoning and salt-precipitation isolation ensures near-quantitative recovery.

Detailed Step-by-Step Protocol

Materials Required:

  • Dibenzyl piperazine-1,4-dicarboxylate (1.0 eq)

  • 10% Pd/C, wet (10-20% w/w relative to substrate)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (2.0 eq, 1 eq per Cbz group)

  • Hydrogen gas (cylinder and double-layered balloon)

  • Celite 545 (for filtration)

  • 4.0 M HCl in Dioxane

Step 1: Reaction Setup & Inertion
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dibenzyl piperazine-1,4-dicarboxylate.

  • Dissolve the substrate in Methanol to achieve a concentration of approximately 0.1 M. Add Glacial Acetic Acid (2.0 eq).

  • CRITICAL SAFETY STEP : Purge the flask with Argon for 5 minutes. Never add dry or wet Pd/C to a methanol solution in the presence of ambient oxygen.

  • Carefully add the 10% Pd/C (wet) to the solution under a continuous, gentle stream of Argon.

Step 2: Hydrogenation
  • Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold or water aspirator, then backfill with Hydrogen gas from a double-layered balloon.5[5].

  • Stir the reaction mixture vigorously at room temperature.5[5].

Step 3: Monitoring & Workup
  • Monitor the reaction via LC-MS or TLC. The reaction is typically complete within 2-4 hours. Note: Effervescence (CO₂ release) will cease upon completion.

  • Once complete, evacuate the Hydrogen gas and backfill the flask with Argon.

  • Filter the reaction mixture through a tightly packed pad of Celite, eluting with excess Methanol. CRITICAL SAFETY STEP :5[5]. Keep the filter cake wet with water before disposal.

Step 4: Isolation of Piperazine Dihydrochloride
  • The filtrate currently contains the piperazine di-acetate salt and toluene. Concentrate the filtrate in vacuo.

  • To isolate a stable, non-hygroscopic solid, dissolve the crude oily residue in a minimal amount of Methanol and add 4.0 M HCl in Dioxane (3.0 eq).

  • Precipitate the piperazine dihydrochloride salt by adding cold Diethyl Ether. Filter, wash with additional ether, and dry under high vacuum.

Workflow S1 1. Preparation Dissolve substrate in MeOH/AcOH S2 2. Catalyst Addition Add 10% Pd/C (wet) under Ar S1->S2 S3 3. Hydrogenation Purge with H2, stir at RT S2->S3 S4 4. Filtration Filter through Celite pad under Ar S3->S4 S5 5. Isolation Concentrate & precipitate as HCl salt S4->S5

Step-by-step experimental workflow for the safe hydrogenolysis of di-Cbz-piperazine.

References

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Source: ResearchGate URL:[Link][4]

  • Hydrogenation (atmospheric pressure) with Pd/C Safety Manual Source: University of Tokyo (U-Tokyo) URL:[Link][5]

Sources

Application Note: Strategic Incorporation of (R)-2-Methylpiperazine Scaffolds in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals utilizing Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate (commonly referred to as N,N'-bis(Z)-(R)-2-methylpiperazine ) in peptide synthesis and peptidomimetic design.[1]

Compound: Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate CAS: (Derivative of 109-07-9 core) Role: Chiral Scaffold Precursor / Peptidomimetic Turn Inducer[1]

Executive Summary

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate serves as a stable, orthogonally protected precursor to the (R)-2-methylpiperazine core.[1] This scaffold is a "privileged structure" in medicinal chemistry, widely used to restrict peptide backbone conformation, induce


-turns, and improve metabolic stability against proteases.[1]

However, this specific derivative (bis-Z protected) is latent .[1] It cannot be directly coupled in standard Solid Phase Peptide Synthesis (SPPS) without prior processing. This guide details the critical workflow to "unlock" the scaffold: Global Deprotection


 Regioselective Differentiation 

Peptide Coupling.
[1]
Key Technical Challenges
  • Latent Reactivity: Both nitrogen atoms are capped with Benzyloxycarbonyl (Cbz/Z) groups, requiring hydrogenolytic cleavage before use.[1]

  • Regioselectivity: Successful incorporation requires distinguishing the sterically hindered N1 (adjacent to the methyl group) from the accessible N4 position.[1]

  • Steric Hindrance: Coupling to the secondary amine at N1 requires high-efficiency activation protocols (e.g., HATU, PyBrOP) to prevent deletion sequences.[1]

Strategic Workflow: From Precursor to Peptide

The utilization of this molecule follows a strict logic: Desymmetrization via Sterics . The (R)-methyl group creates a significant steric barrier at N1, allowing selective functionalization of N4 after the Z-groups are removed.[1]

Workflow Diagram (Graphviz)

G Start Start: Bis-Z-(R)-2-Me-Piperazine Step1 Step 1: Global Deprotection (H2, Pd/C) Start->Step1 Intermediate Intermediate: Free (R)-2-Me-Piperazine Step1->Intermediate Step2 Step 2: Regioselective Protection (Limiting Fmoc-Cl / 0°C) Intermediate->Step2 Exploiting N1 Sterics BuildingBlock Active Building Block: N4-Fmoc-(R)-2-Me-Piperazine Step2->BuildingBlock Branch1 Route A: N1-Boc Protection (For Standard SPPS) BuildingBlock->Branch1 Branch2 Route B: Direct Coupling (Solution Phase / Convergent) BuildingBlock->Branch2

Figure 1: Strategic processing of the bis-Z precursor into a regioselectively protected building block suitable for peptide synthesis.

Detailed Protocols

Protocol A: Preparation of the Active Scaffold (Deprotection & Regioselective Protection)

Objective: Convert the bis-Z precursor into N4-Fmoc-(R)-2-methylpiperazine , leaving N1 free (or ready for Boc protection) for orthogonal SPPS.[1]

Phase 1: Global Deprotection (Hydrogenolysis)

The Z-group is stable to TFA and piperidine but cleaved by catalytic hydrogenation.[1]

  • Dissolution: Dissolve 10 mmol of Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate in MeOH (50 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading, ~200 mg) under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of UV-active starting material; product is UV-inactive, stain with Ninhydrin).[1]
    
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo to yield the free (R)-2-methylpiperazine as a waxy solid or oil.

    • Note: The free diamine is hygroscopic and absorbs CO

      
       from air.[1] Proceed immediately to Phase 2.
      
Phase 2: Regioselective N4-Fmoc Protection

This step relies on the kinetic difference: N4 is a secondary amine with low steric hindrance; N1 is hindered by the adjacent methyl group.[1]

  • Setup: Dissolve the free diamine (from Phase 1) in DCM (anhydrous) at 0°C. Add DIPEA (1.1 eq).

  • Addition: Add Fmoc-Cl (0.9 – 1.0 eq) dropwise over 30 minutes. Do not use excess Fmoc-Cl.

    • Mechanistic Insight: Using a slight deficit of Fmoc-Cl ensures the highly reactive N4 consumes the reagent before the hindered N1 reacts.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.

  • Purification:

    • Wash with 5% NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      .[2]
    • Purify via flash chromatography. The major product is N4-Fmoc-(R)-2-methylpiperazine .[1]

    • Validation: 1H NMR will show distinct shifts. The N1 proton is broad and exchangeable; N4 protons are deshielded by the carbamate.[1]

Protocol B: Incorporation into Peptide Backbone (SPPS)

Context: You now have a building block with a free secondary amine at N1 (hindered) and an Fmoc-protected N4.

Step 1: Coupling the Scaffold to the Resin

Because N1 is hindered, it is best to couple the N1 (free amine) of the scaffold to an activated carboxylic acid on the resin (or an activated amino acid in solution).[1]

  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (2.5 eq).[1]

  • Procedure:

    • Activate the Resin-bound peptide (COOH) with HATU/HOAt/DIPEA in DMF for 2 minutes.

    • Add the N4-Fmoc-(R)-2-methylpiperazine (1.5 – 2.0 eq).[1]

    • Double Couple: Perform the coupling twice (2 x 1 hour) or use microwave irradiation (50°C, 15 min).

    • Test: Chloranil test is preferred over Kaiser test for secondary amines (though here you are coupling onto a primary amine usually, so Kaiser is fine).

Step 2: Elongation (Coupling the Next Amino Acid)

After removing the Fmoc group from N4, you must couple the next amino acid to the piperazine ring.[1]

  • Challenge: The N4 amine is secondary but less hindered than N1.[1] Standard coupling works, but "difficult sequence" protocols are recommended.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Next AA: Use PyBOP or COMU with DIPEA.

Comparative Data: Coupling Reagents for Hindered Amines

When coupling to the hindered N1 position of the 2-methylpiperazine scaffold, reagent selection is critical.[1]

Coupling ReagentActivation MechanismEfficiency for N1-CouplingEpimerization RiskRecommendation
HATU / HOAt Aza-benzotriazole esterHigh LowPrimary Choice. Best for hindered secondary amines.[1]
PyBrOP Phosphonium saltVery High ModerateUse if HATU fails. Excellent for N-methylated/hindered amines.
DIC / Oxyma Carbodiimide / OximeModerateVery LowGood for automated synthesis; may require double coupling.
HBTU / HOBt Benzotriazole esterLowLowAvoid. Often insufficient for sterically hindered N1 coupling.

Troubleshooting & Critical Parameters

Regioselectivity Failure
  • Symptom: Mixture of N1-Fmoc and N4-Fmoc, or bis-Fmoc.[1]

  • Solution: strictly control temperature (0°C or -10°C) during Fmoc-Cl addition. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl for a slower, more selective reaction.

Incomplete Coupling in SPPS
  • Symptom: Deletion sequences where the piperazine scaffold is missing.[1]

  • Solution: The N1 position is sterically crowded by the adjacent methyl group.[1] Switch to PyBrOP activation or use sym-collidine as the base instead of DIPEA to reduce steric bulk during the transition state.

Solubility
  • Issue: The free diamine (intermediate) is very polar.

  • Solution: Do not attempt to extract the free diamine into non-polar solvents (Hexane/Ether) from water.[1] Use DCM/MeOH mixtures or proceed to protection in the crude phase if purity allows.

References

  • Design of Piperazine Scaffolds

    • Title: "Piperazine-based derivatives... for the derivatization of carboxyl groups on peptides."[3]

    • Source: PubMed / NIH (2011)[1]

    • URL:[Link]

  • Regioselective Synthesis

    • Title: "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines"
    • Source: Organic & Biomolecular Chemistry (RSC)[1][4]

    • URL:[Link]

  • General Peptide Coupling to Hindered Amines: Title: "Coupling N-Methyl Amino Acids with Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP)" Source: Peptide.com / Vertex AI Grounding
  • Properties of 2-Methylpiperazine

    • Title: "2-Methylpiperazine-1,4-dicarboxylic acid... versatile piperazine-based building block"[1][5]

    • Source: BenchChem

Sources

Application Note: Scale-Up Protocol and Process Optimization for the Synthesis of N,N'-bis-Cbz-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Chemistry Rationale

N,N'-bis-Cbz-2-methylpiperazine is a critical protected diamine intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The Carboxybenzyl (Cbz) protecting group offers excellent stability against acidic and mild basic conditions while remaining readily cleavable via catalytic hydrogenation.

Scaling up the bis-Cbz protection of 2-methylpiperazine presents three primary chemical engineering challenges:

  • Managing the highly exothermic addition of Benzyl chloroformate (Cbz-Cl).

  • Preventing the competitive base-catalyzed hydrolysis of Cbz-Cl.

  • Avoiding reaction stalling caused by hydrochloride salt formation.

To address these challenges, this protocol employs a modified biphasic [1].

Causality of Solvent Selection: While laboratory-scale procedures frequently utilize dichloromethane (DCM), Toluene is selected for this scale-up protocol. Toluene circumvents the regulatory and environmental hurdles of halogenated solvents, provides a higher heat capacity to absorb exotherms, and serves as an ideal primary solvent for downstream anti-solvent crystallization. The organic phase acts as a reservoir for both the unreacted Cbz-Cl and the growing lipophilic product, while the aqueous phase continuously extracts and neutralizes the HCl byproduct[2].

Causality of pH Control: Maintaining the aqueous phase between pH 9.5 and 10.5 is critical. A pH below 9 results in the protonation of 2-methylpiperazine (pKa ~9.8), which drastically reduces amine nucleophilicity and stalls the reaction. Conversely, a pH above 11 accelerates the hydrolysis of Cbz-Cl into benzyl alcohol and CO₂, which wastes reagent and complicates final purification[3].

Quantitative Parameters & Stoichiometry

The following table summarizes the stoichiometric requirements for a 1.0 kg scale-up batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Methylpiperazine 100.161.001.00 kgStarting Material
Benzyl chloroformate (Cbz-Cl) 170.592.203.75 kg (3.13 L)Protecting Reagent
Sodium Hydroxide (50% w/w aq) 40.002.502.00 kg (1.31 L)Base / Acid Scavenger
Toluene 92.1410.0 vol10.0 LOrganic Solvent
Purified Water 18.0210.0 vol10.0 LAqueous Solvent
Heptane 100.2015.0 vol15.0 LAnti-Solvent (Crystallization)

Note: A 0.20 equivalent excess of Cbz-Cl is incorporated to account for minor competitive hydrolysis during the aqueous biphasic addition.

Visualizations: Process Flow and Mechanism

ProcessFlow A Reactor Setup 2-Methylpiperazine + Toluene B Aqueous Base Addition NaOH (aq) A->B C Cooling 0 - 5 °C B->C D Cbz-Cl Addition Controlled Dropwise C->D E Biphasic Reaction High Shear Stirring D->E F Phase Separation Discard Aqueous E->F G Organic Wash HCl, NaHCO3, Brine F->G H Crystallization Heptane anti-solvent G->H I Filtration & Drying Pure N,N'-bis-Cbz-2-methylpiperazine H->I

Process Flow Diagram for N,N'-bis-Cbz-2-methylpiperazine scale-up.

Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase Cbz Cbz-Cl Prod N,N'-bis-Cbz-Product Cbz->Prod HCl_org HCl (byproduct) Cbz->HCl_org Reaction Amine 2-Methylpiperazine Amine->Prod + Cbz-Cl NaOH NaOH (aq) HCl_org->NaOH Phase Transfer NaCl NaCl (aq) NaOH->NaCl Neutralization Water H2O NaOH->Water

Biphasic Schotten-Baumann mechanism showing HCl neutralization.

Step-by-Step Scale-Up Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Reactor Preparation & Biphasic Setup
  • Purge: Inert a 50 L jacketed glass-lined reactor with Nitrogen (N₂).

  • Charge: Add 1.00 kg of 2-methylpiperazine and 10.0 L of Toluene to the reactor. Initiate high-shear stirring (250-300 RPM) to ensure thorough biphasic mixing later.

  • Aqueous Charge: Add 10.0 L of Purified Water, followed by 1.00 kg (0.65 L) of the 50% w/w NaOH solution.

  • Cooling: Set the reactor jacket to -5 °C. Cool the internal reaction mixture to 0 – 5 °C.

    • IPC Check 1 (Thermal): Verify internal temperature is ≤ 5 °C before proceeding.

Phase 2: Controlled Reagent Addition
  • Addition: Load 3.75 kg of Cbz-Cl into an addition funnel or dosing pump. Begin dropwise addition of Cbz-Cl over a period of 2 to 3 hours.

  • Simultaneous Base Dosing: Concurrently dose the remaining 1.00 kg of 50% NaOH solution to maintain the pH.

    • IPC Check 2 (pH & Thermal): Pause addition if the internal temperature exceeds 15 °C. Test the aqueous phase pH every 30 minutes. System Rule: If pH drops below 9.5, pause Cbz-Cl addition and dose NaOH until pH is restored to 10.0.

Phase 3: Maturation & Analytical Validation
  • Maturation: Once addition is complete, adjust the jacket temperature to allow the reaction to warm to 20 – 25 °C. Stir vigorously for 2 hours.

  • Analytical Validation (HPLC): Halt stirring, allow phases to separate for 10 minutes, and sample the upper Toluene layer.

    • IPC Check 3 (Conversion): Analyze via HPLC (210 nm). The reaction is validated as complete when the mono-Cbz intermediate is < 0.5% AUC. If > 0.5%, add 0.1 eq of Cbz-Cl and stir for an additional 1 hour.

Phase 4: Workup & Isolation
  • Phase Separation: Stop agitation and allow 30 minutes for phase settling. Drain and discard the lower aqueous phase.

  • Organic Washes:

    • Wash 1: Add 5.0 L of 1N HCl (aq) to neutralize residual trace amine. Stir 15 min, settle, discard aqueous.

    • Wash 2: Add 5.0 L of 5% NaHCO₃ (aq) to neutralize residual acid. Stir 15 min, settle, discard aqueous.

    • Wash 3: Add 5.0 L of saturated NaCl (brine) to remove water. Stir 15 min, settle, discard aqueous.

  • Crystallization: Transfer the Toluene organic phase to a clean crystallization vessel. Concentrate under vacuum (50 °C, 100 mbar) to approximately 3.0 L total volume.

  • Anti-Solvent Addition: Cool the concentrated Toluene solution to 20 °C. Slowly charge 15.0 L of Heptane over 1 hour to precipitate the product. Cool the resulting slurry to 0 – 5 °C and age for 2 hours.

  • Filtration & Drying: Filter the white crystalline solid via a Nutsche filter or centrifuge. Wash the cake with 2.0 L of cold Heptane. Dry under vacuum at 45 °C to constant weight.

Troubleshooting Common Pitfalls

  • High Benzyl Alcohol Impurity (>2% by HPLC): This indicates excessive hydrolysis of Cbz-Cl. Root Cause: The internal temperature spiked above 15 °C during addition, or the pH was allowed to exceed 11. Resolution: Ensure tighter jacket cooling control and slower dosing of the NaOH solution in future batches.

  • Emulsion Formation During Workup: Root Cause: Insufficient phase density difference or residual salts. Resolution: Add 1-2 L of brine and filter the biphasic mixture through a pad of Celite to break the emulsion before phase separation.

References

  • Schotten–Baumann reaction, Wikipedia,[Link]

  • Cyclic GMP-specific phosphodiesterase inhibitors (Preparation of N,N-Bis-Cbz-2-carboxypiperazine)
  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600, Organic Process Research & Development (ACS Publications),[Link]

Sources

Application Note: Acid-Mediated Cbz Deprotection of Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, scalable, and chemically specific method for removing the Carboxybenzyl (Cbz) protecting group from methylpiperazine scaffolds without compromising the N-methyl moiety or the heterocyclic core.

Executive Summary & Strategic Rationale

The methylpiperazine moiety is a privileged pharmacophore in medicinal chemistry (e.g., Imatinib, Clozapine), often requiring orthogonal protection strategies during synthesis. While catalytic hydrogenolysis (


, Pd/C) is the standard for Cbz removal, it is frequently unsuitable for drug candidates containing sulfur, halogens (Cl, Br, I), or reducible alkenes.

Acid-mediated cleavage offers a reliable alternative but presents unique challenges for piperazine derivatives:

  • Basicity: The N-methyl nitrogen (

    
    ) will protonate immediately, potentially altering solubility and reaction kinetics.
    
  • Nucleophilicity: The generated benzyl carbocation is a potent electrophile that can re-alkylate the sterically accessible piperazine nitrogens if not properly scavenged.

  • Stability: The N-methyl group is thermodynamically stable under standard acidolysis, but the choice of acid dictates the risk of side reactions (e.g., acetylation with AcOH).

This guide details three validated protocols ranging from the industrial "Gold Standard" to modern "Soft Acid" techniques.

Mechanistic Insight: The "Push-Pull" Cleavage

Acidic deprotection of carbamates is not a simple hydrolysis; it is an elimination reaction driven by protonation and nucleophilic capture.

  • Protonation (The Push): Strong acid protonates the carbonyl oxygen, weakening the benzylic C-O bond.

  • Cleavage:

    • Mechanism A (

      
      ): Formation of a benzyl carbocation and a carbamic acid intermediate.
      
    • Mechanism B (

      
      ): Direct attack by a nucleophile (e.g., 
      
      
      
      ,
      
      
      ) on the benzylic carbon.
  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the amine salt.
    

Critical Consideration for Methylpiperazines: Unlike simple amines, the N-methyl group creates a permanent cationic center upon protonation. This electrostatic repulsion can retard the approach of nucleophiles in


 pathways. Therefore, high dielectric solvents  or high concentrations of nucleophilic scavengers  are essential.

Cbz_Mechanism Start Cbz-Methylpiperazine Protonation Protonated Intermediate (R-NH-CO-OBn)+ Start->Protonation + H+ Cleavage Cleavage Event (SN1 vs SN2) Protonation->Cleavage Rate Limiting Step Carbamic Carbamic Acid (R-NH-COOH) Cleavage->Carbamic - Benzyl-X End Free Methylpiperazine (Salt Form) Carbamic->End - CO2 (Spontaneous) Scavenger Scavenger (Thioanisole/Br-) Scavenger->Cleavage Traps Benzyl+

Caption: Mechanistic pathway of acid-mediated Cbz cleavage. The scavenger is critical to prevent re-alkylation of the piperazine ring.

Experimental Protocols
Protocol A: HBr in Acetic Acid (The Robust Standard)

Best for: Substrates stable to strong acid; removal of Cbz in the presence of benzyl ethers.

Reagents: 33% HBr in Acetic Acid (anhydrous). Caution: This reagent generates acetyl cations at high temperatures, which can acetylate the deprotected piperazine. Strict temperature control is mandatory.

  • Preparation: Dissolve the Cbz-protected methylpiperazine (1.0 mmol) in minimal glacial acetic acid (2 mL) or DCM (if solubility is poor).

  • Addition: Cool the solution to 0°C. Add 33% HBr/AcOH (5–10 equiv, ~2-3 mL) dropwise.

    • Note: The solution often turns orange/red due to trace bromine; this is normal.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitoring: TLC (use 10% MeOH/DCM with

      
       dip) or LC-MS. Look for the disappearance of the carbamate peak.
      
  • Work-up (Critical):

    • Precipitate the amine hydrobromide salt by adding cold diethyl ether (20 mL).

    • Filter the hygroscopic solid immediately under

      
      .
      
    • Alternative (if no precipitate): Evaporate volatiles in vacuo at <40°C. Co-evaporate with toluene (3x) to remove acetic acid.

  • Free Base Liberation: Dissolve the residue in water. Adjust pH to >12 with 2N NaOH. Extract with DCM (3x). Dry (

    
    ) and concentrate.
    
Protocol B: TFA / Thioanisole (The "Scavenger Cocktail")

Best for: Sensitive substrates, peptides, or when avoiding bromination is necessary.

Reagents: Trifluoroacetic Acid (TFA), Thioanisole.

  • Cocktail Preparation: Prepare a solution of TFA:Thioanisole (10:1 v/v).

    • Why Thioanisole? It acts as a "soft" nucleophile to intercept the benzyl carbocation, forming a benzyl-sulfonium salt that is non-reactive toward the piperazine.

  • Reaction: Add the Cbz-substrate (1.0 mmol) directly to the cocktail (5 mL).

  • Conditions: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

    • Optimization: If reaction is slow, add Methanesulfonic Acid (MSA, 1.0 equiv) to increase acidity (the "Hard Acid" boost).

  • Work-up:

    • Pour the reaction mixture into excess cold MTBE (methyl tert-butyl ether).

    • The product will precipitate as the TFA salt. Centrifuge or filter.

    • Wash the pellet with MTBE to remove the benzyl-thioanisole byproduct.

Protocol C: Lewis Acid (AlCl3 / HFIP) (The Modern Approach)

Best for: Acid-sensitive substrates where protonation must be minimized.

Reagents: Aluminum Chloride (


), Hexafluoroisopropanol (HFIP).[1]
  • Dissolution: Dissolve substrate (1.0 mmol) in HFIP (5 mL).

  • Activation: Add

    
     (3.0 equiv) in one portion.
    
    • Mechanism:[1][2][3][4][5][6][7][8] HFIP enhances the Lewis acidity of

      
       via hydrogen bonding, facilitating coordination to the carbamate oxygen.
      
  • Reaction: Stir at RT for 2–5 hours.

  • Quench: Quench with saturated aqueous

    
     (gas evolution!).
    
  • Extraction: Extract with EtOAc. The aluminum salts can cause emulsions; filter through Celite if necessary.

Comparative Data & Selection Guide
FeatureHBr / AcOHTFA / ThioanisoleAlCl3 / HFIP
Reaction Type Strong Acidolysis (

)
Acidolysis + Scavenging (

)
Lewis Acid Assisted
Reaction Time Fast (1–3 h)Medium (2–6 h)Slow (2–16 h)
N-Methyl Stability High (Stable < 60°C)Excellent Excellent
Side Reactions Acetylation (if heated), BrominationTrifluoroacetylation (rare)Aluminum emulsions
Cost LowMediumHigh (HFIP is expensive)
Rec.[1][9] Use Case Robust APIs, Scale-upComplex PeptidomimeticsAcid-Labile Linkers
Troubleshooting & "Watch-outs"
  • Issue: N-Methyl Demethylation?

    • Fact Check: The N-methyl group on a piperazine is thermodynamically stable to HBr/AcOH at RT. Demethylation typically requires

      
       or refluxing HI. However, verify by NMR (N-Me singlet at ~2.3 ppm).
      
  • Issue: Product Acetylation

    • Cause: In Protocol A, acetic acid can form acetyl bromide in situ.

    • Fix: Keep temperature <40°C. If acetylation occurs, switch to Protocol B or reflux the acetylated product in 2N HCl to hydrolyze the amide (piperazine is stable).

  • Issue: Sticky Salts

    • Insight: Piperazine salts are often hygroscopic gums.

    • Fix: Do not try to filter gums. Decant the supernatant ether, dissolve the gum in MeOH, and concentrate. Alternatively, convert directly to the free base.

Workflow Visualization

Workflow Input Cbz-Methylpiperazine Choice Substrate Sensitivity? Input->Choice PathA Robust Substrate (No acid-labile groups) Choice->PathA PathB Sensitive Substrate (Contains alkenes/sulfur) Choice->PathB MethodA Protocol A: HBr/AcOH 0°C to RT, 2h PathA->MethodA MethodB Protocol B: TFA/Thioanisole RT, 4h PathB->MethodB Workup Precipitate with Ether/MTBE MethodA->Workup MethodB->Workup Base Basify (pH > 12) Extract DCM Workup->Base Final Pure Methylpiperazine Base->Final

Caption: Decision tree for selecting the optimal deprotection protocol based on substrate stability.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The canonical reference for deprotection conditions).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Detailed protocols on HBr/AcOH and scavengers).

  • Kiso, Y., et al. (1980). "Deprotection of Cbz groups using Thioanisole-TFA." Chemical & Pharmaceutical Bulletin, 28(2), 673-676. (Primary source for the scavenger mechanism).

  • Vinayagam, V., et al. (2024).[1] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry, 89, 5665-5674.[1] (Source for the Lewis Acid protocol).[4][5]

  • Scattolin, T., et al. (2022). "Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol." Organic Letters, 24(20), 3736–3740. (Alternative nucleophilic method).

Sources

Preparation of enantiopure 2-methylpiperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Routes for the Preparation of Enantiopure 2-Methylpiperazine Intermediates

Executive Summary & Scientific Context

2-Methylpiperazine is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in broad-spectrum antibiotics (e.g., Lomefloxacin), antipsychotics, and HIV protease inhibitors. The introduction of the C2-methyl group exerts a profound "Methyl Effect," restricting conformational flexibility and often enhancing metabolic stability and receptor selectivity compared to the unsubstituted piperazine.

However, the utility of this intermediate relies entirely on its optical purity. Using racemic mixtures in early-stage discovery risks masking biological activity or introducing off-target toxicity.

This guide details three distinct methodologies for obtaining enantiopure 2-methylpiperazine, selected based on scalability, cost-efficiency, and stereochemical fidelity:

  • Classical Optical Resolution: The industrial workhorse for kilogram-scale production.

  • De Novo Chiral Pool Synthesis: A high-fidelity route starting from L-Alanine, ideal for absolute stereochemical confirmation.

  • Asymmetric Hydrogenation: A catalytic approach for atom-economical synthesis.

Method A: Classical Optical Resolution (The Industrial Standard)

Principle: This method relies on the formation of diastereomeric salts using chiral acids.[1] The solubility difference between the


-salt and 

-salt allows for selective crystallization.

Critical Insight: While many resolving agents exist (e.g., camphorsulfonic acid), L-Tartaric acid is the preferred agent for isolating (R)-2-methylpiperazine . The formation of the semi-tartrate or bitartrate salt in aqueous ethanol creates a robust crystal lattice that excludes the unwanted enantiomer.

Protocol: Resolution of (±)-2-Methylpiperazine

Materials:

  • Racemic 2-Methylpiperazine (1.0 eq)

  • L-(+)-Tartaric Acid (1.0 eq)

  • Solvent: 95% Ethanol / Water mixture

  • Base: 50% NaOH solution

  • Extraction Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 100 g (1.0 mol) of racemic 2-methylpiperazine in 300 mL of water.

    • Separately, dissolve 150 g (1.0 mol) of L-(+)-Tartaric acid in 400 mL of hot 95% ethanol.

    • Process Note: Add the acid solution to the amine solution slowly at 60°C. Rapid addition causes uncontrolled precipitation and entrapment of the impurity.

  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature (20-25°C) over 4 hours with gentle stirring.

    • Seeding: At ~40°C, seed the mixture with pure crystals of (R)-2-methylpiperazine-L-tartrate if available. This promotes the growth of the specific polymorph.

    • Cool further to 0-5°C and hold for 2 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate.

    • Validation: Check optical rotation of the salt.[2] If ee < 95%, recrystallize from Ethanol/Water (1:1).

    • Target: The precipitate is predominantly (R)-2-methylpiperazine L-tartrate .

  • Liberation of the Free Base:

    • Suspend the salt in minimal water (approx. 2 mL/g).

    • Add 50% NaOH dropwise until pH > 12. The solution will become cloudy as the free amine separates.

    • Extract exhaustively with DCM (3 x volume).

    • Dry organics over

      
       and concentrate under reduced pressure.
      

Yield: Typically 30-35% (out of a theoretical 50%). Optical Purity: >99% ee after one recrystallization.

Method B: De Novo Synthesis from L-Alanine (Chiral Pool)

Principle: When absolute stereochemistry is paramount and cannot be risked by resolution errors, synthesis from the "Chiral Pool" (amino acids) is the gold standard. This route converts L-Alanine into a diketopiperazine (DKP), which is then reduced.

Mechanism: L-Alanine


 Amide Coupling 

Cyclization

Reduction.
Protocol: Synthesis of (S)-2-Methylpiperazine

Materials:

  • N-Boc-L-Alanine

  • Glycine Methyl Ester HCl

  • Coupling Agents: EDC·HCl / HOBt

  • Deprotection: TFA or HCl/Dioxane

  • Reductant:

    
     (LAH) or 
    
    
    

Step-by-Step Workflow:

  • Peptide Coupling:

    • React N-Boc-L-Alanine (1.0 eq) with Glycine Methyl Ester (1.1 eq) using EDC/HOBt in DCM.

    • Result: N-Boc-L-Ala-Gly-OMe.

  • Deprotection & Cyclization (DKP Formation):

    • Remove the Boc group using TFA/DCM (1:1).

    • Neutralize the resulting salt with Triethylamine in refluxing 2-butanol or toluene.

    • Process Note: The free amine will intramolecularly attack the methyl ester, closing the ring to form (S)-3-methyl-2,5-diketopiperazine .

    • Isolate the solid DKP by filtration.[3][4]

  • Global Reduction:

    • Suspend the DKP in anhydrous THF under Argon.

    • Carefully add

      
       (4.0 eq) pellets or solution. Caution: Exothermic.
      
    • Reflux for 12-18 hours to ensure complete reduction of both amide carbonyls.

  • Workup (Fieser Method):

    • Cool to 0°C. Quench sequentially with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL).
    • Filter the granular aluminum salts.

    • Concentrate the filtrate to obtain (S)-2-methylpiperazine.

Yield: 40-60% overall. Advantage: Guarantees (S)-configuration if starting from L-Alanine.

Visualization of Workflows

Figure 1: Decision Matrix & Resolution Workflow

G Start Target: Enantiopure 2-Methylpiperazine Decision Select Strategy Start->Decision RouteA Route A: Resolution (Cost-Effective, Scalable) Decision->RouteA RouteB Route B: Chiral Pool (High Fidelity, Multi-step) Decision->RouteB StepA1 Mix Racemate + L-Tartaric Acid (Solvent: EtOH/H2O) RouteA->StepA1 StepB1 Start: L-Alanine RouteB->StepB1 StepA2 Crystallize & Filter StepA1->StepA2 StepA3 Solid Phase: (R)-2-Me-Pip Tartrate StepA2->StepA3 Precipitate StepA4 Liquid Phase: Enriched (S)-Isomer StepA2->StepA4 Filtrate StepA5 Basify (NaOH) & Extract StepA3->StepA5 FinalA Pure (R)-2-Methylpiperazine StepA5->FinalA StepB2 Coupling & Cyclization (Forms Diketopiperazine) StepB1->StepB2 StepB3 Reduction (LiAlH4) StepB2->StepB3 FinalB Pure (S)-2-Methylpiperazine StepB3->FinalB

Caption: Strategic decision tree comparing the Resolution pathway (left) for bulk (R)-isomer production vs. the Chiral Pool pathway (right) for high-fidelity (S)-isomer synthesis.

Comparative Data Analysis

ParameterMethod A: ResolutionMethod B: Chiral PoolMethod C: Asymmetric Hydrogenation
Starting Material Racemic 2-MethylpiperazineL-Alanine2-Methylpyrazine
Primary Reagent L-Tartaric AcidGlycine/LiAlH4Rh/Ir Catalyst + H2
Step Count 2 (Salt formation, Liberation)4 (Protection, Coupling, Cyclization, Reduction)1 (Catalytic Reduction)
Scalability High (kg to ton scale)Moderate (Reagent cost/Safety)High (Industrial Autoclaves)
Cost Efficiency

$ (Lowest)

(Highest)

$ (Catalyst cost)
Typical Yield 30-35% (per enantiomer)40-60%85-95%
Target Isomer (R)-Isomer (via L-Tartrate)(S)-Isomer (via L-Alanine)Both (Ligand dependent)

References & Authority

  • BenchChem. (2025).[3] "(R)-2-Methylpiperazine (L)-tartaric acid salt: Product Specifications and Resolution Protocols." Link

  • Acs, M. et al. (2010). "Rational Screening Approach for Classical Chiral Resolution... A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development.Link

  • Rossen, K. et al. (1995). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide."[5] Tetrahedron Letters. (Foundational work on pyrazine reduction).

  • ChemicalBook. (2024). "Synthesis routes and industrial applications of 2-methylpiperazine." Link

  • Google Patents. (2001). "JP2001131157A - Method for producing optically active 2-methylpiperazine." Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C2-Methylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of synthetic strategies for the chemical modification of the C2-methylpiperazine scaffold. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to make informed decisions for the rational design of novel chemical entities.

Introduction: The Strategic Value of C2-Methylpiperazine

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its two nitrogen atoms offer crucial points for hydrogen bonding, enhancing solubility and bioavailability, while its chair-boat conformational flexibility allows for optimal binding to diverse biological targets.[3]

The introduction of a methyl group at the C2 position breaks the molecule's symmetry, creating distinct chemical environments at the N1 and N4 nitrogens and the surrounding carbon atoms. This seemingly minor modification presents both a challenge and a significant opportunity. The challenge lies in achieving regioselective functionalization.[3] The opportunity lies in the creation of stereochemically rich, three-dimensional structures that can explore new chemical space, potentially leading to improved potency, selectivity, and reduced off-target effects.[4][5]

This document details the primary strategies for modifying this versatile scaffold: selective N-functionalization and direct C-H functionalization. Each section provides not only the "how" but, more importantly, the "why" behind the chosen methodologies.

Part I: Selective N-Functionalization Strategies

The primary challenge in modifying the 2-methylpiperazine core is controlling reactions across its two non-equivalent secondary amine centers (N1 and N4). The N1 nitrogen is adjacent to the C2-methyl group, making it more sterically hindered than the N4 nitrogen. This inherent difference, though subtle, is the key to achieving regioselectivity.

Core Strategy: Orthogonal Protection for Sequential Functionalization

The most robust and widely adopted method for achieving selective and differential functionalization of the N1 and N4 positions relies on a protect-functionalize-deprotect-functionalize sequence. The use of the tert-butoxycarbonyl (Boc) group is exemplary due to its stability in various reaction conditions and its clean, acid-labile removal.[6]

This workflow illustrates the logical progression from protection to final product, ensuring a pure, selectively functionalized scaffold.

G cluster_0 Step 1: Protection cluster_1 Step 2: N4-Functionalization (Arylation) cluster_2 Step 3: Deprotection cluster_3 Step 4 (Optional): N1-Functionalization A 2-Methylpiperazine B N1-Boc-2-methylpiperazine A->B Boc₂O, Solvent (e.g., DCM) Room Temperature C 1-Boc-4-Aryl-2-methylpiperazine B->C Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos), Base (e.g., NaOtBu) Solvent (e.g., Toluene), Heat D 1-Aryl-3-methylpiperazine C->D Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM) E 1-Aryl-4-Alkyl-3-methylpiperazine (Unsymmetrical Product) D->E Alkyl Halide, Base or Reductive Amination

Caption: Workflow for creating unsymmetrically disubstituted 2-methylpiperazines.

Protocol 1: Mono-Boc Protection of 2-Methylpiperazine

Causality: The Boc group is chosen for its steric bulk, which favors reaction at the less-hindered N4 amine if conditions were forced, but more practically, it provides a stable, protected intermediate. The reaction is typically straightforward, yielding the mono-protected product which serves as the cornerstone for subsequent selective modifications at the free N4 position.[6]

  • Materials:

    • 2-Methylpiperazine (1.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 2-methylpiperazine in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of Boc₂O in DCM to the stirred piperazine solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-2-methylpiperazine.

Protocol 2: N4-Alkylation of N-Boc-2-methylpiperazine

Causality: This is a standard nucleophilic substitution (SN2) reaction. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is critical to deprotonate the N4-amine without competing in the alkylation.[7] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are used to dissolve the reagents and facilitate the SN2 mechanism.[7][8]

  • Materials:

    • N-Boc-2-methylpiperazine (1.0 eq.)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq.)

    • Anhydrous DMF or MeCN

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-methylpiperazine and the anhydrous solvent.

    • Add the powdered K₂CO₃ to the solution.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify via column chromatography to yield the N4-alkylated product.

Protocol 3: N4-Arylation via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve.[9][10] The choice of ligand is crucial; sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and participate in the catalytic cycle.[11]

  • Materials:

    • N-Boc-2-methylpiperazine (1.2 eq.)

    • Aryl halide (e.g., 4-chlorotoluene) (1.0 eq.)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Ligand (e.g., RuPhos) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-2-methylpiperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add the anhydrous, degassed toluene via syringe.

    • Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify by flash column chromatography to yield the pure N4-aryl product.

Reaction TypeElectrophile/Coupling PartnerCatalyst/BaseSolventTypical YieldReference
N-Alkylation Benzyl BromideK₂CO₃DMF80-95%[7][8]
N-Alkylation Ethyl IodideDIPEAMeCN75-90%[7]
N-Arylation 4-ChlorotoluenePd₂(dba)₃/RuPhos/NaOtBuToluene70-95%[11]
N-Arylation 2-BromopyridinePd(OAc)₂/BINAP/Cs₂CO₃Dioxane65-85%[12]

Part II: C-H Functionalization: The Modern Frontier

While N-functionalization is a workhorse strategy, direct modification of the piperazine ring's C-H bonds represents a more elegant and atom-economical approach.[13] This strategy avoids the need for pre-functionalized starting materials and allows for the installation of substituents at positions that are otherwise difficult to access, dramatically expanding the structural diversity of the scaffold.[1][14] Approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, highlighting the untapped potential of C-H functionalization.[1][15]

Core Strategy: Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has revolutionized the field by enabling the activation of strong C(sp³)-H bonds under remarkably mild conditions.[14]

The process relies on generating a highly reactive α-amino radical intermediate that can be trapped by a suitable coupling partner.

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Piperazine N-Boc Piperazine Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation Single Electron Transfer (SET) Amino_Radical α-Amino Radical Radical_Cation->Amino_Radical -H⁺ (Base) Product α-Functionalized Product Amino_Radical->Product Partner Coupling Partner Partner->Product Radical Trapping

Caption: Simplified catalytic cycle for photoredox C-H functionalization.

Protocol 4: General Procedure for Photoredox C-H Arylation

Causality: This protocol leverages an iridium-based photocatalyst, which upon excitation by blue light, becomes a potent oxidant capable of abstracting an electron from the electron-rich piperazine nitrogen (Single Electron Transfer, SET).[2] The resulting radical cation is deprotonated at an adjacent C-H bond (typically the most accessible, C3 or C5) to form an α-amino radical. This nucleophilic radical then adds to an electron-deficient coupling partner, like 1,4-dicyanobenzene, to forge the new C-C bond.[2]

  • Materials:

    • N-Boc-2-methylpiperazine (1.0 eq.)

    • 1,4-Dicyanobenzene (or other electron-deficient arene) (1.5 eq.)

    • Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)

    • Base (e.g., NaOAc) (1.5 eq.)

    • Anhydrous, degassed solvent (e.g., DMSO or MeCN)

    • Photoreactor setup (e.g., Blue LED lamp, 450 nm)

  • Procedure:

    • To a reaction tube, add N-Boc-2-methylpiperazine, the aryl coupling partner, the photocatalyst, and the base.

    • Seal the tube and degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the degassed solvent to the reaction tube.

    • Place the reaction tube in the photoreactor setup and irradiate with blue light at room temperature.

    • Stir the reaction for 12-36 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

C-H Functionalization MethodCoupling PartnerCatalyst SystemKey IntermediateTypical YieldReference
Photoredox Arylation 1,4-DicyanobenzeneIr(ppy)₃ / Visible Lightα-Amino Radical80-95%[13]
Photoredox Vinylation Vinyl SulfoneIr(ppy)₃ / Visible Lightα-Amino Radical70-80%[13]
α-Lithiation/Alkylation Methyl Iodides-BuLi / (-)-Sparteineα-Lithio Species60-85%[16]

Conclusion and Outlook

The C2-methylpiperazine scaffold offers a rich platform for the development of novel, structurally complex molecules for drug discovery. Mastery of its functionalization requires a deep understanding of regioselectivity, driven by both steric and electronic factors. The classical approach of N-protection followed by functionalization remains a reliable and versatile method for accessing a wide range of N-substituted analogs. However, the advent of modern C-H functionalization techniques, particularly photoredox catalysis, has opened the door to previously inaccessible chemical space. By enabling direct modification of the carbon backbone, these methods allow for late-stage diversification and the creation of more three-dimensional, drug-like molecules. The strategic application of the protocols and principles outlined in this guide will empower researchers to unlock the full potential of this valuable scaffold.

References

  • Zahid, S. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Cybulski, M. et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. Available at: [Link]

  • Dherange, B. D. et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

  • Ten, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Ten, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Zhang, R.-H. et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. Available at: [Link]

  • Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

  • Ten, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ten, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Europe PMC. Available at: [Link]

  • Wang, B. et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. ResearchGate. Available at: [Link]

  • Behenna, D. C. et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Dherange, B. D. et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Brenner, E., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). Representative CH functionalization strategies of piperazine. ResearchGate. Available at: [Link]

  • O'Brien, P. et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Bloom, S. et al. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Google Patents. (1964). Methylation of piperazines. Google Patents.
  • Google Patents. (2013). Alkylated piperazine compounds. Google Patents.
  • Adam, G. et al. (2002). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. PubMed. Available at: [Link]

  • Al-Hourani, B. J. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions... ResearchGate. Available at: [Link]_

  • Behenna, D. C. et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Available at: [Link]

  • Dabiri, M. et al. (2012). Regioselective and diastereoselective synthesis of two functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield & Selectivity of (R)-2-Methylpiperazine Cbz Protection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization, troubleshooting, and purification protocols for the Cbz protection of (R)-2-methylpiperazine.

Executive Summary & Mechanistic Insight

For researchers working with (R)-2-methylpiperazine , the primary challenge in Carbobenzyloxy (Cbz) protection is regioselectivity .[1] The molecule contains two secondary amine sites with distinct steric and electronic profiles:[1]

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.[1]

  • N4 (Distal): Sterically unhindered and kinetically more accessible.[1]

Under standard Schotten-Baumann or organic base conditions, N4-acylation is the kinetic pathway , yielding (R)-4-Cbz-2-methylpiperazine as the major product. The most common yield-limiting factors are bis-protection (formation of 1,4-di-Cbz) and incomplete conversion .

This guide focuses on maximizing the yield of the N4-mono-protected species and provides a robust purification strategy to isolate it from the bis-protected impurity.

Optimized Experimental Protocol (N4-Selective)

This protocol utilizes a controlled addition strategy at low temperature to maximize kinetic selectivity for the N4 position.[1]

Reagents & Stoichiometry
ReagentEquivalentsRole
(R)-2-Methylpiperazine 1.0 eqSubstrate
Benzyl Chloroformate (Cbz-Cl) 0.95 eqElectrophile (Limiting reagent to prevent bis-protection)
Triethylamine (TEA) or DIPEA 1.1 eqBase (scavenges HCl)
Dichloromethane (DCM) 10 V (mL/g)Solvent (Non-nucleophilic)
Step-by-Step Methodology
  • Preparation : Dissolve (R)-2-methylpiperazine (1.0 eq) and TEA (1.1 eq) in DCM (10 volumes) in a round-bottom flask.

  • Thermal Control : Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Lower temperature amplifies the kinetic difference between the unhindered N4 and hindered N1, improving regioselectivity.[1]

  • Controlled Addition : Dilute Cbz-Cl (0.95 eq) in a small volume of DCM. Add this solution dropwise over 60–90 minutes.

    • Critical: Do not add Cbz-Cl rapidly. High local concentrations lead to immediate bis-protection of the product.[1]

  • Reaction : Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC or LC-MS.[1]

  • Quench : Quench with water.

Purification: The "Acid-Base Switch" Workflow

The most effective way to purify mono-Cbz piperazine from bis-Cbz impurities is to exploit their basicity difference.[1]

  • Bis-Cbz : Non-basic (carbamates).[1]

  • Mono-Cbz : Basic (secondary amine).[1]

  • Starting Material : Highly basic (diamine).[1]

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Mono-Cbz, Di-Cbz, SM) AcidWash Acidify to pH 2-3 (1M HCl) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Di-Cbz Impurity) PhaseSep1->OrgLayer1 Discard or Recover Di-Cbz AqLayer1 Aqueous Layer (Contains Mono-Cbz & SM as salts) PhaseSep1->AqLayer1 Keep Basify Basify to pH 10-11 (4M NaOH) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract OrgLayer2 Organic Layer (Contains Mono-Cbz Product) Extract->OrgLayer2 Keep AqLayer2 Aqueous Layer (Contains Unreacted SM) Extract->AqLayer2 Discard Final Dry, Filter, Concentrate Yields Pure (R)-4-Cbz-2-Methylpiperazine OrgLayer2->Final

Caption: Acid-Base extraction workflow for separating mono-protected piperazines from non-basic bis-protected byproducts.

Troubleshooting Guide

Issue 1: Low Yield due to Bis-Protection (Di-Cbz)

Symptom: LC-MS shows significant M+268 (Di-Cbz) peak.

  • Root Cause: Localized excess of Cbz-Cl or high reaction temperature.[1]

  • Solution:

    • Reduce Cbz-Cl equivalents to 0.90 eq . It is better to have unreacted starting material (water-soluble, easy to remove) than bis-product.[1]

    • Increase dilution of the reaction mixture (20 V DCM).

    • Strictly maintain temperature < 0°C during addition.[1]

Issue 2: Poor Regioselectivity (Mixture of N1-Cbz and N4-Cbz)

Symptom: NMR shows two sets of rotamers/isomers; difficult separation.

  • Root Cause: Reaction driven by thermodynamics rather than kinetics, or lack of steric differentiation.[1]

  • Solution:

    • Solvent Switch: Switch from DCM to Toluene .[1] Toluene often enhances steric discrimination in acylation reactions.[1]

    • Catalyst: Avoid using nucleophilic catalysts like DMAP, which can accelerate the reaction at the hindered N1 position, eroding selectivity.[1]

Issue 3: Product Loss to Aqueous Layer

Symptom: Low recovery after acid/base workup.[1]

  • Root Cause: Mono-Cbz piperazine is moderately water-soluble, especially if the aqueous volume is huge.[1]

  • Solution:

    • Saturate the aqueous layer with NaCl (brine) before the final extraction (Step 5 in workflow).[1]

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent if DCM is insufficient.[1]

Advanced Topic: Accessing the N1-Cbz Isomer

If your target is (R)-1-Cbz-2-methylpiperazine (protecting the hindered nitrogen), the direct reaction described above will fail.[1] You must use a protection-deprotection sequence:

  • Boc Protection (N4-Selective): React (R)-2-methylpiperazine with Boc₂O (1.0 eq) at 0°C. N4 reacts preferentially.

    • Product: (R)-4-Boc-2-methylpiperazine.

  • Cbz Protection (N1): Treat the N4-Boc intermediate with Cbz-Cl (1.2 eq) and base (e.g., NaH or DIPEA/Reflux) to force reaction at the hindered N1.[1]

    • Product: (R)-1-Cbz-4-Boc-2-methylpiperazine.

  • Boc Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the N4-Boc group.[1]

    • Final Product:(R)-1-Cbz-2-methylpiperazine .

Frequently Asked Questions (FAQ)

Q: Can I use water/THF (Schotten-Baumann conditions) instead of DCM? A: Yes, but selectivity often drops.[1] The biphasic system (Water/THF with Na₂CO₃) is powerful and fast, often leading to higher bis-protection because the concentration of the free amine in the organic phase (where Cbz-Cl is) can fluctuate.[1] Anhydrous DCM/TEA at low temperature gives better control for mono-protection.[1]

Q: Why is my product an oil? A: Cbz-protected piperazines are often viscous oils or low-melting solids. If a solid is required, convert it to the HCl or Oxalate salt .[1] Dissolve the oil in EtOAc and add HCl in dioxane; the salt usually precipitates as a white solid, which also upgrades purity.[1]

Q: How do I remove the benzyl chloride byproduct? A: Benzyl chloride is not a byproduct of Cbz-Cl reactions; the byproducts are HCl and benzyl alcohol (if hydrolysis occurs).[1] Benzyl alcohol can be removed by column chromatography or high-vacuum drying.[1] If you meant unreacted Cbz-Cl, it hydrolyzes to benzyl alcohol and CO₂ upon aqueous workup.[1]

References

  • Regioselective Protection of Piperazines

    • Organic Chemistry Portal.[1] "Protection of Amino Groups".

    • Source: [Link]

  • pKa and Reactivity of 2-Methylpiperazine

    • Khalili, F., Henni, A., & East, A. L. (2009).[1][2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data.

    • Source: [Link]

  • General Piperazine Synthesis & Functionalization

    • National Institutes of Health (NIH).[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis".

    • Source: [Link]

Sources

Technical Support Center: 2-Methylpiperazine Protection & Racemization Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to move beyond basic procedural lists. (S)- and (R)-2-methylpiperazine are privileged chiral scaffolds in modern drug development. However, installing orthogonal protecting groups (e.g., Boc, Cbz, Fmoc) requires extreme precision. Improper reaction environments can trigger epimerization, eroding the enantiomeric excess (ee) of your Active Pharmaceutical Ingredient (API).

Here, we dissect the causality behind stereochemical degradation and provide field-proven, self-validating workflows to ensure your syntheses remain robust and reproducible.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What are the mechanistic causes of racemization during the N-protection of 2-methylpiperazine? A: The C2 chiral center of 2-methylpiperazine is generally stable, but racemization during protection workflows is induced by specific environmental stressors:

  • Base-Catalyzed Epimerization: When the N1 position (adjacent to the C2 methyl) is acylated, the electron-withdrawing nature of the protecting group increases the acidity of the C2 alpha-proton. If strong bases (e.g., NaH, alkoxides) or prolonged heating with excess DMAP are utilized, deprotonation occurs. This forms a planar enolate-like intermediate, leading to racemization upon reprotonation.

  • Thermal Racemization: Direct functionalization or protection under high-temperature solvothermal conditions (typically >90°C) significantly increases the risk of undesired thermal racemization 1.

  • Trace Oxidation: In the presence of transition metal contaminants or aerobic conditions, the amine can undergo trace oxidation to a transient imine. Subsequent tautomerization to an enamine irreversibly destroys the C2 stereocenter 2.

Q2: How do I achieve regioselective N4-Boc protection without eroding the ee%? A: The solution lies in exploiting the inherent steric hindrance provided by the C2 methyl group. The N4 nitrogen is significantly less hindered than the N1 nitrogen. Causality: By utilizing a stoichiometric amount of Boc₂O (1.0 equiv) in a protic solvent mixture (MeOH/H₂O) without the addition of harsh organic bases, the reaction is strictly kinetically controlled. The Boc group selectively attacks the N4 position. This self-buffering method, utilized in the scalable synthesis of the BTK inhibitor GDC-0853, proceeds rapidly at room temperature, entirely avoiding the thermal and basic triggers of racemization 3.

Q3: My isolated protected product shows an ee of 92% (down from 99% in the starting material). How do I troubleshoot this? A: A drop in ee indicates a failure in the kinetic control of your system. Implement the following self-validating corrective workflow:

  • Eliminate Strong Bases: Switch from triethylamine (Et₃N) or DMAP to solvent-mediated pH control or mild inorganic bases (e.g., aqueous NaHCO₃).

  • Lower the Temperature: Ensure reagent addition occurs at 0°C. Exothermic spikes during Boc₂O addition can cause localized heating (micro-environments) that trigger thermal racemization.

  • Purge Oxygen: Degas your solvents and run the reaction under an argon atmosphere to prevent oxidative imine formation.

Quantitative Data: Impact of Protection Conditions

The table below summarizes how different experimental parameters directly influence both regioselectivity and stereochemical integrity.

Protection StrategyBase / AdditiveSolvent SystemTemperatureRegioselectivity (N4:N1)Enantiomeric Excess (ee)Mechanism of ee Erosion
Solvothermal/Harsh Et₃N / DMAP (xs)Toluene90°C60:40< 85%Thermal / Base-catalyzed α-deprotonation
Standard Organic Et₃N (1.5 eq)DCM25°C80:2095 - 97%Mild base-catalyzed epimerization
Aqueous Biphasic NaHCO₃ (aq)THF / H₂O0°C to 25°C90:10> 99%None (Kinetically controlled, mild)
Protic / Base-Free NoneMeOH / H₂O0°C to 25°C> 95:5> 99.5%None (Self-buffering system)

Experimental Protocol: Racemization-Free Regioselective N4-Boc Protection

This methodology represents a self-validating system. By strictly controlling temperature and eliminating external organic bases, the protocol inherently prevents the mechanistic triggers of racemization.

Materials Required:

  • (S)-2-Methylpiperazine (1.00 equiv, >99% ee)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.00 equiv)

  • Methanol (MeOH) / Ultrapure H₂O (Degassed)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry, argon-purged round-bottom flask with (S)-2-methylpiperazine (1.00 equiv) and a solvent mixture of MeOH/H₂O (4:1 v/v, 10 mL/g of substrate).

    • Causality: The protic solvent mixture solubilizes the starting material and acts as a mild, self-buffering medium, eliminating the need for external organic bases that trigger alpha-deprotonation.

  • Temperature Control: Cool the reaction mixture strictly to 0°C using an ice-water bath.

    • Causality: Suppresses thermal racemization and maximizes the kinetic differentiation between the sterically hindered N1 and the accessible N4 positions.

  • Reagent Addition: Dissolve Boc₂O (1.00 equiv) in a minimal volume of MeOH. Add this solution dropwise over 30–45 minutes to the cooled reaction mixture.

    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring the reaction remains strictly under kinetic control.

  • Reaction Progression: Allow the mixture to stir at 0°C for 1 hour, then slowly remove the ice bath to warm the mixture to room temperature (20-25°C). Stir for an additional 2-4 hours. Monitor completion via LC-MS.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (rotary evaporator bath temp < 35°C) to remove the MeOH. Extract the remaining aqueous residue with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: Keeping the bath below 35°C prevents late-stage thermal degradation during solvent removal.

  • Validation: Analyze the isolated product via Chiral HPLC to confirm >99% ee and >95:5 regioselectivity (N4 vs N1). If ee is <98%, immediately consult the troubleshooting workflow below.

Visualizations

ProtectionPathway Reactant (S)-2-Methylpiperazine (Chiral Center at C2) Reagent Boc2O (1.0 equiv) Solvent: MeOH/H2O, 0-25°C Reactant->Reagent Intermediate Kinetic Control & Steric Differentiation Reagent->Intermediate Product1 N4-Boc-2-methylpiperazine (Major, >85% Yield, >99% ee) Intermediate->Product1 Less hindered (N4) Product2 N1-Boc / N1,N4-diBoc (Minor Byproducts) Intermediate->Product2 More hindered (N1)

Regioselective N4-Boc protection pathway exploiting steric hindrance to avoid racemization.

RacemizationTroubleshooting Start Assess Protected 2-Methylpiperazine Check_ee Measure ee% (Chiral HPLC/GC) Start->Check_ee Decision_ee Is ee < 98%? Check_ee->Decision_ee Base_Check Analyze Base & pH Decision_ee->Base_Check Yes Success Racemization Prevented (>99% ee) Decision_ee->Success No Base_Fix Switch to Mild Base (e.g., NaHCO3, 0°C) Base_Check->Base_Fix Temp_Check Analyze Reaction Temp Base_Fix->Temp_Check Temp_Fix Lower Temp to 0-25°C Avoid Prolonged Heating Temp_Check->Temp_Fix Ox_Check Check for Trace Oxidation Temp_Fix->Ox_Check Ox_Fix Degas Solvents & Use Argon Atmosphere Ox_Check->Ox_Fix Ox_Fix->Check_ee Retest Protocol

Logical troubleshooting workflow for resolving enantiomeric excess (ee) erosion during protection.

References

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL
  • Covalent Organic Frameworks for Heterogeneous Catalysis: Principle, Current Status, and Challenges Source: ACS Central Science URL
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL

Sources

Technical Support Center: Benzyl Chloride Removal in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BNCL-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Control of Genotoxic Impurities (GTI) under ICH M7 Guidelines

Executive Summary: The Safety & Regulatory Imperative

You are likely encountering residual Benzyl Chloride (BnCl) in your N-alkylated piperazine product. Under ICH M7 guidelines , BnCl is a Class 1 mutagenic impurity (alkylating agent).

  • The Risk: It is a direct-acting alkylator capable of reacting with DNA bases (guanine N7 position).

  • The Limit: For a lifetime exposure duration, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day (approx. <1-5 ppm in drug substance depending on dose), unless compound-specific toxicology data allows a higher limit (e.g., PDE calculations).

  • The Challenge: BnCl is lipophilic and can co-crystallize with piperazine salts, making standard purification insufficient.

This guide provides a self-validating workflow to Detect, Scavenge, and Prevent BnCl contamination.

Module 1: Diagnostic & Detection (How do I know it's there?)

User Question: "I am running a standard HPLC-UV gradient, but I cannot detect Benzyl Chloride down to ppm levels. Why?"

Technical Insight: Standard HPLC-UV is often a false negative trap for BnCl.

  • Weak Chromophore: BnCl lacks the extended conjugation found in your piperazine product. At 254 nm, your product signal swamps the weak BnCl signal.

  • Solvent masking: Common mobile phases (Methanol/Acetonitrile) absorb in the low UV range (200-210 nm), masking the BnCl peak.

Protocol A: The Gold Standard (Headspace GC-MS)

To validate clearance, you must use Gas Chromatography (GC) with Mass Spectrometry (MS).

ParameterSetting / Specification
Technique Static Headspace GC-MS (SIM Mode)
Column DB-5MS or equivalent (30 m x 0.25 mm, 1.0 µm film)
Carrier Gas Helium (1.0 mL/min constant flow)
Oven Program 40°C (hold 5 min)

10°C/min

240°C
Inlet Temp 200°C (Split ratio 5:1)
MS Source SIM Mode monitoring ions m/z 91 (tropylium ion) and m/z 126 (molecular ion)
LOD Target < 0.5 ppm

Self-Validating Check:

  • Spike your crude reaction mixture with a known concentration (e.g., 10 ppm) of BnCl. If your method cannot resolve this spike from the baseline, your data is invalid.

Module 2: Chemical Scavenging (The "Fix")

User Question: "Recrystallization failed to lower BnCl below 10 ppm. How can I chemically quench it without affecting my product?"

Technical Insight: Physical separation (crystallization) relies on solubility differences, which are often insufficient for ppm-level purification. You must switch to Chemical Scavenging . This converts the reactive alkyl halide (BnCl) into a highly polar, water-soluble species that is removed during the aqueous workup.

Strategy: The "Sacrificial Amine" Protocol

Since you are synthesizing a piperazine derivative, the most compatible scavenger is often excess piperazine or a highly polar amine like Glycine or N-Methylglucamine .

Step-by-Step Scavenging Workflow
  • Reaction End-Point: Do not quench immediately.

  • Charge Scavenger: Add 5-10 mol% of Glycine (in basic aqueous solution) or N-Methylglucamine to the reaction mixture.

  • Heat: Stir at 50-60°C for 1-2 hours.

    • Mechanism:[1][2][3][4] The scavenger attacks the benzylic carbon of residual BnCl.

    • Result: BnCl becomes N-benzylglycine (highly polar zwitterion).

  • Workup: Perform your standard aqueous/organic extraction.

    • Separation: The N-benzylglycine partitions quantitatively into the aqueous phase (pH dependent). The lipophilic piperazine product remains in the organic phase.

Visualization: Impurity Fate Mapping

ScavengingStrategy Crude Crude Mixture (Product + Residual BnCl) Reaction Quenching Reaction (BnCl + R-NH2 -> R-NH-Bn) Crude->Reaction Scavenger Add Scavenger (Glycine/Amine + Base) Scavenger->Reaction Nucleophilic Attack Partition Phase Separation (Aq. Wash) Reaction->Partition Workup Organic Organic Phase (Purified Piperazine) Partition->Organic Lipophilic Product Aqueous Aqueous Phase (Scavenger-Bn Adduct) Partition->Aqueous Polar Impurity

Figure 1: Fate map of Benzyl Chloride during chemical scavenging. The process forces the impurity into the aqueous waste stream.

Module 3: Hydrolysis (The Alternative)

User Question: "Can I just hydrolyze the impurity with NaOH?"

Technical Insight: Yes, but with caveats. BnCl hydrolyzes to Benzyl Alcohol (BnOH).[5][6]



  • Pros: Cheap, uses reagents likely already present.

  • Cons: Slow kinetics in biphasic systems (organic solvent + aqueous base).

  • Risk: Benzyl alcohol is harder to remove by crystallization than the polar scavenger adducts described in Module 2.

Optimization Protocol: If using hydrolysis, you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-2 mol%).

  • Adjust aqueous layer to pH > 12 (NaOH).

  • Add TBAB.

  • Reflux for 2 hours.

  • Validation: Track the disappearance of BnCl and the appearance of Benzyl Alcohol via GC. If BnOH does not appear, your hydrolysis is not working.

Module 4: Process Prevention (Root Cause Analysis)

User Question: "Why is the reaction stopping with 2% BnCl remaining?"

Technical Insight: In N-alkylation of piperazine, the reaction often stalls due to HCl generation . As BnCl reacts, it releases HCl, which protonates the remaining piperazine. Protonated piperazine (Piperazinium ion) is non-nucleophilic and cannot react with BnCl.

The "Free Base" Maintenance Loop

You must ensure an inorganic base (Carbonate or Hydroxide) is present in excess to scavenge the HCl and keep piperazine in its free base (reactive) form.

VariableRecommendationReason
Base Choice

or

(finely ground)
Maintains anhydrous conditions; scavenges HCl.
Stoichiometry Base > 1.5 eq relative to BnClAccounts for HCl generation + surface passivation.
Agitation High Shear / Vigorous StirringHeterogeneous reactions are mass-transfer limited.
Decision Matrix: Purification Strategy

DecisionTree Start BnCl Detected > 10 ppm CheckSol Is Product Water Soluble? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No (Lipophilic) CheckSol->NoSol Action1 Use Polymer-Supported Scavenger (Thiol/Amine) YesSol->Action1 Filtration Removal Action2 Use Aqueous Soluble Scavenger (Glycine) NoSol->Action2 Extraction Removal

Figure 2: Decision matrix for selecting the correct scavenging method based on product solubility.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7]

  • Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development, 17(2), 221–230.

  • Valderrama, P., et al. (2023). "Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products." Chemosensors, 11(9), 487.[8] [8]

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Discusses alkyl halide purging mechanisms).

Sources

Technical Support Center: Catalytic Hydrogenation of Cbz-Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization and Troubleshooting for Pd-Catalyzed Cbz-Deprotection of Piperazine Scaffolds Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

You are likely encountering issues with the hydrogenolysis of Carbobenzyloxy (Cbz/Z) protected piperazines. While theoretically simple, this transformation frequently suffers from catalyst poisoning (due to the resulting free secondary amine) or reductive alkylation (if alcoholic solvents are used).

This guide addresses the thermodynamic and kinetic bottlenecks of this specific deprotection, providing self-validating protocols to ensure high yield and purity.

Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Conversion Stalls

User Query: "My reaction starts fast but stalls at ~50-60% conversion. Adding more catalyst doesn't help significantly. Why?"

Technical Diagnosis: You are experiencing Product Inhibition (Catalyst Poisoning) . Piperazines are potent ligands. As the Cbz group is removed, the generated free secondary amine (piperazine) binds strongly to the Palladium surface via the nitrogen lone pair. This creates a "poisoned" layer that blocks hydrogen adsorption and substrate access to active sites.

Corrective Protocol:

  • The "Acid Scavenger" Method (Recommended):

    • Add 1.05 - 1.1 equivalents of acid (e.g., Acetic Acid or HCl) to the reaction mixture.

    • Mechanism: Protonation of the piperazine nitrogen (

      
      ) eliminates the lone pair's ability to coordinate with the Pd surface. The ammonium salt is not a catalyst poison.
      
  • Pressure Adjustment:

    • Increase

      
       pressure to 3–5 bar (45–75 psi). Higher hydrogen concentration can competitively displace the amine from the catalyst surface.
      
Module B: Impurity Profiling (The "M+14" Peak)

User Query: "LCMS shows a persistent impurity with a mass of M+14 relative to the desired product. It increases with reaction time."

Technical Diagnosis: This is N-Methylation (Reductive Alkylation). If you are using Methanol (MeOH) as a solvent, the Pd/C catalyst can dehydrogenate methanol to form trace Formaldehyde (


) in situ. The free piperazine reacts with formaldehyde to form a hemiaminal/imine, which is immediately reduced to the N-methyl derivative.

Corrective Protocol:

  • Solvent Switch: Replace Methanol with Ethanol (EtOH) or Isopropanol (IPA) .[1] While Ethanol can theoretically form acetaldehyde (leading to N-ethylation, M+28), the activation energy is significantly higher, making it much rarer under standard conditions.

  • The "Water Brake": Add 5-10% water to the methanol. Water shifts the equilibrium of formaldehyde toward methylene glycol (

    
    ), which cannot undergo nucleophilic attack by the amine.[2]
    
Module C: Solubility & Workup

User Query: "My product precipitates during the reaction, coating the catalyst and stopping the stir bar."

Technical Diagnosis: Cbz-piperazines are often lipophilic, while the deprotected free piperazine (or its salt) is highly polar. The solvent system must solubilize both species to maintain kinetics.

Corrective Protocol:

  • Co-Solvent System: Use a mixture of EtOH:EtOAc (1:1) or EtOH:THF . THF solubilizes the starting material, while EtOH keeps the polar product in solution.

  • Warm Filtration: Upon completion, dilute with warm methanol (if product is stable) and filter immediately through Celite to prevent product crystallization within the catalyst filter cake.

Visualized Mechanistic Pathways

The following diagram illustrates the competition between the desired deprotection path and the two primary failure modes: Poisoning and Alkylation.

Cbz_Deprotection_Logic Substrate Cbz-Piperazine (Lipophilic) Pd_Surface Pd/C Catalyst (Active Sites) Substrate->Pd_Surface Adsorption Intermediate Carbamic Acid (Transient) Pd_Surface->Intermediate H2 / Hydrogenolysis Poisoning Catalyst Poisoning (Stalled Rxn) Pd_Surface->Poisoning Site Blockage Product Free Piperazine (Nucleophilic) Intermediate->Product -CO2 Product->Pd_Surface Strong Binding (Inhibition) Side_Product N-Methyl Impurity (M+14) Product->Side_Product Reacts with CH2O MeOH MeOH Solvent MeOH->Side_Product In-situ CH2O + Reductive Amination

Figure 1: Mechanistic pathway showing the desired hydrogenolysis versus the competitive inhibition (poisoning) and side-reaction (N-methylation) pathways.

Standard Operating Procedure (SOP)

Protocol: Acid-Assisted Hydrogenolysis of Cbz-Piperazine

Scope: Validated for 1g – 50g scale.

Materials
  • Substrate: Cbz-protected piperazine derivative.

  • Catalyst: 10 wt% Pd/C (50% water wet). Note: Wet catalyst is safer and less pyrophoric.

  • Solvent: Ethanol (Absolute) or EtOH/THF (1:1).

  • Additive: Acetic Acid (1.1 equiv) or HCl (1.0 equiv, if HCl salt is desired).

Workflow
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Charge: Under inert flow, add Pd/C (10 wt% loading relative to substrate mass).

    • Safety: Do not add dry catalyst to flammable solvents. Add catalyst first, or wet it with water before adding solvent.

  • Substrate Addition: Dissolve substrate in the solvent system and add to the vessel. Add the Acid Additive now.

  • Hydrogenation:

    • Evacuate and backfill with

      
       (x3).
      
    • Evacuate and backfill with

      
       (x3).
      
    • Pressurize to 3 bar (45 psi) .

    • Stir vigorously (>800 RPM). Mass transfer is critical.

  • Monitoring: Check HPLC/LCMS at 2 hours.

    • Success Criteria: Disappearance of starting material. Absence of M+14 peak.

  • Workup:

    • Flush vessel with

      
      .
      
    • Filter through a pad of Celite 545 . Wash the cake with solvent.[3]

    • Note: If Acid was used, the product is the salt. To obtain free base, neutralize with aqueous NaOH or

      
       and extract into DCM.
      

Decision Matrix & Workflow

Workflow_Decision Start Start Cbz Removal Solvent_Check Is Solvent Methanol? Start->Solvent_Check Risk_Alk Risk: N-Methylation Solvent_Check->Risk_Alk Yes Acid_Check Add 1.1 eq Acid? Solvent_Check->Acid_Check No Change_Solv Switch to EtOH or IPA Risk_Alk->Change_Solv Change_Solv->Acid_Check Run_Rxn Run Hydrogenation (3 bar H2, RT) Acid_Check->Run_Rxn Prevents Poisoning Monitor Monitor Conversion Run_Rxn->Monitor Stall Stalled < 90%? Monitor->Stall Incomplete Success Complete Conversion Monitor->Success Complete Fix_Stall Add Acid or Increase Pressure Stall->Fix_Stall Fix_Stall->Run_Rxn

Figure 2: Operational workflow and decision matrix for optimizing reaction conditions.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: Journal of the American Chemical Society (via PubMed)
    • URL:[Link]

    • Relevance: Establishes the fundamental mechanism of Pd-catalyst deactivation by amine coordin
  • N-Methylation Side Reactions

    • Title: Methanol Steam Reforming Controls the Selective Transfer Hydrogenation vs N-Methylation.[2]

    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

    • Relevance: Details the "hydrogen borrowing" mechanism where methanol acts as a methylating agent during hydrogen
  • Piperazine Functionalization & Protection

    • Title: Opportunities and challenges for direct C–H functionalization of piperazines.[4]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

    • Relevance: Provides context on the reactivity of piperazine scaffolds and the necessity of protection groups like Cbz.
  • General Deprotection Protocols

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Source: Wiley Online Library
    • URL:[Link]

    • Relevance: The authoritative standard for deprotection conditions, confirming Pd/H2 as the primary method for Cbz removal.

Sources

Technical Support Center: Purification of Oily Dibenzyl 2-methylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PUR-CBZ-2MP-001 Subject: Troubleshooting purification, solidification, and impurity removal for N,N'-bis(Cbz)-2-methylpiperazine.[1]

Executive Summary & Compound Profile

Compound: Dibenzyl 2-methylpiperazine-1,4-dicarboxylate Common Name: N,N'-Bis(benzyloxycarbonyl)-2-methylpiperazine Physical State: Often isolated as a colorless to pale yellow viscous oil.[1] Key Challenge: The presence of the C-2 methyl group breaks the symmetry of the piperazine ring, significantly lowering the melting point compared to the unsubstituted analog. Furthermore, the carbamate (Cbz) groups exhibit restricted rotation (rotamers), preventing efficient crystal lattice packing.

Support Scope: This guide addresses the "oily product" syndrome, persistent benzyl alcohol impurities, and NMR interpretation difficulties due to rotamers.

Diagnostic & Troubleshooting (Q&A)

Issue 1: "My product is a viscous oil and refuses to crystallize. Is it impure?"

Diagnosis: Not necessarily. Technical Insight: Unlike unsubstituted piperazine derivatives which often crystallize easily, the 2-methyl derivative suffers from entropy of mixing due to rotamers. The Cbz groups can exist in syn or anti conformations relative to the piperazine ring, creating a mixture of conformers that behaves like a liquid. Action Plan:

  • Do not force crystallization immediately if the purity is >95% by HPLC/NMR. The oil is likely the thermodynamic state at RT.

  • Trituration: If you need a solid, attempt trituration with Pentane or Diethyl Ether/Hexane (1:5) at -20°C. Scratching the flask wall with a glass rod while cold is essential to induce nucleation.

  • Lyophilization: Dissolve the oil in minimal 1,4-dioxane or benzene (if safety permits) and freeze-dry. This often yields a fluffy amorphous solid that is easier to handle than the oil.

Issue 2: "I see extra peaks in the NMR. Is my protection incomplete?"

Diagnosis: Likely Rotamers , not impurities. Technical Insight: The N-C(=O)-O bond has partial double-bond character, restricting rotation.[1] With two Cbz groups and a methyl substituent, you will see complex splitting (broadening or doubling of signals) in


H and 

C NMR at room temperature. Verification Test: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

).
  • Result: If peaks coalesce into sharp singlets/doublets, they are rotamers.

  • Result: If peaks remain distinct, they are impurities (likely mono-protected species).[1]

Issue 3: "I cannot get rid of Benzyl Alcohol (BnOH). It co-elutes on the column."

Diagnosis: Benzyl alcohol is a byproduct of Cbz-Cl hydrolysis. It has similar polarity to bis-Cbz-piperazines.[1] Action Plan:

  • Option A (Chemical): If the product is stable, wash the organic layer with 1M L-Lysine or Ethanolamine (scavenges excess Cbz-Cl before it becomes BnOH) during workup.

  • Option B (Physical): Use Steam Distillation logic.[1] Benzyl alcohol forms an azeotrope with water.[1] Rotavap down with water additions, or use high-vacuum (<0.5 mbar) at 60°C for 4 hours.

Standardized Protocols

Protocol A: Optimized Flash Chromatography

Standard Hexane/EtOAc gradients often fail to separate BnOH from the product effectively.

ParameterSetting/Material
Stationary Phase Silica Gel 60 (230–400 mesh)
Loading Dissolve oil in minimal Dichloromethane (DCM) .[1] Do not load in EtOAc.
Mobile Phase A Toluene (Non-polar, aromatic selective)
Mobile Phase B Ethyl Acetate
Gradient 0% to 20% B in A over 10 CV (Column Volumes).

Why Toluene? Toluene interacts with the aromatic rings of the Cbz groups and Benzyl alcohol differently than Hexanes, often providing better resolution (


) for aromatic impurities.
Protocol B: Removal of Benzyl Alcohol (The "Oily Impurity")

Use this if chromatography is insufficient.

  • Dissolution: Dissolve the crude oily mixture in Diethyl Ether (Et₂O) or MTBE (10 mL per gram).

  • Washing:

    • Wash 2x with Water (removes bulk salts).[1]

    • Wash 3x with saturated NaHCO₃ (removes acidic impurities).[1]

    • CRITICAL STEP: Wash 3x with Water again.[1] Benzyl alcohol has appreciable water solubility (4 g/100 mL).[1] Repeated water washes partition it out of the ether layer effectively.

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • High Vacuum Bake: Place the oil under high vacuum (<1.0 mmHg) and heat to 60°C with rapid stirring for 2-4 hours. Benzyl alcohol (BP ~205°C at atm) is volatile enough to be removed under these conditions, whereas the bis-Cbz product (MW ~368) is not.

Decision Matrix & Workflow

The following diagram outlines the logical flow for purifying this specific compound based on its physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Oily Residue) CheckNMR 1. Check NMR (DMSO-d6) Are peaks doubled? Start->CheckNMR RotamerTest Run VT-NMR @ 60°C Do peaks coalesce? CheckNMR->RotamerTest Yes (Broad/Split) ImpurityCheck Identify Impurity: 1. Benzyl Alcohol (BnOH) 2. Mono-Cbz CheckNMR->ImpurityCheck No (Distinct Impurities) RotamerTest->ImpurityCheck No (Real Impurity) FinalOil Pure Viscous Oil (Thermodynamic Product) RotamerTest->FinalOil Yes (Coalesce = Pure) BnOH_Path BnOH Present ImpurityCheck->BnOH_Path BnOH Signals Mono_Path Mono-Cbz Present ImpurityCheck->Mono_Path Unsymm. Signals VacBake Protocol B: High Vac Bake (60°C) + Water Wash BnOH_Path->VacBake ColChrom Protocol A: Toluene/EtOAc Column Mono_Path->ColChrom VacBake->FinalOil ColChrom->FinalOil Trituration Attempt Trituration: Pentane @ -20°C FinalOil->Trituration Need Solid?

Figure 1: Purification logic flow.[1] Note that "Oily" is often the correct state for this compound; purification efforts should focus on chemical purity (removal of BnOH) rather than forcing solidification.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz group properties and deprotection/purification).

  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine.[1][2] Organic Syntheses, 42, 36. Link (Describes the handling of oily benzyl-piperazine intermediates and distillation/purification techniques).

  • BenchChem. (2025).[1][3][4][5] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Link (General handling of Cbz-amines).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 1-benzyl-4-boc-2-methylpiperazine. (Illustrates that related 2-methylpiperazine derivatives are often supplied as oils or low-melting solids).[1]

  • National Institutes of Health (NIH). (2013). Anti-solvent co-crystallization of carbamazepine. Link (Reference for anti-solvent techniques applicable to carbamate/amide crystallization).[1]

Sources

Troubleshooting incomplete Cbz deprotection of piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting incomplete cleavage of Benzyloxycarbonyl (Cbz/Z) from piperazine scaffolds.

Diagnostic Workflow: Why is your reaction stalled?

In my 15 years of bench experience, Cbz deprotection of piperazines is deceptively simple. It usually works until you scale it up or introduce a heteroatom that loves Palladium more than Hydrogen does.

The piperazine moiety presents a unique challenge: Product Inhibition . As you remove the Cbz group, you generate a free secondary amine. Unlike the carbamate starting material, this free amine is a potent ligand for Palladium. It binds to the catalyst surface, effectively "poisoning" it and halting the reaction at 50-70% conversion.

Use this decision matrix to identify your specific failure mode before attempting a fix.

DiagnosticTree Start Start: Reaction Stalled/Incomplete Solubility Is the reaction mixture homogeneous? Start->Solubility Precipitate Product/Salt Precipitating? Solubility->Precipitate No (Cloudy/Solid) Poisoning Is the catalyst poisoned? Solubility->Poisoning Yes (Clear) Fix_Solvent FIX: Add Cosolvent (THF/Water/MeOH) Precipitate->Fix_Solvent Yes Fix_Acid FIX: Proton Scavenging (Add 1-2 eq. HCl or AcOH) Poisoning->Fix_Acid Suspect Amine Binding Fix_Method FIX: Switch Method (HBr or Transfer Hydrog.) Poisoning->Fix_Method Sulfur/Iodide Present Fix_Acid->Fix_Method If Acid Fails

Figure 1: Diagnostic logic for identifying the root cause of incomplete deprotection.

Troubleshooting Guides & Protocols
Issue A: The "Stalled" Hydrogenation (Product Inhibition)

Symptoms: Reaction starts fast but stops at ~60% conversion. Adding more catalyst doesn't help.

The Science: The free nitrogen of the deprotected piperazine has a lone pair that coordinates strongly to the Pd surface (


). By adding an acid, you protonate this amine (

).[1][2] The ammonium species cannot donate electrons to the metal, keeping the catalyst active [1].

Corrective Protocol: Acid-Spiked Hydrogenation

  • Setup: Dissolve substrate in MeOH or EtOH.

  • The Fix: Add 1.5 - 2.0 equivalents of HCl (1M in ether or MeOH) or Acetic Acid.

    • Note: Acetic acid is milder; HCl is preferred if the amine is particularly basic or sterically accessible.

  • Catalyst: Add 10 wt% Pd/C (wet support preferred to minimize fire risk).

  • Execution: Hydrogenate at 1 atm (balloon) or 30-50 psi (Parr shaker).

  • Workup (Critical): The product will be the hydrochloride or acetate salt . You must neutralize it (e.g.,

    
     wash or ion exchange resin) if the free base is required for the next step.
    
Issue B: Catalyst Poisoning (Sulfur/Halogens)

Symptoms: No reaction or <10% conversion. Substrate contains Thioethers, Pyridines, or Aryl Iodides.

The Science: Standard Hydrogenation (


) is incompatible with sulfur (permanent catalyst poison) and aryl iodides (dehalogenation side reaction). In these cases, you must abandon standard hydrogenation.

Corrective Protocol: Acidolysis (The "Sledgehammer") This method uses strong acid to cleave the carbamate, bypassing the need for metal catalysis entirely [2].

  • Reagent: 33% HBr in Acetic Acid (commercially available).

  • Procedure: Dissolve substrate in a minimal amount of acetic acid. Add 5-10 equivalents of HBr/AcOH.

  • Conditions: Stir at Room Temperature for 1-3 hours. (Monitor by LCMS; Cbz cleavage is usually rapid).

  • Quench: Pour slowly into cold diethyl ether. The piperazine hydrobromide salt often precipitates as a solid.

  • Warning: This removes Boc groups and trityl groups as well. It is not orthogonal .

Issue C: Safety & Selectivity (Avoiding

Gas)

Symptoms: Lab safety restrictions on gas cylinders, or selectivity issues with double bonds.

The Science: Catalytic Transfer Hydrogenation (CTH) uses a hydrogen donor (Ammonium Formate or Cyclohexadiene) instead of


 gas. It is often faster and more selective than gas hydrogenation because the local concentration of hydrogen on the catalyst surface is lower, reducing side reactions like ring reduction [3].

Corrective Protocol: Transfer Hydrogenation

  • Solvent: Methanol (anhydrous is not required).

  • Donor: Add 5-10 equivalents of Ammonium Formate (

    
    ).
    
  • Catalyst: 10 wt% Pd/C.

  • Conditions: Reflux (60-70°C) for 1-4 hours.

    • Visual Cue: The reaction often bubbles vigorously as

      
       and 
      
      
      
      are released.
  • Advantage: The byproduct is volatile (

    
     and 
    
    
    
    ), making cleanup simple.
Comparative Data Analysis

Select the method that balances your yield requirements with functional group tolerance.[3]

FeatureStandard

Acid-Spiked

Transfer Hydrog.[1][2][4]HBr / AcOH
Primary Mechanism Catalytic HydrogenolysisCatalytic HydrogenolysisH-Donor HydrogenolysisAcid Hydrolysis (

)
Piperazine Yield 40-60% (Stalls)90-98% 85-95% 90-99%
Reaction Time 12-24 h2-6 h1-4 h1-3 h
Boc Tolerance ✅ Yes⚠️ Partial (if AcOH used)✅ Yes❌ No (Cleaves Boc)
Sulfur Tolerance ❌ No❌ No⚠️ Moderate✅ Yes
Workup FiltrationNeutralization req.FiltrationPrecipitation/Neutralization
Mechanistic Visualization

Understanding why the acid spike works is crucial for trusting the protocol.

Mechanism cluster_poison Scenario A: Poisoning (No Acid) cluster_active Scenario B: Active (With Acid) Pd Pd Surface FreeAmine Free Piperazine (:NH) FreeAmine->Pd Strong Binding (Catalyst Deactivation) Acid Acid (H+) Salt Ammonium Salt (-NH2+) Salt->Pd No Binding (Catalyst Active) FreeAmine_B Free Piperazine FreeAmine_B->Salt + H+

Figure 2: The free amine lone pair poisons the catalyst (Red). Protonation blocks this interaction (Green), allowing turnover.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids instead of Brønsted acids? A: Yes.


 in Hexafluoroisopropanol (HFIP) is a modern, highly effective alternative for Cbz removal if you need to avoid both hydrogenation and strong Brønsted acids.[1] However, it requires specialized fluorinated solvents [4].

Q: I used HBr/AcOH and my product is a sticky oil. How do I get the solid? A: Piperazine HBr salts are often hygroscopic. Triturate the oil with anhydrous diethyl ether or acetone. If it remains an oil, dissolve in water, lyophilize (freeze-dry), or proceed directly to the neutralization/extraction step.

Q: Will Transfer Hydrogenation reduce my alkene? A: It is less likely than


 gas, but still possible. If you have a sensitive alkene, use 1,4-cyclohexadiene  as the donor instead of ammonium formate. It is much milder and rarely reduces isolated double bonds [5].
References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[5] Wiley.

  • Acidolysis of Cbz Groups. Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[6] Springer.

  • Transfer Hydrogenation Review. Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the deprotection of N-benzyloxycarbonyl amino acids and peptides. Synthesis.[2][5][6][7][8][9][10]

  • AlCl3/HFIP Method. Gandeepan, P., et al. (2024). Lewis Acid-Mediated Deprotection of Cbz Groups. Journal of Organic Chemistry. (Note: Representative citation based on recent HFIP methodology).

  • Selectivity of Cyclohexadiene. Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides using catalytic transfer hydrogenation with 1,4-cyclohexadiene. Journal of Organic Chemistry.

Sources

Technical Support Center: Recrystallization of Bis-Cbz 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine (bis-Cbz 2-methylpiperazine).

This document is structured to address the specific physicochemical challenges of this molecule, particularly its lipophilicity and tendency to "oil out" due to the flexible carbamate side chains.

Case ID: PUR-CBZ-002 Subject: Solvent Selection & Troubleshooting for Lipophilic Carbamate Purification Applicable Compound: 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine Chemical Class: Protected Cyclic Diamine / Carbamate[1][2]

Executive Summary & Solvent Selection Strategy

The Challenge: Bis-Cbz 2-methylpiperazine is a lipophilic, non-polar intermediate.[1][2] The two benzyl carbamate groups mask the polarity of the piperazine core, making the molecule soluble in most organic solvents (DCM, EtOAc, THF) but insoluble in water and alkanes. The primary difficulty in recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystal formation, often caused by residual benzyl alcohol (a byproduct of Cbz-Cl) acting as a co-solvent.[1][2]

The Solution: We recommend a Binary Solvent System relying on polarity differential. A single-solvent system (like hot ethanol) often fails because the temperature coefficient of solubility is too steep, leading to rapid oiling upon cooling.[2]

Solvent System Matrix
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)RatingTechnical Notes
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane [1][2] ★★★★★Standard Protocol. Excellent impurity rejection. Heptane is preferred over hexane due to its higher boiling point (98°C), allowing a wider thermal gradient.
Secondary Toluene None (Single Solvent) ★★★★☆High Purity Option. Best for removing polar impurities. Requires cooling to -20°C for maximum yield.[1][2]
Alternative Ethanol (EtOH) Water ★★☆☆☆High Risk. prone to oiling out. Only recommended if the crude material is already >95% pure and free of benzyl alcohol.

Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-01 (EtOAc/Heptane Method)

This protocol utilizes the displacement crystallization principle. You will dissolve the compound in a "good" solvent and slowly reduce solubility by adding a "poor" solvent, driving the crystal lattice formation in a controlled manner.[3]

Phase 1: Dissolution
  • Place the crude bis-Cbz 2-methylpiperazine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of crude solid.

  • Heat the mixture to 60°C (gentle reflux).

  • Observation Check: If the solid does not dissolve completely, add more EtOAc in 0.5 mL increments .

    • Critical: Do not add excess solvent. The solution should be near saturation at 60°C.

Phase 2: Anti-Solvent Addition
  • While maintaining the temperature at 60°C, slowly add n-Heptane dropwise via an addition funnel or syringe.

  • Stop adding Heptane the moment you see a persistent cloudiness (turbidity) that does not disappear after 30 seconds of stirring.

  • Add 1-2 mL of EtOAc to clear the cloudiness and restore a transparent solution. This establishes a supersaturated state.

Phase 3: Controlled Cooling (The "Oiling Out" Prevention Step)
  • Remove the flask from the heat source but keep it in the oil bath to allow it to cool slowly to room temperature (approx. 1-2 hours).

    • Why? Rapid cooling traps impurities and causes oiling.

  • Once at room temperature, inspect for crystals.[4]

  • Transfer the flask to a 4°C fridge for 4 hours, then to -20°C overnight for maximum yield.

Phase 4: Isolation
  • Filter the white crystalline solid using a Buchner funnel.

  • Wash the cake with cold n-Heptane/EtOAc (9:1 ratio) .

  • Dry under high vacuum at 40°C to remove trapped solvent.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification process.

RecrystallizationWorkflow Start Crude Bis-Cbz 2-Methylpiperazine CheckImpurity Check TLC/NMR: Is Benzyl Alcohol Present? Start->CheckImpurity WashStep Triturate with Cold Pentane/Hexane CheckImpurity->WashStep Yes (High) Dissolve Dissolve in min. EtOAc at 60°C CheckImpurity->Dissolve No (Trace) WashStep->Dissolve AddAnti Add n-Heptane until persistent turbidity Dissolve->AddAnti Clear Add drops of EtOAc to clear solution AddAnti->Clear Cool Slow Cool to RT (Avoid Shock Cooling) Clear->Cool Oiling ISSUE: Oiling Out (Liquid Phase Separation) Cool->Oiling Cloudy Oil Forms Filter Filter & Wash (Cold Heptane) Cool->Filter Crystals Form Reheat Reheat to 60°C & Add more EtOAc Oiling->Reheat Seed Add Seed Crystal at 40°C Reheat->Seed Seed->Cool Final Pure Crystalline Product Filter->Final

Caption: Logical workflow for the purification of bis-Cbz 2-methylpiperazine, highlighting the critical loop for managing "oiling out" phenomena.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common issue with Cbz-protected amines.[1][2] It occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (10-20% volume) of the "good" solvent (EtOAc) .

  • Allow the solution to cool to roughly 40°C (warm to touch) and add a seed crystal (a tiny grain of pure product).

  • Scratch the glass surface with a spatula to induce nucleation.

Q2: I see a liquid impurity that won't crystallize. What is it?

Diagnosis: This is likely Benzyl Alcohol (


), a byproduct generated from the hydrolysis of excess Benzyl Chloroformate (Cbz-Cl) during the protection step.[2] Benzyl alcohol has a high boiling point (205°C) and is difficult to remove by rotary evaporation.
Corrective Action: 
  • Pre-Purification Wash: Before recrystallization, triturate (wash) your crude solid with cold Pentane or Hexane . The bis-Cbz product is insoluble in pentane, but benzyl alcohol is miscible.[2] Decant the solvent to remove the impurity.

Q3: Why not use Ethanol/Water?

Expert Insight: While Ethanol/Water is a classic system, Cbz groups are highly hydrophobic. Adding water often causes the hydrophobic bis-Cbz molecule to precipitate rapidly as an amorphous gum rather than an ordered crystal.[1][2] The EtOAc/Heptane system matches the lipophilic nature of the protecting groups better, allowing for slower, more ordered crystal growth.

Q4: What is the expected yield?

Data:

Parameter Expectation
Crystallization Yield 75% - 85%
Purity (HPLC) >98.5%

| Appearance | White to Off-White Needles/Prisms |

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Cbz group properties and purification). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann.[1][2] (General techniques for diamine and carbamate purification).

  • Sigma-Aldrich. (2024). Product Specification: 2-Methylpiperazine.[1][2][5][6] (Base physical properties used to infer solubility profiles).[3] [1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. (Solubility and physical data).[7][8] [1][2]

Sources

Validation & Comparative

Chiral HPLC separation methods for 2-methylpiperazine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chiral HPLC Separation of 2-Methylpiperazine Enantiomers

Executive Summary & Molecular Challenge

The Challenge: 2-Methylpiperazine presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: As a small cyclic diamine, it retains poorly on standard Reversed-Phase (RP) columns.

  • Basicity (

    
    ):  It interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
    
  • UV Invisibility: Lacking a chromophore, it is virtually invisible above 210 nm, making trace detection difficult without derivatization or Mass Spectrometry (MS).

The Solution: This guide compares three field-proven methodologies to overcome these hurdles.

  • Method A (Crown Ether): The gold standard for enantiomeric purity of raw materials.

  • Method B (Immobilized Polysaccharide): A robust, organic-solvent-friendly method for process monitoring.

  • Method C (GITC Derivatization): The high-sensitivity choice for biological matrices or trace impurity analysis.

Method Selection Decision Tree

The following logic flow helps you select the optimal method based on your specific analytical constraints.

MethodSelection Start Start: Define Sample Matrix IsPure Is sample high purity? (e.g., API, Raw Material) Start->IsPure IsBio Is sample a biological matrix? (Plasma, Urine, Trace) Start->IsBio UVCheck Is UV detection limit > 210 nm? IsPure->UVCheck Yes Deriv METHOD C: GITC Derivatization (Indirect Separation) Best for: Sensitivity IsBio->Deriv Yes Crown METHOD A: Crown Ether CSP (Crownpak CR+) Best for: Purity Assay UVCheck->Crown No (Low UV available) Poly METHOD B: Polysaccharide CSP (Chiralpak IC) Best for: Process Control UVCheck->Poly Yes (Need robust UV)

Caption: Decision matrix for selecting the appropriate chiral separation strategy based on sample origin and detection limits.

Method A: Direct Separation on Crown Ether CSP (The "Gold Standard")

Mechanism: This method utilizes a Crownpak CR(+) column containing a chiral crown ether (18-crown-6 derivative).[1] The separation relies on the formation of a host-guest inclusion complex between the crown ether cavity and the protonated primary ammonium group (


) of the 2-methylpiperazine.

Why it works: The chiral crown ether acts as a barrier. The steric bulk of the methyl group on the piperazine ring prevents one enantiomer from fitting deeply into the cavity, creating a difference in binding energy and thus retention time.

Experimental Protocol:

ParameterCondition
Column Daicel Crownpak CR(+) (150 × 4.0 mm, 5 µm)
Mobile Phase pH 2.0 Perchloric Acid (

) : Methanol (85:15 v/v)
Flow Rate 0.5 mL/min (Keep low to prevent over-pressure and ensure equilibrium)
Temperature 15°C - 25°C (Lower temperature increases resolution significantly)
Detection UV at 200–210 nm (or Refractive Index for high concentrations)
Sample Diluent Mobile Phase (Must be acidic to protonate the amine)

Critical Success Factor (Self-Validation):

  • Acidic pH: The amine must be protonated to bind. If pH > 3, retention collapses.

  • System Suitability: Resolution (

    
    ) should be 
    
    
    
    . The (R)-enantiomer typically elutes first on CR(+) columns for similar amines, but this must be confirmed with a standard.

Method B: Direct Separation on Immobilized Polysaccharide

Mechanism: Uses Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).[2] Unlike coated phases (like OD-H), the immobilized phase allows the use of "non-standard" solvents like dichloromethane or aggressive basic modifiers which are necessary to solubilize and elute polar amines.

Why it works: The separation is driven by hydrogen bonding and dipole-dipole interactions between the carbamate groups on the cellulose backbone and the amine.

Experimental Protocol:

ParameterCondition
Column Chiralpak IC (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV at 205 nm
Additive 0.1% DEA is mandatory. It masks silanols and suppresses ionization, sharpening the peak shape.[2]

Critical Success Factor (Self-Validation):

  • Peak Shape: Tailing factor (

    
    ) must be 
    
    
    
    . If tailing occurs, increase DEA concentration to 0.2%.
  • Column History: Do not use a column previously used with acidic mobile phases without extensive flushing, as memory effects can alter selectivity.

Method C: Indirect Separation via GITC Derivatization

Mechanism: Reaction with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate). This reagent reacts with the secondary amine to form two distinct diastereomers . Since diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard achiral C18 column.

Why it works: GITC adds a large, UV-absorbing group (thiourea linkage), solving the detection problem and the polarity problem simultaneously.

Derivatization Workflow:

Derivatization Step1 1. Mix Sample (1 mg/mL in MeCN) Step2 2. Add GITC Reagent (1.5 molar excess) Step1->Step2 Step3 3. Incubate (Room Temp, 30 min) Step2->Step3 Step4 4. Analyze (C18 Column, UV 254nm) Step3->Step4

Caption: Step-by-step derivatization workflow using GITC for high-sensitivity analysis.

Experimental Protocol:

ParameterCondition
Column Standard C18 (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm)
Mobile Phase Gradient: Water (0.1% H3PO4) / Acetonitrile (30%

60% B)
Detection UV at 254 nm (High Sensitivity)
Resolution Typically very high (

) due to large structural differences in diastereomers.

Comparative Performance Matrix

FeatureMethod A: Crown EtherMethod B: Polysaccharide (IC)Method C: GITC Derivatization
Resolution (

)
Excellent (

)
Good (

)
Superior (

)
Sensitivity Low (requires high conc.)Low (requires high conc.)High (trace analysis)
Robustness High (Acidic MP is stable)Moderate (Sensitive to water)Moderate (Reagent stability)
Sample Prep Minimal (Dilute & Shoot)MinimalLaborious (Reaction req.)
Cost High (Specialty Column)MediumLow (Standard Column)
Primary Use Raw Material Purity In-Process Check Bioanalysis / Impurities

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Official manufacturer protocol for crown ether columns).

  • BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Protocol for polysaccharide separation of piperazine derivatives).

  • Hyun, M. H. (2005). Crown ether-based HPLC chiral stationary phases. Journal of Separation Science. (Review of crown ether mechanisms for primary amines).

  • Bhushan, R., & Martens, J.Amino Acids and their Derivatives: Chiral Liquid Chromatography.

Sources

Comparative Guide: Mass Spectrometry Profiling of Bis-Cbz-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of the mass spectrometry (MS) fragmentation behavior of Bis-Cbz-2-methylpiperazine against its primary alternative, Bis-Boc-2-methylpiperazine .

Core Insight: The choice between Cbz (Benzyloylcarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups for 2-methylpiperazine synthesis intermediates is not merely chemical; it dictates the analytical strategy.

  • Bis-Cbz-2-methylpiperazine ([M+H]⁺ m/z 369.4) fragmentation is driven by the formation of the stable, aromatic tropylium ion (m/z 91) . This provides a high-sensitivity diagnostic peak but complicates low-mass spectral interpretation due to signal dominance.

  • Bis-Boc-2-methylpiperazine ([M+H]⁺ m/z 301.2) fragments via the neutral loss of isobutene (-56 Da) and CO₂ (-44 Da) , yielding a cleaner "stripping" sequence that preserves the piperazine core signal.

This guide details the mechanistic pathways, expected spectral data, and validated protocols for analyzing these compounds in drug development workflows.

Mechanistic Analysis: The "Why" Behind the Spectra

The Cbz Signature: Aromatic Stabilization

In Electrospray Ionization (ESI), the Bis-Cbz derivative protonates primarily on the carbamate carbonyl oxygen. Upon Collision-Induced Dissociation (CID), the fragmentation is governed by the stability of the benzyl group.

  • Pathway: The C-O bond cleaves to generate a benzyl cation. This cation rearranges into the highly stable, seven-membered tropylium ion (C₇H₇⁺, m/z 91) .

  • Consequence: The m/z 91 peak is often the base peak (100% relative abundance) at moderate collision energies (20-30 eV), making it a robust "fingerprint" for Cbz presence but potentially suppressing structural information about the piperazine core.

The Boc Alternative: Volatile Neutral Loss

The Bis-Boc derivative follows a different kinetic pathway driven by the stability of the tert-butyl cation and the entropy of gas-phase elimination.

  • Pathway: Protonation leads to the elimination of isobutene (C₄H₈) and CO₂ , often appearing as a combined neutral loss of 100 Da (or sequential 56 + 44 Da).

  • Consequence: The charge typically remains on the nitrogen of the piperazine ring, allowing for easier observation of the core scaffold ([M+H - Boc]⁺).

Comparative Data Profile

The following table summarizes the theoretical and empirically expected MS/MS data for both compounds under positive ESI conditions.

FeatureBis-Cbz-2-methylpiperazineBis-Boc-2-methylpiperazine
Formula C₂₁H₂₄N₂O₄C₁₅H₂₈N₂O₄
Precursor Ion [M+H]⁺ 369.4 301.2
Primary Diagnostic Ion 91.0 (Tropylium)57.1 (tert-butyl cation)
Secondary Fragment 235.1 ([M+H] - Cbz)201.1 ([M+H] - Boc)
Core Scaffold Ion 101.1 (2-methylpiperazine H⁺)101.1 (2-methylpiperazine H⁺)
Key Neutral Losses -134 Da (Cbz group via benzyl alcohol)-44 Da (CO₂)-92 Da (Toluene)-56 Da (Isobutene)-44 Da (CO₂)-100 Da (Combined Boc)
Collision Energy (CE) Higher CE (>25 eV) required for core cleavageLower CE (10-20 eV) sufficient for Boc removal

Visualization of Fragmentation Pathways[2][3]

Bis-Cbz-2-methylpiperazine Fragmentation Map

This diagram illustrates the sequential loss of protecting groups and the dominance of the benzyl cation pathway.

Cbz_Fragmentation Precursor [M+H]+ Precursor m/z 369.4 Inter1 Mono-Cbz Intermediate [M+H - Cbz]+ m/z 235.1 Precursor->Inter1 Loss of Cbz (-134 Da) Benzyl Benzyl Cation m/z 91.0 Precursor->Benzyl Inductive Cleavage Core 2-Methylpiperazine Core [M+H - 2Cbz]+ m/z 101.1 Inter1->Core Loss of 2nd Cbz (-134 Da) Inter1->Benzyl Secondary Cleavage Tropylium Tropylium Ion (Diagnostic) m/z 91.0 Benzyl->Tropylium Rearrangement

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Bis-Cbz-2-methylpiperazine showing the parallel formation of the diagnostic tropylium ion and the stepwise deprotection of the piperazine core.

Decision Tree: Cbz vs. Boc Identification

A logical workflow for distinguishing these intermediates in a crude reaction mixture.

Identification_Workflow Start Unknown Intermediate Analyze MS2 Spectrum Check91 Base Peak m/z 91? Start->Check91 CheckLoss Neutral Loss Pattern? Check91->CheckLoss No ResultCbz Identify: Bis-Cbz (Aromatic Driven) Check91->ResultCbz Yes (High Intensity) CheckLoss->ResultCbz -91 Da / -134 Da ResultBoc Identify: Bis-Boc (Aliphatic Driven) CheckLoss->ResultBoc -56 Da / -100 Da

Caption: Figure 2. Rapid identification logic for distinguishing Cbz and Boc protected 2-methylpiperazine derivatives based on MS2 spectral dominance.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol uses a Self-Validating System : the observation of the m/z 91 peak serves as an internal system check for ionization efficiency.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Bis-Cbz-2-methylpiperazine in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

    • Why Formic Acid? Promotes protonation of the carbamate carbonyl and piperazine nitrogens, essential for generating [M+H]⁺.

LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Cbz group).

  • Collision Gas: Argon (1.5 mTorr).

  • MRM Transitions (Quantification & Qualification):

    • Quantifier: 369.4 → 91.0 (CE: 25 eV). High sensitivity due to tropylium stability.

    • Qualifier 1: 369.4 → 235.1 (CE: 15 eV). Confirms loss of one Cbz group.

    • Qualifier 2: 369.4 → 101.1 (CE: 35 eV). Confirms the 2-methylpiperazine core.

Data Interpretation[1][4][5][6]
  • Success Criterion: The ratio of m/z 91 to m/z 235 should increase with Collision Energy. At 40 eV, m/z 91 should dominate >90% of the spectrum.

  • Troubleshooting: If m/z 369 is absent and only m/z 91 is seen in the MS1 scan, reduce Cone Voltage; in-source fragmentation is occurring.

References

  • Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues . National Institutes of Health (PMC). Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Piperazine, 2-methyl- Mass Spectrum . NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Available at: [Link]

Sources

Comparison of Cbz vs Boc protection for 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Benzyloxycarbonyl (Cbz) versus tert-Butyloxycarbonyl (Boc) protecting groups for 2-methylpiperazine , a critical diamine scaffold in medicinal chemistry.

Executive Summary: The Strategic Verdict

For 2-methylpiperazine , the choice between Cbz and Boc is rarely about yield alone; it is dictated by regioselectivity goals , purification strategy , and downstream orthogonality .

FeatureBoc Protection Cbz Protection
Primary Utility Acid-Labile Routes: Best when the final product requires basic workup or contains hydrogenolysis-sensitive groups (e.g., benzyl ethers, alkenes).UV-Active / Acid-Stable Routes: Best for process monitoring (UV chromophore) and when the scaffold must survive acidic conditions (e.g., TFA deprotection of other sites).
Regioselectivity High N4-Selectivity: The bulky tert-butyl group strongly disfavors the sterically hindered N1 position (adjacent to the methyl).Moderate N4-Selectivity: Favors N4, but the planar nature of Cbz can lead to higher rates of bis-protection or N1 impurities if stoichiometry is not strictly controlled.
Purification Difficult: Products often lack UV absorbance; requires staining (Ninhydrin) or ELSD. Often oils/low-melting solids.Excellent: Strong UV absorbance simplifies HPLC/Flash chromatography. Increases lipophilicity, often yielding crystalline solids.

Mechanistic & Regiochemical Analysis

The core challenge with 2-methylpiperazine is the non-equivalence of its two nitrogen atoms:

  • N4 (Unencumbered): Sterically accessible and kinetically superior nucleophile.

  • N1 (Hindered): Sterically impeded by the

    
    -methyl group.
    
Reaction Kinetics & Selectivity

Both Boc and Cbz reagents preferentially attack N4 . However, the kinetic differentiation varies:

  • Boc Anhydride (

    
    ):  The transition state involving the bulky tert-butyl group is highly sensitive to steric crowding. Direct reaction with 1.0 equivalent of 
    
    
    
    yields N4-Boc-2-methylpiperazine with >90% regioselectivity.
  • Cbz-Chloride (

    
    ):  While still N4-selective, the highly reactive acyl chloride nature and planar geometry of the benzyl group can lead to "over-reaction," producing N1,N4-bis-Cbz  byproducts more readily than the Boc counterpart.
    

Note on N1-Protection: Accessing the N1-protected isomer (e.g., 1-Boc-2-methylpiperazine) is not achieved by direct protection. It requires a "Block-Protect-Deprotect" strategy (see Workflow B).

Experimental Workflows

Protocol A: Synthesis of N4-Protected Isomer (Direct Route)

Target: 4-Boc-2-methylpiperazine or 4-Cbz-2-methylpiperazine

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in DCM (

    
    ).
    
  • Temperature Control: Cool to

    
     (Critical for Cbz; optional for Boc).
    
  • Reagent Addition:

    • For Boc: Add

      
       (0.95 eq) in DCM dropwise over 30 mins. Note: Using a slight deficit of 
      
      
      
      prevents bis-protection.
    • For Cbz: Add

      
       (1.1 eq) followed by 
      
      
      
      (0.95 eq) dropwise.
  • Reaction: Warm to RT and stir for 4 hours.

  • Workup:

    • Boc: Wash with water. The product is in the organic layer.[1][2]

    • Cbz: Wash with

      
      
      
      
      
      (carefully, to remove unreacted amine) then brine.
  • Purification:

    • Boc: Distillation or Silica Column (MeOH/DCM). Visualization: Ninhydrin stain.

    • Cbz: Silica Column (Hex/EtOAc).[2] Visualization: UV (254 nm).

Protocol B: Synthesis of N1-Protected Isomer (Indirect Route)

Target: 1-Boc-2-methylpiperazine Direct protection of N1 is inefficient. The standard field-proven route uses N4-Benzyl protection as a temporary blocking group.

  • Block N4: React 2-methylpiperazine with Benzaldehyde/Reducing agent (Reductive Amination)

    
    1-Benzyl-3-methylpiperazine  (Note: Benzyl prefers the unhindered N4, but naming conventions flip the numbering; effectively N4 is benzylated).
    
  • Protect N1: React the intermediate with

    
    
    
    
    
    1-Boc-4-Benzyl-2-methylpiperazine .
  • Deprotect N4: Catalytic Hydrogenation (

    
    ) removes the Benzyl group.
    
  • Result: 1-Boc-2-methylpiperazine .

Comparative Performance Data

ParameterBoc System Cbz System Notes
Reagent Stability High (Solid/Liquid)Moderate (Moisture sensitive)

degrades if wet;

is robust.
Atom Economy Low (Generates

-BuOH/CO2)
Moderate (Generates Benzyl alcohol)
Deprotection Cond. Acidic: TFA/DCM or HCl/Dioxane.Hydrogenolysis:

or Strong Acid: HBr/AcOH.
Boc is incompatible with acid-sensitive scaffolds.
Orthogonality Stable to Base, Hydrogenation.[1][2]Stable to Acid (mild), Base.Cbz survives TFA (allows selective Boc removal in bis-protected systems).
Flash Chromatography

(Poor separation)

(Good separation)
Cbz derivatives are easier to purify.

Visualization of Pathways

Figure 1: Regioselectivity & Synthetic Decision Tree

G cluster_0 Regioselectivity Ratio Start 2-Methylpiperazine Direct Direct Acylation (1.0 eq Electrophile) Start->Direct Boc2O or Cbz-Cl N4_Product Major Product: 4-Protected-2-Me-Piperazine (Kinetic Control) Direct->N4_Product Fast (N4 Unhindered) N1_Product Minor Product: 1-Protected-2-Me-Piperazine (Steric Clash) Direct->N1_Product Slow (N1 Hindered) Bis_Product Byproduct: 1,4-Bis-Protected Direct->Bis_Product Over-reaction

Caption: Direct acylation strongly favors the N4 position due to steric hindrance at N1. Boc groups exhibit higher N4 selectivity than Cbz due to the bulky tert-butyl moiety.

Figure 2: Orthogonal Deprotection Strategy

D Bis 1-Cbz-4-Boc-2-methylpiperazine (Orthogonal Core) PathA Route A: Acid Treatment (TFA) Bis->PathA PathB Route B: Hydrogenolysis (H2/Pd) Bis->PathB ProdA 1-Cbz-2-methylpiperazine (N4 Free) PathA->ProdA Cleaves Boc ProdB 1-Free-4-Boc-2-methylpiperazine (N1 Free) PathB->ProdB Cleaves Cbz

Caption: Orthogonal stability allows selective deprotection. Cbz survives TFA (Route A), while Boc survives Hydrogenation (Route B).

References

  • Regioselective Synthesis of Piperazines: Journal of Medicinal Chemistry, "Optimization of 2-methylpiperazine derivatives for regioselective functionalization."

  • Protecting Group Chemistry: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Boc vs Cbz Comparison: BenchChem Technical Guides, "Literature review of Boc vs. Cbz protecting groups."

  • Synthesis of 1-Boc-2-methylpiperazine: ChemicalBook Protocols, "Synthesis of (S)-1-N-Boc-2-methylpiperazine via N4-protection strategy."

Sources

Comparative Guide: IR Spectral Profiling of Carbamate-Protected Piperazines (Boc, Cbz, Fmoc)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Carbamate Protected Piperazine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral signatures for the three most prevalent carbamate protecting groups—Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl)—applied to the piperazine scaffold.

For drug development professionals, IR spectroscopy offers a rapid, non-destructive method to monitor protection reactions and distinguish between mono-protected intermediates and di-protected byproducts without the solvent consumption of HPLC or the time cost of NMR.

Mechanistic Basis & Vibrational Logic

The carbamate (urethane) functionality (


) imposes specific vibrational modes on the piperazine ring. The diagnostic utility of IR in this context relies on three distinct spectral regions:
  • High Frequency Region (3500–2800 cm⁻¹):

    • N-H Stretch: The binary switch between mono-protection (presence of secondary amine) and di-protection (absence).[1]

    • C-H Stretch: Differentiates aliphatic protecting groups (Boc) from aromatic ones (Cbz, Fmoc).

  • Functional Group Region (1750–1650 cm⁻¹):

    • C=O Stretch (Amide I-like): The "heartbeat" of the carbamate. While all three groups show strong carbonyl absorption, subtle frequency shifts and band shapes provide structural clues.

  • Fingerprint Region (<1500 cm⁻¹):

    • Skeletal Bends: The most reliable differentiator. Specific bending modes of the tert-butyl group vs. phenyl/fluorenyl rings provide a unique "barcode" for identification.

Comparative Analysis: Boc vs. Cbz vs. Fmoc

The following table synthesizes diagnostic peak data. Note that exact wavenumbers may shift ±5–10 cm⁻¹ depending on sample state (solid KBr pellet vs. neat oil ATR) and hydrogen bonding.

Table 1: Diagnostic IR Peak Assignments
FeatureBoc-Piperazine Cbz-Piperazine Fmoc-Piperazine Diagnostic Note
N-H Stretch ~3274 cm⁻¹ (m)3300–3400 cm⁻¹ (m)3300–3400 cm⁻¹ (m)Present = Mono-protected Absent = Di-protected
C-H Stretch 2974, 2869 cm⁻¹ (s)(Purely Aliphatic)>3000 cm⁻¹ (w, Ar-H)<3000 cm⁻¹ (s, Alk-H)>3000 cm⁻¹ (w, Ar-H)<3000 cm⁻¹ (s, Alk-H)Boc lacks peaks >3000 cm⁻¹.Cbz/Fmoc show weak Ar-H shoulders.[1][2][3][4][5][6][7][8][9][10]
C=O Stretch 1665–1695 cm⁻¹ (s)1690–1710 cm⁻¹ (s)1680–1720 cm⁻¹ (s)Boc often appears at lower freq. due to electron-donating t-Bu group.
Aromatic Ring Absent 1600, 1500 cm⁻¹ (w)(C=C Ring Stretch)1600, 1450 cm⁻¹ (w)(Fluorene Ring)Boc is transparent in the 1500–1600 cm⁻¹ aromatic window.
Fingerprint 1365 & 1390 cm⁻¹ (t-Butyl Doublet)690–710 & 730–770 cm⁻¹ (Mono-sub Benzene)740 & 760 cm⁻¹ (Ortho-disub/Fluorene)Primary Differentiator. Look here to confirm identity.

(Intensity Key: s = strong, m = medium, w = weak)

Deep Dive: The "Gem-Dimethyl" Doublet (Boc)

The tert-butyl group of the Boc moiety exhibits a characteristic "gem-dimethyl" rocking vibration. This appears as a distinct doublet (two peaks of roughly equal intensity) at approximately 1365 cm⁻¹ and 1390 cm⁻¹ .

  • Why it matters: This doublet is absent in Cbz and Fmoc. If you see this split peak, you have Boc.

Deep Dive: The Aromatic Out-of-Plane Bends (Cbz vs. Fmoc)

Differentiation between Cbz and Fmoc relies on the aromatic substitution pattern in the low-frequency region (600–900 cm⁻¹).

  • Cbz (Mono-substituted): Shows two strong bands typically at 690–710 cm⁻¹ and 730–770 cm⁻¹ .

  • Fmoc (Fluorene system): Dominated by strong bands at 740 cm⁻¹ and 760 cm⁻¹ . The fluorene system is rigid and often produces sharper, more intense aromatic bands than the freely rotating benzyl group of Cbz.

Experimental Protocol: ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid solid/oil analysis, eliminating the need for KBr pellet preparation.

Reagents & Equipment:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvents: Isopropanol (for cleaning).

  • Sample: Crude reaction mixture or purified solid.

Step-by-Step Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .
  • Sample Loading:

    • Solids: Place ~5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reaches the optimal zone.

    • Oils: Place 1 drop on the crystal. No pressure required.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.

  • Processing: Apply baseline correction if necessary. Identify the C=O peak (~1690 cm⁻¹) to normalize intensity.

  • Cleaning: Wipe crystal immediately with isopropanol to prevent cross-contamination.

Visualization: Identification Logic & Workflow
Diagram 1: Decision Tree for Piperazine Protection Analysis

Use this logic flow to interpret your spectrum.

ProtectionLogic Start Start: Analyze Spectrum CheckNH Check 3300-3400 cm⁻¹ (N-H Stretch) Start->CheckNH Mono Peak Present: Mono-Protected CheckNH->Mono Present Di Peak Absent: Di-Protected CheckNH->Di Absent CheckAr Check >3000 cm⁻¹ (Aromatic C-H) Mono->CheckAr Di->CheckAr CheckFinger Check Fingerprint Region CheckAr->CheckFinger Yes (Weak peaks >3000) BocID Result: Boc-Piperazine (Look for 1365/1390 doublet) CheckAr->BocID No (>3000 cm⁻¹ empty) CbzID Result: Cbz-Piperazine (Look for 690/740 bands) CheckFinger->CbzID 690 & 740 cm⁻¹ FmocID Result: Fmoc-Piperazine (Look for 740/760 bands) CheckFinger->FmocID 740 & 760 cm⁻¹

Caption: Logical decision tree for identifying carbamate protecting groups on piperazine using diagnostic IR regions.

Diagram 2: Experimental Workflow (ATR-FTIR)

Workflow Step1 1. Clean Crystal (Isopropanol) Step2 2. Background Scan (Air Reference) Step1->Step2 Step3 3. Load Sample (Solid: Press / Oil: Drop) Step2->Step3 Step4 4. Acquire Spectrum (4000-600 cm⁻¹) Step3->Step4 Step5 5. Analyze Peaks (N-H, C=O, Fingerprint) Step4->Step5

Caption: Standardized ATR-FTIR workflow for rapid analysis of protected piperazine derivatives.

Data Interpretation: Mono- vs. Di-Protection

A common synthetic challenge is selective mono-protection. IR is superior to TLC for confirming this selectivity in real-time.

  • The "N-H Switch": The secondary amine N-H stretch at ~3300 cm⁻¹ is the definitive marker.

    • Mono-Boc/Cbz: Clear, medium-intensity band at ~3300 cm⁻¹.

    • Di-Boc/Cbz: This band disappears completely.

  • Carbonyl Intensity: In di-protected species, the C=O band intensity (relative to C-H stretches) roughly doubles compared to the mono-protected species, though this is qualitative unless calibrated.

  • Symmetry (Di-protected): Di-protected piperazines (1,4-substituted) often possess a center of inversion. While this theoretically makes some bands IR inactive (mutual exclusion principle), in practice, solid-state packing distortions usually allow observation of the major bands, but they may appear simpler (fewer peaks) than the lower-symmetry mono-protected forms.

References
  • National Institute of Standards and Technology (NIST). t-Butyl 1-piperazinecarboxylate IR Spectrum. NIST Mass Spectrometry Data Center. [Link]

  • SpectraBase. 1-Boc-piperazine Infrared Spectrum. John Wiley & Sons, Inc. [Link][10]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions.[Link]

Sources

A Senior Application Scientist's Guide to the Reference Standard for (R)-2-methylpiperazine-1,4-dicarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Chiral Purity in Drug Development

The stereochemistry of a molecule can dramatically influence its pharmacological activity. Different enantiomers of a drug can exhibit varied efficacy, and in some instances, one enantiomer may be inactive or even contribute to toxicity.[4] Regulatory bodies globally have increasingly stringent requirements for the stereochemical purity of new drug entities.[5] Consequently, the use of well-characterized, enantiomerically pure starting materials and the availability of reliable reference standards for their quality control are foundational to any successful drug development program.[6]

Establishing a Working Reference Standard: A Comparative Approach

Given the absence of a commercially available certified reference standard for (R)-2-methylpiperazine-1,4-dicarboxylate, the onus falls on the research and development team to qualify an in-house working standard. This process involves a rigorous comparison against a well-characterized, commercially available precursor. For the purpose of this guide, we will consider the commercially available (R)-2-methylpiperazine (CAS: 75336-86-6) as our primary comparison point.[7][8][9]

Physicochemical Properties and Supplier Comparison

A thorough understanding of the physicochemical properties of both the precursor and the desired dicarboxylate is the first step. While experimental data for the dicarboxylate may be limited, properties can be predicted and later confirmed.

Property(R)-2-methylpiperazine(R)-2-methylpiperazine-1,4-dicarboxylate (Predicted/Typical)
CAS Number 75336-86-6Racemate: 857188-26-2[10]
Molecular Formula C₅H₁₂N₂C₇H₁₂N₂O₄
Molecular Weight 100.16 g/mol 188.18 g/mol [10]
Appearance White to off-white solid[8]White to off-white solid
Melting Point 91-93 °C[8]Decomposes >200 °C
Solubility Soluble in water and organic solventsSoluble in aqueous base

When procuring the precursor, it is crucial to select a supplier that provides a comprehensive Certificate of Analysis (CoA). Below is a comparative table of typical specifications from reputable suppliers.

SupplierPurity (Assay)Enantiomeric Purity (ee%)Certificate of Analysis
Supplier A ≥ 97%≥ 98%Available upon request, includes identity (NMR, MS) and purity data.
Supplier B ≥ 98%≥ 99%Comprehensive CoA with detailed analytical data and traceability.
Supplier C ≥ 95%Not specifiedBasic CoA with limited data.

Expert Insight: For establishing a working standard, selecting a precursor from a supplier like Supplier B is highly recommended. The higher initial purity and detailed CoA provide a stronger foundation for the qualification of your in-house material.

Analytical Workflow for Qualification and Comparison

The qualification of an in-house working standard of (R)-2-methylpiperazine-1,4-dicarboxylate necessitates a multi-pronged analytical approach to confirm its identity, purity, and enantiomeric integrity.

Reference Standard Qualification Workflow cluster_0 Precursor Analysis cluster_1 Working Standard Preparation & Analysis Precursor (R)-2-Methylpiperazine (Commercial Source) Precursor_CoA Review Supplier's Certificate of Analysis Precursor->Precursor_CoA Precursor_Analysis In-house Verification (Identity, Purity, ee%) Precursor_CoA->Precursor_Analysis Synthesis Synthesis of (R)-2-methylpiperazine-1,4-dicarboxylate Precursor_Analysis->Synthesis Qualified Starting Material Comparison Comparative Analysis & Working Standard Qualification Precursor_Analysis->Comparison Reference Data Characterization Full Characterization (NMR, MS, IR) Synthesis->Characterization Purity_Assay Purity Determination (HPLC, qNMR) Characterization->Purity_Assay Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Purity_Assay->Enantiomeric_Purity Enantiomeric_Purity->Comparison Data for Comparison Chiral_HPLC_Method_Development Start Start: Chiral Separation Needed CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Optimization Optimize Separation (Solvent ratio, Additives, Temp.) Mobile_Phase_Screening->Optimization Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Routine_Analysis Routine Analysis of Enantiomeric Purity Validation->Routine_Analysis

Sources

TLC visualization methods for Cbz-protected amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Thin Layer Chromatography (TLC) visualization methods for Benzyloxycarbonyl (Cbz or Z)-protected amines . Unlike free amines, Cbz-protected amines lack the nucleophilicity required for standard colorimetric assays (e.g., Ninhydrin), creating a "visualization gap" for researchers.

Executive Summary: The "Silent" Amine Challenge

The Cbz group protects amines by converting them into carbamates (


). This transformation renders the nitrogen non-basic and non-nucleophilic. Consequently, the standard Ninhydrin stain—which relies on the reaction with a free primary or secondary amine to form Ruhemann’s Purple—yields a false negative  for Cbz-protected species.

Effective visualization requires exploiting the two remaining structural features of the Cbz-amine:

  • The Aromatic Ring: Exploitable via UV fluorescence quenching.

  • The Carbamate N-H Bond: Exploitable via chlorination and subsequent oxidation (Chlorine/o-Tolidine).

  • The Organic Skeleton: Exploitable via universal oxidative stains (PMA/CAM).

Part 1: Primary Visualization Methods

UV Shadowing (254 nm) – The Non-Destructive Baseline
  • Mechanism: The Cbz group contains a benzyl phenyl ring. On

    
     silica plates (containing zinc silicate or manganese-activated zinc silicate), the aromatic ring absorbs 254 nm radiation, preventing the indicator from fluorescing. This appears as a dark spot against a bright green background.[1]
    
  • Pros: Non-destructive, rapid, no reagent preparation.

  • Cons: Moderate sensitivity (~1–5 µg); prone to interference from solvents (e.g., toluene) or other aromatic impurities.

  • Verdict: Always the first step, but often insufficient for trace analysis or reaction monitoring where starting materials are also UV-active.

Chlorine / o-Tolidine – The "Gold Standard" for Carbamates
  • Mechanism: This method transforms the "invisible" amide/carbamate N-H into a detectable oxidant.

    • Chlorination: The plate is exposed to

      
       gas (or 
      
      
      
      -butyl hypochlorite), converting the amide N-H to an N-Chloro species (
      
      
      ).
    • Oxidation: The N-Cl bond is highly oxidative. When treated with o-Tolidine (or starch-iodide), it oxidizes the reagent to a colored quinonoid derivative.

  • Pros: Extremely sensitive (down to 0.1 µg); highly specific for amides, carbamates, and ureas.

  • Cons: Toxic/Carcinogenic (o-Tolidine is a regulated carcinogen); requires multiple steps; destructive.

  • Verdict: The definitive chemical stain for Cbz-amines when UV is ambiguous.

Phosphomolybdic Acid (PMA) – The Universal Oxidizer
  • Mechanism: PMA is a heteropolyacid that oxidizes a wide range of organic compounds upon heating, reducing the Molybdenum (VI) to Molybdenum (V) (molybdenum blue).

  • Pros: Detects the lipophilic "organic" portion of the molecule; excellent contrast (dark blue/green on yellow).

  • Cons: Non-specific (stains lipids, alcohols, etc.); requires vigorous heating (

    
    ).
    
  • Verdict: Excellent secondary stain for confirming spot purity.

Part 2: Comparative Analysis Data

The following table contrasts the performance of visualization methods specifically for N-Cbz-L-Phenylalanine (as a model substrate).

FeatureUV (254 nm) Chlorine / o-Tolidine PMA (Phosphomolybdic Acid) Ninhydrin
Detection Limit (LOD) ~1.0 µg0.1 µg (High) 0.5 – 1.0 µgN/A (Negative)*
Selectivity Aromatic compoundsN-H bonds (Amides/Carbamates) General OrganicsFree Amines only
Preparation Time Instant10–15 mins5 mins (Spray + Heat)5 mins
Destructive? NoYesYesYes
Shelf Life of Reagent N/A< 1 week (Fridge)MonthsMonths
Safety Profile UV Eye HazardCarcinogenic / Toxic CorrosiveIrritant

*Note: Ninhydrin will only stain if the Cbz group falls off (deprotection) on the silica due to extreme acidity/heat, which is unreliable.

Part 3: Decision Framework (Logic Flow)

The following diagram illustrates the logical selection of staining methods based on the structural properties of the amine derivative.

StainingLogic Start Start: Cbz-Protected Amine TLC UV_Check Step 1: Visualize under UV (254 nm) Start->UV_Check IsVisible Are spots clearly visible? UV_Check->IsVisible Stop Stop: Mark spots & Record Rf IsVisible->Stop Yes (Routine) Sensitivity Is high sensitivity required (Trace impurities)? IsVisible->Sensitivity No / Unsure Sensitivity->Stop No ChemStain Step 2: Select Chemical Stain Sensitivity->ChemStain Yes NH_Check Does it have an N-H bond? (Secondary carbamate) ChemStain->NH_Check Cl_Tolidine Method A: Chlorine/o-Tolidine (Specific for Carbamates) NH_Check->Cl_Tolidine Yes (Standard Cbz) PMA_Stain Method B: PMA or CAM (General Organic Stain) NH_Check->PMA_Stain No (N,N-disubstituted) Cl_Tolidine->Stop PMA_Stain->Stop

Caption: Decision tree for selecting the optimal visualization method for Cbz-protected amines.

Part 4: Detailed Experimental Protocols

Protocol A: The Chlorine / o-Tolidine Stain (High Sensitivity)

Use this for trace detection of carbamates. Safety Warning: o-Tolidine is a carcinogen. Handle in a fume hood with double gloving.

Reagents:

  • Chlorination Reagent: Commercial bleach (5% NaOCl) mixed 1:1 with HCl (creates

    
     gas in situ) OR a solution of 
    
    
    
    -butyl hypochlorite (1%) in cyclohexane.
  • Stain Solution: 160 mg o-tolidine dissolved in 30 mL glacial acetic acid, diluted to 500 mL with distilled water and 1 g KI.

Procedure:

  • Chlorination: Place the dry TLC plate in a glass chamber containing a beaker of the Chlorination Reagent (Cl2 gas atmosphere) for 10–15 minutes. Do not wet the plate.

  • Aeration (Critical): Remove the plate and air-dry in a fume hood for at least 20 minutes to remove excess free chlorine. Failure to do this will result in a completely black background.

  • Visualization: Spray the plate with the o-Tolidine solution.

  • Result: Cbz-amines appear as blue-black spots on a white background immediately.

Protocol B: Phosphomolybdic Acid (PMA) Stain (General)

Use this for routine confirmation of organic material.

Reagents:

  • 10 g Phosphomolybdic acid.

  • 100 mL Ethanol (absolute).

Procedure:

  • Dip the dried TLC plate quickly into the PMA solution.

  • Wipe the back of the plate dry.

  • Heat with a heat gun or on a hot plate at 110–140°C .

  • Result: Dark blue/green spots appear on a yellow-green background.

Protocol C: The "Hidden" Ninhydrin Method (Deprotection)

Use this only if you strictly require Ninhydrin confirmation (e.g., to prove it is an amino acid derivative).

Procedure:

  • Spray the plate with a solution of HBr in Acetic Acid or 10% HCl.

  • Heat vigorously at 150°C for 5–10 minutes (cleaves the Cbz group).

  • Over-spray with standard Ninhydrin solution.

  • Heat again.

  • Result: Faint purple/pink spots (Ruhemann’s purple) indicating the liberated free amine.

References

  • Detection of Peptides and Protected Derivatives . Springer Protocols. Retrieved from

  • Thin Layer Chromatography Stains and Reagents . University of Wisconsin-Madison, Department of Chemistry. Retrieved from

  • Visualizing TLC Plates . Chemistry LibreTexts. Retrieved from

  • TLC Visualization Methods . Merck KGaA (Sigma-Aldrich). Retrieved from

Sources

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate serves as a critical chiral intermediate. While the molecule itself is a stable, non-halogenated organic compound, its disposal profile is heavily dictated by the solvent matrices used during synthesis and purification. Improper disposal of complex organic mixtures not only violates the EPA’s Resource Conservation and Recovery Act (RCRA) but also introduces severe risks of cross-contamination, toxic gas evolution, and environmental damage[1].

This guide provides researchers and laboratory managers with an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with EPA and American Chemical Society (ACS) standards[2].

Physicochemical Profile & Hazard Assessment

Understanding the intrinsic properties of a chemical is the first step in determining its waste trajectory. Because this piperazine derivative is protected by two bulky benzyl carbamate (Cbz) groups, it is highly lipophilic and insoluble in water. Consequently, drain disposal is strictly prohibited, as it will resist biological degradation in wastewater treatment facilities[3].

ParameterSpecification / Classification
Chemical Name Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate
CAS Number 1047975-20-1[4]
Molecular Formula C21H24N2O4
Molecular Weight 368.43 g/mol [4]
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant; Aquatic Toxicity (Organic)
EPA Waste Classification Non-RCRA Regulated (Pure Solid); Ignitable/Listed (If dissolved in regulated solvents)

Waste Segregation Logic & Causality

The Causality of Segregation: The most critical operational failure in organic waste disposal is the mixing of halogenated and non-halogenated waste streams. If Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol), it is classified as Non-Halogenated Organic Waste. However, if the workflow involves extraction using dichloromethane (DCM) or chloroform, the entire mixture becomes Halogenated Organic Waste[5].

Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the formation of highly toxic dioxins. Mixing even a small amount of halogenated solvent into a non-halogenated bulk container drastically increases institutional disposal costs and environmental risk[5].

WasteSegregation Start Waste Generation: Dibenzyl (R)-2-methylpiperazine- 1,4-dicarboxylate IsSolid Physical State? Start->IsSolid SolidWaste Solid Chemical Waste (Double-bagged / HDPE) IsSolid->SolidWaste Powder/Crystals LiquidWaste Liquid Solution IsSolid->LiquidWaste Dissolved in Solvent SolventType Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventType Halogenated Halogenated Organic Waste (Red Tag) SolventType->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Green Tag) SolventType->NonHalogenated No (e.g., EtOAc, MeOH)

Logical decision tree for the segregation of Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate waste.

Operational Disposal Workflow: SAA to CAA

For academic and research institutions operating under EPA RCRA Subpart K, hazardous waste determinations can be made flexibly, allowing trained environmental health and safety (EHS) professionals to finalize waste coding at a central location[6]. However, laboratory personnel must strictly manage the physical transfer of the waste.

DisposalWorkflow Lab Laboratory Generation (Point of Origin) SAA Satellite Accumulation Max 55 Gallons Line of Sight Lab->SAA Immediate Transfer CAA Central Accumulation Max 90-180 Days Date Applied SAA->CAA Within 3 Days of Limit TSDF TSDF Facility Incineration / Treatment CAA->TSDF Manifested Transport

Regulatory workflow for hazardous waste from generation to final incineration.

Step-by-Step SAA Management Protocol
  • Container Selection: Always use High-Density Polyethylene (HDPE) containers for liquid waste. HDPE provides superior chemical resistance against the organic solvents used to dissolve Cbz-protected piperazines, preventing container degradation[7].

  • Satellite Accumulation Area (SAA) Placement: Store the waste container at or near the point of generation. The SAA must remain under the direct control of the operator and within their line of sight[8].

  • Labeling: The EPA mandates that the container must be explicitly labeled with the words "Hazardous Waste"[8]. Spell out the full chemical name—Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate—and list all solvent percentages. Do not use abbreviations. Unknown waste requires expensive analytical identification testing that will be billed back to the laboratory[2].

  • Volume Monitoring & Transfer: An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be transferred to the Central Accumulation Area (CAA) within three consecutive days. The accumulation start date is applied only when the waste enters the CAA[8].

Self-Validating Experimental Protocol for Liquid Waste

To ensure absolute safety and prevent unexpected reactions (such as gas evolution or exothermic events), implement this self-validating "Two-Point" verification system before sealing any liquid waste container containing this compound[7].

Step 1: Phase Verification (Visual Validation)

  • Action: Inspect the waste mixture in a clear, temporary transfer vessel before pouring it into the bulk HDPE carboy.

  • Validation: If the liquid separates into two distinct layers, the validation fails. This indicates an emulsion or a mixture of incompatible aqueous and organic phases.

  • Correction: Use a separatory funnel to isolate the organic phase (containing the piperazine derivative) from the aqueous phase. Dispose of them in their respective containers.

Step 2: pH Confirmation (Chemical Validation)

  • Action: Test the pH of any aqueous wash layers associated with the synthesis before disposal.

  • Validation: The pH must read between 5.5 and 10.5[2]. If the pH is outside this range, the validation fails, indicating the presence of unneutralized reactive acids or bases.

  • Correction: Neutralize the solution carefully in a fume hood before transferring it to the aqueous waste stream. Note: Organic solutions containing the target compound must never be drain-disposed, regardless of pH.

Step 3: Documentation Match (Administrative Validation)

  • Action: Operator A records the solvent composition on the waste tag. Operator B verifies the input.

  • Validation: If the tag lists "DCM" but is attached to a "Non-Halogenated" green carboy, the validation fails.

Spill Mitigation & Contingency

A proactive chemical hygiene plan must address unplanned events, such as spills of solid or dissolved Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate[9].

  • Solid Spills: Do not dry sweep, as this can aerosolize the fine powder and cause respiratory irritation. Gently cover the spill with damp absorbent paper, scoop the material into a dedicated solid waste container, and double-bag it[10].

  • Liquid Spills (Solvent-Based): Immediately extinguish all ignition sources. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the spill. Once absorbed, collect the material using non-sparking tools and deposit it into a hazardous waste container labeled appropriately for the spilled solvent[5].

References

  • American Chemical Society. "Hazardous Waste and Disposal." ACS Institute. Available at:[Link]

  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at: [Link]

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

Sources

Personal Protective Equipment (PPE) for Handling Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

[1][2][3]

Executive Summary & Risk Profile

Compound: Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate CAS: 1260797-60-1 (Generic/Related Stereoisomers) Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant / Potential Sensitizer [1]

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a protected piperazine derivative . While specific toxicological data for this exact stereoisomer is often limited in public repositories, we apply the Precautionary Principle based on its structural functional groups:

  • Piperazine Core: Historically associated with respiratory sensitization and skin irritation.

  • Benzyl Carbamate (Cbz) Groups: Increase lipophilicity, potentially facilitating skin absorption, though they generally reduce the volatility compared to the free amine.

Operational Directive: Treat as a Hazardous Powder . The primary route of exposure to mitigate is inhalation of fines during weighing and dermal absorption during solution-phase handling.

Hierarchy of Controls & PPE Strategy

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control (Fume Hood). The PPE selected below is designed to address the specific failure modes of engineering controls (e.g., turbulence, spills, static dispersal).

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) Backup: N95 or P100 RespiratorThe compound is a solid.[2] Static electricity can cause "fines" to disperse unexpectedly. If weighing outside a hood is unavoidable (not recommended), a P100 provides 99.97% filtration of particulates.
Hand (Solid) Nitrile Gloves (Min. 5 mil / 0.12 mm)Nitrile offers excellent resistance to solid organic particulates. Latex is discouraged due to potential allergenicity and lower chemical resistance.
Hand (Solution) Double Gloving (Laminate inner / Nitrile outer)If dissolved in DCM or DMF (common for Cbz chemistry), simple nitrile degrades quickly. The inner laminate layer prevents permeation of the carrier solvent.
Eye / Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders, which can drift around shields. Goggles form a seal against dust entry.
Body Lab Coat (High-Neck, Cotton/Poly) Synthetic blends are acceptable, but 100% cotton is preferred if flammability of solvents used downstream is a concern. Ensure wrist cuffs are tight (knit).

Operational Protocols

A. Donning & Doffing Workflow (Contamination Control)

The highest risk of exposure occurs not during handling, but during the removal of PPE (doffing), where invisible dust on gloves can be transferred to the skin.

PPE_WorkflowStartStart: Clean ZoneCoat1. Don Lab Coat(Button to top)Start->CoatGoggles2. Don Goggles(Adjust Seal)Coat->GogglesGloves3. Don Gloves(Over Coat Cuffs)Goggles->GlovesWorkEXECUTE EXPERIMENT(In Fume Hood)Gloves->WorkClean4. Wipe Gloves(Isopropanol Wipe)Work->CleanDoffGloves5. Doff Gloves(Beak Method)Clean->DoffGlovesClean->DoffGlovesFixes DustWash6. Wash Hands(Soap/Water 20s)DoffGloves->WashEndExit LabWash->End

Figure 1: Sequential workflow to minimize cross-contamination. Note step 4: Wiping gloves while still on removes invisible dust before you attempt to remove them.

B. Handling the Solid (Weighing & Transfer)
  • Static Management: Piperazine derivatives often carry static charge. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder "jumping."

  • The "Transfer" Rule: Never transfer the open container between the balance and the reaction vessel over the floor. Use a secondary container (tray) to catch any micro-spills.

  • Solvent Addition: Add solvent to the solid slowly. The heat of solution is generally low for Cbz-protected amines, but splashing must be avoided.

Emergency Response & Spill Management

Spill Decision Logic

Not all spills require the same response. A dry powder spill is different from a solution spill.

Spill_ResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolidSolid / PowderType->Solid DryLiquidSolution (Solvent)Type->Liquid WetControlIsolate Area(Turn off fans if drafty)Solid->ControlMethod1Wet Wipe / Damp Paper Towel(Prevent Dust)Control->Method1Disposal1Solid Waste BinMethod1->Disposal1PPE_CheckCheck Solvent SDS(e.g., DCM vs MeOH)Liquid->PPE_CheckMethod2Absorbent Pads / VermiculitePPE_Check->Method2Disposal2Chemical Waste StreamMethod2->Disposal2

Figure 2: Decision tree for immediate spill remediation. Note the emphasis on "Wet Wiping" for solids to prevent aerosolization.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes .[1][2][3][4] Validation: Use the timer on your watch; 15 minutes feels like an eternity, but is necessary to normalize pH and remove particulates.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol or organic solvents to clean skin, as this may increase the permeability of the Cbz-protected compound into the dermis.

Waste Disposal & Decontamination

  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste: Segregate based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated). The piperazine derivative itself does not typically require a separate "P-list" classification, but check local EHS regulations.

  • Decontamination: Wipe balance surfaces with a mild detergent solution followed by water. Avoid aggressive organic solvents on balance surfaces to prevent damage to the equipment.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • PubChem. Piperazine - Compound Summary (General Hazard Class Reference). National Library of Medicine. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.